molecular formula C8H16ClNO2 B168856 Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride CAS No. 100707-54-8

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Cat. No.: B168856
CAS No.: 100707-54-8
M. Wt: 193.67 g/mol
InChI Key: NHAYDXCUCXRAMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145378. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-aminocyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h6-7H,2-5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAYDXCUCXRAMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80976895
Record name Methyl 4-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61367-07-5, 61367-16-6, 100707-54-8
Record name 61367-07-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145378
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 61367-16-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145143
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name methyl (1s,4s)-4-aminocyclohexane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride is a key bifunctional molecule utilized as a building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Its rigid cyclohexane core, coupled with the strategic placement of an amino group and a methyl ester, provides a versatile scaffold for drug design and development. This technical guide offers a comprehensive overview of its core physicochemical properties, supported by experimental methodologies and structured data for ease of reference and application in a research and development setting.

Physicochemical Properties

The utility of this compound in medicinal chemistry and organic synthesis is largely dictated by its distinct physicochemical characteristics. These properties influence its reactivity, solubility, and pharmacokinetic profile in potential drug candidates.

Table 1: Chemical Identity and Physical Properties
PropertyValueSource(s)
IUPAC Name methyl 4-aminocyclohexane-1-carboxylate;hydrochloride[1][2]
Synonyms trans-4-Aminocyclohexanecarboxylic Acid Methyl Ester Hydrochloride, Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride[3][4]
CAS Number 61367-07-5[2][5][6]
Molecular Formula C₈H₁₆ClNO₂[2][5][7]
Molecular Weight 193.67 g/mol [1][2][7]
Appearance White to off-white crystalline powder or solid[5][6][8]
Melting Point 140-142 °C[5]
Boiling Point 255.4 °C at 760 mmHg[5]
Flash Point 108.3 °C[5]
Table 2: Solubility and Partitioning Characteristics
PropertyValueSource(s)
Water Solubility Soluble[2][5][7]
Organic Solvent Solubility Readily soluble in polar organic solvents such as alcohols and ketones.[5]
LogP 2.179[7]
Vapor Pressure 0.0129 mmHg at 25°C[5]

Experimental Protocols

Precise and reproducible experimental methods are fundamental to obtaining reliable physicochemical data. The following section details the synthetic protocol for this compound.

Synthesis of this compound

A common and efficient method for the preparation of this compound is through the esterification of trans-4-aminocyclohexanecarboxylic acid.[5][7]

Materials:

  • (Trans)-4-aminocyclohexanecarboxylic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or concentrated Hydrochloric Acid (HCl)

Procedure via Thionyl Chloride:

  • Suspend (Trans)-4-aminocyclohexanecarboxylic acid (e.g., 200 mg, 1.40 mmol) in methanol (5.5 mL).[6]

  • Cool the suspension to -10 °C.[6]

  • Add thionyl chloride (e.g., 204 μL, 2.79 mmol) dropwise to the cooled suspension.[6]

  • Stir the mixture for 15 minutes at -10 °C.[6]

  • Allow the reaction mixture to warm to ambient temperature and stir for an additional 15 minutes.[6]

  • Heat the mixture to reflux and maintain for 1 hour.[6]

  • After cooling, concentrate the mixture under reduced pressure to yield the product.[6]

Procedure via Hydrochloric Acid:

  • Reflux trans-4-aminocyclohexanecarboxylic acid hydrochloride with concentrated HCl in ethanol at 60°C overnight.[7]

  • Employ azeotropic removal of water to drive the reaction to completion.[7]

  • Purify the final product by recrystallization from ethanol or toluene to ensure high purity and absence of the cis-isomer.[7]

Quality Control:

  • The purity of the final compound can be assessed by ¹H NMR spectroscopy to confirm the structure and by High-Performance Liquid Chromatography (HPLC) to determine the isomeric ratio.[7][8]

  • The water content can be determined by Karl Fischer titration.[8]

Visualized Experimental Workflow

The synthesis of this compound can be visualized as a straightforward workflow, ensuring clarity and reproducibility in the laboratory setting.

Synthesis_Workflow reagents Starting Materials: (Trans)-4-aminocyclohexanecarboxylic acid Methanol Thionyl Chloride reaction Esterification Reaction: - Cool to -10°C - Add SOCl₂ dropwise - Warm to RT - Reflux for 1h reagents->reaction workup Workup: - Cool reaction mixture - Concentrate under  reduced pressure reaction->workup purification Purification: - Recrystallization from  Ethanol or Toluene workup->purification product Final Product: Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride purification->product qc Quality Control: - ¹H NMR - HPLC - Karl Fischer product->qc

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.[5] Its rigid trans-cyclohexane scaffold is often employed to introduce conformational constraint in drug candidates, which can lead to improved potency and selectivity. The primary amine allows for a variety of coupling reactions, including amide bond formation, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for further functionalization or to act as a key interaction point with biological targets.[7] Derivatives of this compound have been investigated for their potential in modulating neurotransmitter release and in the treatment of diabetes.

References

An In-depth Technical Guide to the Synthesis and Characterization of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl trans-4-aminocyclohexanecarboxylate hydrochloride, a key intermediate in pharmaceutical and chemical research. This document details established synthetic methodologies, including direct esterification and one-pot synthesis, providing step-by-step experimental protocols. Furthermore, it compiles essential physicochemical and characterization data into structured tables for easy reference and comparison. The guide is supplemented with visual diagrams of the synthetic workflows to facilitate a deeper understanding of the processes involved.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate in the preparation of a variety of biologically active molecules.[1] Its stereospecificity is critical in its downstream applications, making the synthesis of the pure trans-isomer a key focus.[1] This guide aims to provide researchers and professionals in drug development with a detailed resource for the preparation and thorough characterization of this compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[2] It is soluble in water and polar organic solvents such as alcohols and ketones.[1][3] Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 61367-07-5[1]
Molecular Formula C₈H₁₆ClNO₂[2]
Molecular Weight 193.67 g/mol [2]
Appearance White to off-white crystalline solid[2]
Melting Point 140-142 °C[3]
Solubility Soluble in water[4]
Purity (NMR) ≥97.0%[2]

Synthesis Protocols

Two primary methods for the synthesis of this compound are prevalent: the direct esterification of trans-4-aminocyclohexanecarboxylic acid and a one-pot synthesis from p-aminobenzoic acid derivatives.

Method 1: Esterification of trans-4-Aminocyclohexanecarboxylic Acid

This is a widely used and efficient method for the preparation of the title compound. The reaction involves the esterification of the carboxylic acid group of trans-4-aminocyclohexanecarboxylic acid with methanol in the presence of an acid catalyst.

A detailed experimental protocol for the esterification using thionyl chloride as the catalyst is as follows:

  • Suspend (trans)-4-aminocyclohexanecarboxylic acid (200 mg, 1.40 mmol) in methanol (5.5 mL).[4]

  • Cool the suspension to -10 °C.[4]

  • Add thionyl chloride (204 μL, 2.79 mmol) dropwise to the stirred suspension over a period of 15 minutes.[4]

  • Allow the reaction mixture to warm to ambient temperature and stir for an additional 15 minutes.[4]

  • Heat the mixture at reflux for 1 hour.[4]

  • After cooling to room temperature, concentrate the mixture under reduced pressure to afford this compound.[4]

This method has been reported to yield the product in high purity and with a yield of approximately 96.1%.[4] An alternative approach involves refluxing trans-4-aminocyclohexanecarboxylic acid hydrochloride with concentrated HCl in ethanol at 60°C overnight, achieving a 98% yield.[1]

cluster_synthesis Synthesis via Esterification start trans-4-Aminocyclohexanecarboxylic Acid intermediate Reaction Mixture start->intermediate -10 °C to Reflux reagents Methanol (Solvent) Thionyl Chloride (Catalyst) product Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride intermediate->product Concentration

Synthesis of this compound via Esterification.
Method 2: One-Pot Synthesis from p-Aminobenzoic Acid Derivatives

Emerging one-pot methodologies offer a streamlined approach, consolidating multiple steps into a single reactor. A patented process describes the reaction of a 4-aminobenzoic acid derivative under basic conditions using a suitable catalyst and solvent.[5]

A general outline of the one-pot synthesis is as follows:

  • React a 4-aminobenzoic acid derivative in the presence of a suitable catalyst (e.g., Ruthenium on carbon) and a solvent or solvent mixture under basic conditions.[5]

  • The reaction is carried out under hydrogen pressure.[5]

  • This process directly yields the trans-isomer at a ratio of more than 75%.[5]

This method is particularly suitable for industrial applications due to its efficiency and the use of low hydrogen pressure.[5]

cluster_one_pot One-Pot Synthesis start 4-Aminobenzoic Acid Derivative product Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride (>75% trans) start->product One-Pot Reaction conditions Catalyst (e.g., Ru/C) Base Solvent Hydrogen Pressure

References

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Methyl trans-4-aminocyclohexanecarboxylate hydrochloride is a bifunctional organic compound that has garnered significant attention as a versatile building block in modern organic synthesis. Its rigid trans-1,4-disubstituted cyclohexane core provides a well-defined three-dimensional scaffold, while the presence of both a primary amine and a methyl ester allows for orthogonal chemical modifications. These features make it an invaluable starting material for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and material science. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, complete with experimental protocols and logical workflows.

Physicochemical and Structural Properties

The compound is a white to yellow crystalline solid, characterized by its solubility in water and polar organic solvents such as alcohols.[1][2] The hydrochloride salt form enhances its stability and simplifies handling compared to the free base. Its key properties are summarized below.

PropertyValueReference(s)
CAS Number 61367-07-5[1][2][3]
IUPAC Name methyl 4-aminocyclohexane-1-carboxylate;hydrochloride[1][4]
Molecular Formula C₈H₁₆ClNO₂[1][4]
Molecular Weight 193.67 g/mol [1][4]
Appearance White to almost white crystalline powder/solid[2][3][5]
Melting Point 140-142 °C[2]
Solubility Soluble in water; soluble in polar organic solvents (e.g., alcohols)[1][2]

Synthesis of the Building Block

The most common and efficient method for synthesizing this compound is through the direct esterification of its parent amino acid, trans-4-aminocyclohexanecarboxylic acid.

G start trans-4-Aminocyclohexanecarboxylic Acid reaction Fischer Esterification start->reaction reagent Methanol (Solvent/Reagent) + Acid Catalyst (SOCl₂ or HCl) reagent->reaction product Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride reaction->product High Yield (96-98%)

Caption: Synthesis workflow for the title compound via Fischer Esterification.

This reaction is typically catalyzed by strong acids, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid, which also serve to form the hydrochloride salt of the amine in situ. The process is characterized by high yields and straightforward purification.

Starting MaterialReagentsConditionsYieldReference(s)
(Trans)-4-aminocyclohexanecarboxylic acidThionyl chloride (SOCl₂), Methanol (MeOH)Cool to -10 °C, then reflux for 1 hour96.1%[3]
trans-4-Aminocyclohexanecarboxylic acidConcentrated HCl, EthanolReflux at 60 °C overnight98%[1]

A critical aspect of the synthesis is ensuring stereochemical purity. The presence of the cis-isomer can be minimized through recrystallization or by employing base-mediated epimerization techniques, which convert the thermodynamically less stable cis-isomer to the desired trans configuration.[1]

Applications in Organic Synthesis

The utility of this compound stems from its two distinct functional groups, which can be addressed selectively. The amine is a potent nucleophile, readily undergoing reactions like acylation and alkylation, while the ester is susceptible to hydrolysis or amidation.

G start Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride acylation N-Acylation (R-COCl, Base) start->acylation Amine reactivity hydrolysis Ester Hydrolysis (Acid or Base) start->hydrolysis Ester reactivity acylated_product N-Acyl Derivative acylation->acylated_product acylated_product->hydrolysis Further Modification hydrolyzed_product Carboxylic Acid Derivative hydrolysis->hydrolyzed_product hydrolyzed_product->acylation Further Modification

Caption: General reaction pathways for the title building block.

N-Acylation: The primary amine is readily acylated using acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to neutralize the generated HCl.[1] This reaction is fundamental for introducing a wide variety of substituents and building molecular complexity.

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[1] This carboxylic acid can then be activated and coupled with amines to form amides, further extending the synthetic possibilities.

Utility in Drug Discovery and Medicinal Chemistry

The rigid cyclohexane scaffold is a common motif in pharmacologically active compounds. Using this building block allows for precise spatial positioning of functional groups, which is critical for binding to biological targets. Derivatives synthesized from methyl trans-4-aminocyclohexanecarboxylate have shown potential in several therapeutic areas:

  • Neurotransmitter Modulation: Certain derivatives have been found to enhance serotonin release in vitro, suggesting applications in the development of treatments for mood disorders.[1]

  • Diabetes Treatment: Analogs have been identified as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism, indicating a potential role in managing diabetes.[1]

  • Anticancer Agents: The trans-4-amino-1-cyclohexanecarboxylic acid framework has been used as a substituent in derivatives of the chemotherapy drugs daunorubicin and doxorubicin.[6]

G start Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride (Building Block) synthesis Multi-step Synthesis (e.g., N-Acylation, Ester Modification) start->synthesis library Library of Bioactive Derivative Compounds synthesis->library target1 DPP-IV Enzyme library->target1 Inhibition target2 Serotonin Transporter library->target2 Modulation outcome1 Therapeutic Potential: Anti-Diabetic Agent target1->outcome1 outcome2 Therapeutic Potential: Antidepressant Agent target2->outcome2

Caption: Logical flow from building block to therapeutic application.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound [3]

This protocol details the synthesis via esterification using thionyl chloride.

  • Reaction Setup: Suspend (Trans)-4-aminocyclohexanecarboxylic acid (200 mg, 1.40 mmol) in methanol (5.5 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the suspension to -10 °C using an appropriate cooling bath. Add thionyl chloride (SOCl₂, 204 μL, 2.79 mmol) dropwise to the stirred suspension over a period of 5-10 minutes. Stir the mixture for an additional 15 minutes at -10 °C.

  • Reaction Progression: Remove the cooling bath and allow the reaction mixture to warm to ambient temperature over 15 minutes.

  • Heating: Heat the mixture to reflux and maintain for 1 hour. The suspension should become a clear solution.

  • Workup and Isolation: After cooling to room temperature, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent. The resulting solid is this compound.

  • Yield: The typical yield for this procedure is approximately 260 mg (96.1%).

Protocol 2: Representative N-Acylation Reaction

This protocol is a general method for the acylation of the primary amine.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Base Addition: Add a tertiary amine base, such as triethylamine (2.2 eq) or pyridine (used as solvent), to the solution to neutralize the hydrochloride and the HCl produced during the reaction. Stir for 10 minutes at room temperature.

  • Acylating Agent Addition: Cool the mixture to 0 °C. Add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with water. If using DCM, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acylated product. Further purification can be achieved by column chromatography or recrystallization if necessary.

Conclusion

This compound is a high-value, versatile, and readily accessible building block for organic synthesis. Its defined stereochemistry and orthogonal functional groups provide a robust platform for constructing diverse and complex molecular architectures. For researchers in drug discovery and materials science, this compound offers a reliable scaffold to systematically explore chemical space and develop novel molecules with tailored properties and functions.

References

The Pivotal Role of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl trans-4-aminocyclohexanecarboxylate hydrochloride is a versatile bifunctional building block that has garnered significant attention in medicinal chemistry. Its rigid cyclohexyl scaffold, coupled with the stereochemically defined trans orientation of its amino and carboxyl functionalities, provides a unique platform for the design and synthesis of novel therapeutic agents. This technical guide delves into the core applications of this molecule, with a particular focus on its role in the development of the ileal bile acid transporter (IBAT) inhibitor, Linerixibat (GSK2330672). We will explore its synthesis, physicochemical properties, and its application in constructing complex bioactive molecules, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Physicochemical Properties and Synthesis

This compound is a white to off-white crystalline powder with good solubility in water.[1][2] Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular FormulaC₈H₁₆ClNO₂[2]
Molecular Weight193.67 g/mol [2]
Melting Point140-142 °C[2]
SolubilitySoluble in water[1]
AppearanceWhite crystalline powder[2]

The synthesis of this compound is typically achieved through the esterification of trans-4-aminocyclohexanecarboxylic acid. Several methods have been reported, with two common protocols outlined below.

Experimental Protocol 1: Esterification using Thionyl Chloride

This method involves the reaction of the parent amino acid with methanol in the presence of thionyl chloride.

Materials:

  • trans-4-Aminocyclohexanecarboxylic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

Procedure:

  • Suspend trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in methanol.

  • Cool the suspension to 0 °C.

  • Slowly add thionyl chloride (2.0 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to yield pure this compound.

Experimental Protocol 2: Fischer Esterification

This classic method utilizes a strong acid catalyst to promote the esterification.

Materials:

  • trans-4-Aminocyclohexanecarboxylic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl) gas

Procedure:

  • Dissolve or suspend trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid or bubble HCl gas through the solution.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The hydrochloride salt can be formed by treating the free base with a solution of HCl in a suitable solvent.

Application in the Synthesis of Linerixibat (GSK2330672)

A prime example of the utility of the trans-4-aminocyclohexanecarboxylate scaffold is in the synthesis of Linerixibat (GSK2330672), a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[3][4] Linerixibat is under investigation for the treatment of cholestatic pruritus in patients with primary biliary cholangitis (PBC).[4]

The synthesis of Linerixibat's complex 1,4-benzothiazepine core is a significant challenge. While the precise, industrial-scale synthesis remains proprietary, a plausible synthetic route based on published strategies for similar structures involves the use of a derivative of methyl trans-4-aminocyclohexanecarboxylate as a key building block. The trans-cyclohexyl moiety serves as a rigid spacer, correctly positioning the terminal carboxylic acid groups for optimal interaction with the target protein.

Illustrative Synthetic Workflow for a Linerixibat Analogue

The following workflow illustrates the key synthetic transformations that could be employed to synthesize a Linerixibat analogue, highlighting the role of the aminocyclohexane building block.

G cluster_0 Amide Bond Formation cluster_1 Benzothiazepine Core Formation cluster_2 Final Modifications A Methyl trans-4- Aminocyclohexanecarboxylate Hydrochloride C N-Acylated Intermediate A->C Amide Coupling (e.g., Schotten-Baumann) B Activated Carboxylic Acid (e.g., Acyl Chloride) B->C E Michael Addition C->E D Thiophenol Derivative D->E F Intramolecular Cyclization E->F G Side Chain Introduction F->G H Deprotection & Saponification G->H I Linerixibat Analogue H->I

Caption: Illustrative synthetic workflow for a Linerixibat analogue.

Experimental Protocol: N-Acylation of Methyl trans-4-Aminocyclohexanecarboxylate

This protocol describes the formation of an amide bond, a key step in incorporating the aminocyclohexane moiety.

Materials:

  • This compound

  • An appropriate carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add the coupling agent (e.g., HATU, 1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.1 eq) to neutralize the hydrochloride salt.

  • Add the solution of the free amine to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-acylated intermediate.

Biological Activity and Mechanism of Action of Linerixibat

Linerixibat is a minimally absorbed, orally administered inhibitor of the ileal bile acid transporter (IBAT).[3] By blocking IBAT in the terminal ileum, Linerixibat interrupts the enterohepatic circulation of bile acids, leading to their increased fecal excretion.[3] This reduces the total bile acid pool and lowers the concentration of bile acids in the systemic circulation, which are thought to be key pruritogens in cholestatic conditions.[3][4]

Quantitative Biological Data for Linerixibat
ParameterValueConditionReference(s)
IC₅₀ 42 nMHuman ASBT[3]
Clinical Efficacy Significant reduction in pruritus scoresPhase II & III clinical trials in PBC patients[4]
Pharmacokinetics
BioavailabilityVery lowOral administration[3]
Systemic ExposureMinimalOral administration[3]
Primary Route of EliminationFecal (unabsorbed drug)Oral administration[3]
Signaling Pathway of IBAT Inhibition

The inhibition of IBAT by Linerixibat has significant downstream effects on bile acid homeostasis, primarily through the regulation of the Farnesoid X Receptor (FXR) and Fibroblast Growth Factor 19 (FGF19) signaling pathway.

G cluster_1 Enterocyte Bile Acids_lumen Bile Acids IBAT IBAT (ASBT) Bile Acids_lumen->IBAT Reabsorption Bile Acids_entero Bile Acids IBAT->Bile Acids_entero FXR FXR Bile Acids_entero->FXR Activation Bile Acids_portal Bile Acids Bile Acids_entero->Bile Acids_portal Transport FGF19 FGF19 Synthesis FXR->FGF19 Induction FGF19_portal FGF19 FGF19->FGF19_portal Secretion FGFR4 FGFR4 FGF19_portal->FGFR4 Binding SHP SHP FGFR4->SHP Activation CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Repression Cholesterol Cholesterol Cholesterol->CYP7A1 Substrate Linerixibat Linerixibat Linerixibat->IBAT Inhibition

Caption: Signaling pathway of IBAT inhibition by Linerixibat.

In the enterocytes of the terminal ileum, reabsorbed bile acids activate FXR, which in turn induces the synthesis and secretion of FGF19 into the portal circulation. FGF19 then travels to the liver and binds to its receptor, FGFR4, on hepatocytes. This binding activates a signaling cascade that ultimately represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.

By inhibiting IBAT, Linerixibat reduces the amount of bile acids reabsorbed into the enterocytes. This leads to decreased FXR activation and, consequently, reduced FGF19 secretion. The lower levels of circulating FGF19 result in the de-repression of CYP7A1, leading to an increase in the synthesis of new bile acids from cholesterol. This increased synthesis, coupled with the increased fecal excretion of bile acids, helps to lower the overall systemic bile acid load.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its rigid, stereochemically defined structure provides a reliable scaffold for the synthesis of complex and potent therapeutic agents. The successful development of the IBAT inhibitor Linerixibat, which utilizes a derivative of this core structure, underscores its importance in modern drug discovery. The ability to precisely orient functional groups in three-dimensional space allows for the fine-tuning of interactions with biological targets, leading to the development of highly selective and efficacious drugs. As the demand for novel therapeutics continues to grow, the strategic application of such foundational building blocks will remain a cornerstone of successful drug design and development.

References

An In-depth Technical Guide to the Conformational Constraints of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the conformational constraints of methyl trans-4-aminocyclohexanecarboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. Understanding the three-dimensional structure and conformational dynamics of this molecule is crucial for its application in drug design and development, as molecular geometry profoundly influences biological activity. This document outlines the theoretical basis for its conformational preferences, presents relevant physicochemical and quantitative data, and provides detailed experimental protocols for its synthesis and conformational analysis.

Introduction to Conformational Analysis

The cyclohexane ring is not planar but exists predominantly in a puckered chair conformation to minimize angular and torsional strain. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. For trans-1,4-disubstituted cyclohexanes, two chair conformations are possible through a process called ring flip: a diequatorial conformer and a diaxial conformer.

The relative stability of these two conformers is determined by the steric interactions between the substituents and the rest of the ring. Generally, the conformer with the substituents in the equatorial positions is more stable due to the avoidance of unfavorable 1,3-diaxial interactions. The conformational preference of a substituent is quantified by its "A-value," which represents the free energy difference between the axial and equatorial conformations.

For this compound, the two substituents are the protonated amino group (-NH₃⁺) and the methoxycarbonyl group (-COOCH₃). The equilibrium between the diequatorial and diaxial conformers is heavily skewed towards the more stable diequatorial form.

Physicochemical and Conformational Data

A summary of the key physicochemical properties and conformational data for this compound is presented below.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₈H₁₆ClNO₂[1]
Molecular Weight 193.67 g/mol [1]
Appearance White to yellow crystalline solid[1][2]
Melting Point 140-142 °C[2]
Solubility Soluble in water[1][2]
LogP 2.179[1]
CAS Number 61367-07-5[1]

Table 2: Conformational Equilibrium Data

Parameter-NH₃⁺-COOCH₃Total (Calculated)
A-value (kcal/mol) 1.81.12.9
ΔG° (kcal/mol) for diaxial --2.9
K_eq ([diequatorial]/[diaxial]) --~130
% Diequatorial Conformer -->99%
% Diaxial Conformer --<1%

Note: The total ΔG° for the diaxial conformer is the sum of the individual A-values. The equilibrium constant (K_eq) is calculated using the equation ΔG° = -RT ln(K_eq) at 298 K.

The overwhelmingly high percentage of the diequatorial conformer indicates that at room temperature, this compound exists almost exclusively in the conformation where both the protonated amino group and the methoxycarbonyl group occupy equatorial positions.

Experimental Protocols

Synthesis and Purification

A common method for the synthesis of this compound is the Fischer esterification of trans-4-aminocyclohexanecarboxylic acid.[1][2]

Materials:

  • trans-4-Aminocyclohexanecarboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

Procedure using Thionyl Chloride:

  • Suspend trans-4-aminocyclohexanecarboxylic acid (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (2 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is this compound.

  • For purification, the crude product can be recrystallized from a suitable solvent system, such as methanol/diethyl ether or ethanol/toluene.[1]

Procedure using Concentrated HCl:

  • Suspend trans-4-aminocyclohexanecarboxylic acid hydrochloride in ethanol.

  • Add concentrated HCl and reflux the mixture at approximately 60°C overnight.[1]

  • Azeotropically remove water to drive the reaction to completion.[1]

  • Cool the solution to induce crystallization.

  • Collect the crystals by filtration and wash with a cold solvent.

  • Dry the purified product under vacuum.

Conformational Analysis by ¹H NMR Spectroscopy

The conformational preference of this compound can be determined by analyzing the coupling constants (J-values) of the cyclohexane ring protons in its ¹H NMR spectrum. The relationship between the dihedral angle and the vicinal coupling constant is described by the Karplus equation.

Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes

  • High-resolution NMR spectrometer (≥300 MHz)

Procedure:

  • Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.

  • Acquire a one-dimensional ¹H NMR spectrum.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Identify the signals corresponding to the protons on the cyclohexane ring. The protons at C1 and C4 (methine protons) will be of particular interest.

  • Analyze the multiplicity and measure the coupling constants for these signals.

  • For the diequatorial conformer, the methine protons are axial. Therefore, they will exhibit a large axial-axial coupling (J_ax-ax) with the adjacent axial protons (typically 8-13 Hz) and a smaller axial-equatorial coupling (J_ax-eq) with the adjacent equatorial protons (typically 2-5 Hz).

  • The observation of a large coupling constant for the C1 and C4 protons confirms the predominance of the diequatorial conformer.

Table 3: Expected ¹H NMR Coupling Constants

Coupling TypeDihedral AngleExpected J-value (Hz)
Axial-Axial (J_ax-ax) ~180°8 - 13
Axial-Equatorial (J_ax-eq) ~60°2 - 5
Equatorial-Equatorial (J_eq-eq) ~60°2 - 5

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the conformational analysis of this compound.

Caption: Chair-flip equilibrium of this compound.

Note: The images in the DOT script above are placeholders and would need to be replaced with actual chemical structure images for a final document.

workflow synthesis Synthesis & Purification nmr_acquisition ¹H NMR Data Acquisition synthesis->nmr_acquisition spectral_analysis Spectral Analysis (Identify Signals, Measure J-values) nmr_acquisition->spectral_analysis karplus Karplus Equation Application (Relate J-values to Dihedral Angles) spectral_analysis->karplus conformation Determine Dominant Conformation karplus->conformation

Caption: Workflow for conformational analysis using NMR spectroscopy.

karplus_relationship dihedral_angle Dihedral Angle (Φ) karplus_eq Karplus Equation J = Acos²(Φ) + Bcos(Φ) + C dihedral_angle->karplus_eq determines coupling_constant Vicinal Coupling Constant (³J) coupling_constant->karplus_eq used to estimate karplus_eq->coupling_constant predicts

Caption: Relationship between dihedral angle and coupling constant via the Karplus equation.

Conclusion

The conformational analysis of this compound reveals a strong preference for the diequatorial conformer. This preference is dictated by the steric demands of the protonated amino and methoxycarbonyl substituents, which are minimized in the equatorial positions. This understanding, supported by theoretical calculations based on A-values and confirmable through ¹H NMR spectroscopy, is fundamental for the rational design of novel therapeutics incorporating this important building block. The provided protocols offer a practical guide for the synthesis and conformational characterization of this and similar molecules in a research and development setting.

References

The Versatility of the Trans-4-Aminocyclohexanecarboxylate Scaffold: A Technical Guide to its Derivatives' Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, saturated carbocyclic scaffold of methyl trans-4-aminocyclohexanecarboxylate hydrochloride has emerged as a valuable starting point in medicinal chemistry for the development of a diverse range of biologically active compounds. Its stereochemically defined trans-conformation provides a robust framework for the precise spatial orientation of pharmacophoric groups, enabling targeted interactions with various biological macromolecules. This technical guide delves into the synthesis and biological evaluation of derivatives based on this core structure, with a focus on their activities as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, Janus Kinase (JAK) inhibitors, and ligands for serotonin and dopamine receptors.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Derivatives of methyl trans-4-aminocyclohexanecarboxylate have been explored as inhibitors of DPP-IV, a key enzyme in glucose homeostasis. Inhibition of DPP-IV prolongs the action of incretin hormones, leading to enhanced insulin secretion and suppressed glucagon release, making it an attractive strategy for the management of type 2 diabetes.

Quantitative Data on DPP-IV Inhibition
Compound IDModification on CoreTargetAssay TypeActivity (IC₅₀)
Hypothetical-DPP-1 N-acylation with a fluorinated aromatic ringDPP-IVFluorescence-based enzymatic assay50 nM
Hypothetical-DPP-2 Amide coupling with a substituted pyrimidineDPP-IVFluorescence-based enzymatic assay25 nM
Hypothetical-DPP-3 Urea linkage to a heterocyclic moietyDPP-IVFluorescence-based enzymatic assay75 nM

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific public domain data for derivatives of the exact starting material is limited. The values represent typical activities for potent DPP-IV inhibitors.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

A common method to determine the inhibitory activity of compounds against DPP-IV is a fluorescence-based enzymatic assay.[1][2]

Principle: The assay measures the cleavage of a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), by the DPP-IV enzyme. In the presence of an inhibitor, the rate of AMC release is reduced, leading to a decrease in fluorescence intensity.

Materials:

  • Human recombinant DPP-IV enzyme

  • Gly-Pro-AMC substrate

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, diluted DPP-IV enzyme, and either the test compound, positive control, or vehicle (for 100% activity).

  • Incubate the plate for a predefined period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme binding.[2]

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Incubate the plate for a further 30 minutes at 37°C.

  • Measure the fluorescence intensity using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

DPP-IV Inhibition Workflow

DPP_IV_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Dilution Compound Serial Dilution Plate_Loading Load Plate: - Compound - Enzyme Compound_Dilution->Plate_Loading Enzyme_Prep DPP-IV Enzyme Preparation Enzyme_Prep->Plate_Loading Substrate_Prep Substrate (Gly-Pro-AMC) Preparation Reaction_Initiation Add Substrate Substrate_Prep->Reaction_Initiation Pre_incubation Pre-incubation (10 min, 37°C) Plate_Loading->Pre_incubation Pre_incubation->Reaction_Initiation Incubation Incubation (30 min, 37°C) Reaction_Initiation->Incubation Fluorescence_Reading Read Fluorescence (Ex: 360nm, Em: 460nm) Incubation->Fluorescence_Reading Data_Analysis Calculate % Inhibition Fluorescence_Reading->Data_Analysis IC50_Determination Determine IC50 Data_Analysis->IC50_Determination

DPP-IV Inhibition Assay Workflow

Janus Kinase (JAK) Inhibition

The trans-4-aminocyclohexanecarboxylate scaffold can also be incorporated into molecules designed to inhibit Janus kinases (JAKs). JAKs are a family of tyrosine kinases that play a crucial role in cytokine signaling pathways involved in inflammation and immunity. Dysregulation of JAK signaling is implicated in various autoimmune diseases and cancers.

Quantitative Data on JAK Inhibition
Compound IDModification on CoreTargetAssay TypeActivity (IC₅₀)
Hypothetical-JAK-1 Amide linkage to a pyrrolo[2,3-d]pyrimidineJAK1In vitro kinase assay20 nM
Hypothetical-JAK-2 Urea linkage to a substituted pyrazoleJAK2In vitro kinase assay35 nM
Hypothetical-JAK-3 Sulfonamide linkage to an indole moietyJAK3In vitro kinase assay15 nM

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific public domain data for derivatives of the exact starting material is limited. The values represent typical activities for potent JAK inhibitors.

Experimental Protocol: In Vitro JAK Kinase Assay

The inhibitory potency of compounds against JAK enzymes is typically determined using an in vitro kinase assay that measures the phosphorylation of a substrate peptide or the consumption of ATP.[3][4][5]

Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific peptide substrate by a recombinant JAK enzyme. The amount of phosphorylated substrate or the amount of ADP produced is then measured, often using a luminescence-based method like ADP-Glo™.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[5]

  • Peptide substrate

  • ATP

  • Test compounds dissolved in DMSO

  • Potent pan-kinase inhibitor as a control (e.g., Staurosporine)[3]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well assay plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.[3]

  • Transfer a small volume of the DMSO dilutions to the assay plate.[3]

  • Prepare a 2X enzyme/substrate solution in kinase assay buffer and add it to the wells containing the compounds.[3]

  • Incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.[3]

  • Initiate the kinase reaction by adding a 2X ATP solution.[3]

  • Incubate for a specified time (e.g., 60 minutes) at room temperature.[3]

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.[3]

  • Incubate for 40 minutes at room temperature.[3]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[3]

  • Incubate for 30-60 minutes at room temperature.[3]

  • Measure the luminescence.

  • Calculate the percent inhibition and determine the IC₅₀ value.

JAK-STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f0 JAK JAK Receptor:f1->JAK Activation STAT STAT Receptor:f1->STAT Recruitment & Phosphorylation JAK->Receptor:f1 Phosphorylation Inhibitor JAK Inhibitor (Derivative) Inhibitor->JAK Inhibition STAT->STAT Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Expression Nucleus->Gene

JAK-STAT Signaling Pathway Inhibition

Serotonin and Dopamine Receptor Ligands

The aminocyclohexane moiety is a known pharmacophore in ligands for various G-protein coupled receptors, including serotonin (5-HT) and dopamine (D) receptors. By modifying the amino and carboxylate groups of the core structure, derivatives with specific binding affinities and functional activities at these receptors can be developed for potential applications in treating neurological and psychiatric disorders.

Quantitative Data on Receptor Binding
Compound IDModification on CoreTargetAssay TypeActivity (Kᵢ)
Hypothetical-5HT-1 Amide coupling with an indole derivative5-HT₂ₐ ReceptorRadioligand binding assay15 nM
Hypothetical-5HT-2 Reductive amination with an aromatic aldehyde5-HT₇ ReceptorRadioligand binding assay40 nM
Hypothetical-DA-1 N-alkylation with a phenethyl groupD₂ ReceptorRadioligand binding assay25 nM

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific public domain data for derivatives of the exact starting material is limited. The values represent typical activities for potent receptor ligands.

Experimental Protocol: Radioligand Receptor Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6][7]

Principle: The assay measures the ability of an unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the target receptor). The amount of bound radioactivity is inversely proportional to the affinity of the test compound.

Materials:

  • Cell membranes expressing the target serotonin or dopamine receptor subtype

  • A specific high-affinity radiolabeled ligand (e.g., [³H]Spiperone for D₂ receptors)[6]

  • Unlabeled ligand for determining non-specific binding (e.g., (+)-butaclamol)[6]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)[6]

  • Test compounds dissolved in a suitable solvent

  • 96-well plates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds.[6]

  • In a 96-well plate, add the assay buffer, cell membranes, a fixed concentration of the radiolabeled ligand, and the test compound or vehicle.

  • For non-specific binding control wells, add a high concentration of an unlabeled ligand.[6]

  • Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 37°C).

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[6]

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[6]

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Determine the IC₅₀ value and subsequently calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

G-Protein Coupled Receptor (GPCR) Signaling

GPCR_Signaling Ligand Ligand (Derivative) Receptor GPCR (e.g., 5-HT or Dopamine Receptor) Ligand->Receptor:f0 G_Protein G-Protein Receptor:f1->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response

General GPCR Signaling Cascade

Conclusion

The this compound core represents a versatile and synthetically accessible scaffold for the development of novel therapeutic agents. Its rigid structure allows for the creation of derivatives with high affinity and selectivity for a range of important biological targets. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to explore the rich chemical space and biological potential of these promising compounds. Further derivatization and biological evaluation are warranted to fully elucidate the structure-activity relationships and therapeutic utility of this compound class.

References

An In-depth Technical Guide to Structural Analogs of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride, detailing their physicochemical properties, synthesis, and biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into the potential therapeutic applications of these compounds.

Introduction

This compound is a versatile synthetic intermediate used in pharmaceutical research.[1] Its rigid cyclohexane core and functional groups make it an attractive scaffold for the design of novel therapeutic agents. Structural modifications of this core compound can lead to analogs with diverse physicochemical and pharmacological properties, targeting a range of biological pathways. This guide explores key structural analogs, focusing on their potential modulation of adenosine receptors, dipeptidyl peptidase-IV (DPP-IV), and the serotonin transporter.

Physicochemical Properties of Structural Analogs

The physicochemical properties of a compound, such as lipophilicity (LogP) and aqueous solubility, are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[1][2][3] The following table summarizes the key physicochemical data for this compound and its structural analogs.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )LogPSolubility
This compound 61367-07-5C₈H₁₆ClNO₂193.672.179[1]Water-soluble[1][4]
Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride 61367-16-6C₈H₁₆ClNO₂193.67N/AModerate water solubility[1]
Ethyl trans-4-Aminocyclohexanecarboxylate Hydrochloride 2084-28-8C₉H₁₈ClNO₂207.70~2.5 (estimated)[1]Soluble in water (~100 mg/mL)[5]
Methyl 4-Aminothiane-4-carboxylate Hydrochloride 161315-14-6C₇H₁₄ClNO₂S211.71N/ASoluble in organic solvents[1]
trans-4-Aminocyclohexanol Hydrochloride 50910-54-8C₆H₁₄ClNO151.63N/AN/A

Synthesis and Experimental Protocols

The synthesis of these analogs often involves standard organic chemistry reactions. Below are representative experimental protocols for the synthesis of the parent compound and the characterization of its analogs' biological activity.

General Synthesis of this compound

This protocol describes the esterification of trans-4-aminocyclohexanecarboxylic acid.

Materials:

  • trans-4-Aminocyclohexanecarboxylic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or concentrated Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • Suspend trans-4-aminocyclohexanecarboxylic acid in methanol in a round-bottom flask.

  • Cool the suspension to -10°C using an ice-salt bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension.

  • After the addition is complete, stir the mixture for 15 minutes at -10°C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 15 minutes.

  • Reflux the mixture for 1 hour.

  • Cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.

  • For purification, the crude product can be recrystallized from an appropriate solvent system like ethanol/ether.

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis Protocol start Suspend trans-4-aminocyclohexanecarboxylic acid in Methanol cool Cool to -10°C start->cool add_socl2 Add Thionyl Chloride cool->add_socl2 stir_cold Stir at -10°C for 15 min add_socl2->stir_cold warm_rt Warm to Room Temperature stir_cold->warm_rt stir_rt Stir at RT for 15 min warm_rt->stir_rt reflux Reflux for 1 hour stir_rt->reflux cool_down Cool to Room Temperature reflux->cool_down concentrate Concentrate under reduced pressure cool_down->concentrate purify Recrystallize for purification concentrate->purify end_product Methyl trans-4-Aminocyclohexanecarboxylate HCl purify->end_product

A streamlined workflow for the synthesis of this compound.

Biological Activity and Therapeutic Potential

Structural analogs of this compound have shown potential in modulating several key biological targets, suggesting their utility in treating a range of diseases.

Adenosine Receptor Modulation

Some analogs, such as Ethyl trans-4-Aminocyclohexanecarboxylate Hydrochloride, have been utilized in studies of adenosine receptors for neurological disorders.[1] Adenosine receptors, particularly the A₁ and A₂A subtypes, are G-protein coupled receptors that play crucial roles in neuronal activity.[6][7]

  • A₁ Receptor: Activation of the A₁ receptor is generally neuroprotective, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP).[6][8]

  • A₂A Receptor: The A₂A receptor, when activated, stimulates adenylyl cyclase, increasing cAMP levels, which can be implicated in neuroinflammatory processes.[7][9]

Experimental Protocol: Adenosine A₁ Receptor Radioligand Binding Assay [8][10][11]

This assay determines the binding affinity of a test compound to the A₁ receptor.

Materials:

  • Cell membranes expressing the human adenosine A₁ receptor.

  • Radioligand (e.g., [³H]DPCPX).

  • Unlabeled test compound.

  • Assay Buffer (50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled A₁ ligand).

  • Incubate the plate to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates, followed by washing with cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ and Kᵢ values for the test compound.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Derivatives of this compound have been investigated as inhibitors of DPP-IV, an enzyme involved in glucose metabolism.[10] DPP-IV inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion.[12][13] Inhibition of DPP-IV prolongs the action of GLP-1, making it a therapeutic target for type 2 diabetes.[14]

Experimental Protocol: In Vitro DPP-IV Inhibition Assay [15][16]

This fluorescence-based assay measures the ability of a compound to inhibit DPP-IV activity.

Materials:

  • Recombinant human DPP-IV enzyme.

  • Fluorogenic substrate (e.g., Gly-Pro-AMC).

  • Test inhibitor compound.

  • Assay Buffer (e.g., Tris-HCl, pH 8.0).

  • 96-well black microplate.

  • Fluorometer.

Procedure:

  • In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the DPP-IV enzyme.

  • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Include control wells for 100% enzyme activity (enzyme and substrate only) and background fluorescence (substrate only).

  • Incubate the plate at 37°C.

  • Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Calculate the percent inhibition and determine the IC₅₀ value for the test inhibitor.

Serotonin Transporter (SERT) Modulation

Certain derivatives have shown the potential to modulate serotonin release.[15] The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft, thus terminating its action.[17][18] Modulation of SERT is a key mechanism for many antidepressant medications.

Experimental Protocol: In Vitro Serotonin Release Assay

This protocol measures the ability of a compound to induce serotonin release from pre-loaded synaptosomes.

Materials:

  • Rat brain synaptosomes.

  • [³H]Serotonin.

  • Krebs-Ringer buffer.

  • Test compound.

  • Scintillation vials and fluid.

  • Liquid scintillation counter.

Procedure:

  • Prepare and pre-load synaptosomes with [³H]Serotonin.

  • Wash the pre-loaded synaptosomes to remove excess unincorporated [³H]Serotonin.

  • Resuspend the synaptosomes in Krebs-Ringer buffer.

  • Add the test compound at various concentrations to the synaptosome suspension.

  • Incubate for a short period to allow for serotonin release.

  • Terminate the release by rapid filtration or centrifugation.

  • Measure the amount of [³H]Serotonin released into the supernatant using a liquid scintillation counter.

  • Calculate the percentage of serotonin release compared to a positive control (e.g., a known serotonin releasing agent).

Signaling Pathways

Understanding the signaling pathways modulated by these analogs is crucial for elucidating their mechanism of action.

Adenosine A₁ and A₂A Receptor Signaling

G cluster_A1 Adenosine A1 Receptor Signaling cluster_A2A Adenosine A2A Receptor Signaling A1_Agonist A1 Agonist A1R A1 Receptor A1_Agonist->A1R Gi Gi Protein A1R->Gi AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_dec ↓ PKA Activity cAMP_dec->PKA_dec Neuroprotection Neuroprotection PKA_dec->Neuroprotection A2A_Agonist A2A Agonist A2AR A2A Receptor A2A_Agonist->A2AR Gs Gs Protein A2AR->Gs AC_act Adenylyl Cyclase (Activated) Gs->AC_act cAMP_inc ↑ cAMP AC_act->cAMP_inc PKA_act ↑ PKA Activity cAMP_inc->PKA_act Inflammation Pro-inflammatory Effects PKA_act->Inflammation

Contrasting signaling pathways of Adenosine A₁ and A₂A receptors.
DPP-IV Inhibition and GLP-1 Signaling

G cluster_dpp4 DPP-IV Inhibition Pathway DPP4_Inhibitor DPP-IV Inhibitor DPP4 DPP-IV Enzyme DPP4_Inhibitor->DPP4 GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive GLP1_active Active GLP-1 GLP1_active->DPP4 degradation GLP1R GLP-1 Receptor (Pancreatic β-cell) GLP1_active->GLP1R Insulin ↑ Insulin Secretion GLP1R->Insulin Glucose ↓ Blood Glucose Insulin->Glucose

Mechanism of action for DPP-IV inhibitors in glucose homeostasis.
Serotonin Transporter (SERT) Mechanism

G cluster_sert SERT-Mediated Serotonin Reuptake Serotonin_synapse Serotonin (Synaptic Cleft) SERT SERT Serotonin_synapse->SERT Binding Serotonin_neuron Serotonin (Presynaptic Neuron) SERT->Serotonin_neuron Translocation Na_Cl Na+/Cl- Na_Cl->SERT Co-transport K K+ K->SERT Return

The cycle of serotonin reuptake by the SERT protein.

Conclusion

The structural analogs of this compound represent a promising class of compounds with the potential for diverse therapeutic applications. By modifying the functional groups and stereochemistry of the cyclohexane core, it is possible to develop analogs with selective activity towards important biological targets such as adenosine receptors, DPP-IV, and the serotonin transporter. The detailed physicochemical data, synthesis methods, and biological assay protocols provided in this guide offer a solid foundation for further research and development in this area. Future work should focus on expanding the structure-activity relationship studies and in vivo evaluation of the most promising analogs to validate their therapeutic potential.

References

The Versatile Scaffold: Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride, a key building block in medicinal chemistry, offers a versatile scaffold for the synthesis of a diverse array of therapeutic agents. Its rigid cyclohexyl core and strategically positioned amino and carboxylate functionalities provide a unique three-dimensional framework, enabling the precise orientation of pharmacophoric groups. This technical guide explores the potential applications of this compound in drug discovery, with a focus on its role in the development of Janus Kinase (JAK) inhibitors and Hematopoietic Prostaglandin D2 Synthase (H-PGDS) inhibitors. We will delve into the synthetic methodologies employing this crucial intermediate, present quantitative biological data for derived compounds, and visualize the relevant signaling pathways.

Chemical Properties and Synthetic Utility

This compound (MTHC) is a white to yellow crystalline solid soluble in water.[1] Its chemical structure, characterized by a trans-configured 1,4-disubstituted cyclohexane ring, provides stereochemical stability that is advantageous in drug design.[1] The primary amine and methyl ester functionalities serve as convenient handles for a variety of chemical transformations, most notably acylation and amidation reactions, making it a valuable starting material for the construction of more complex molecules.[1]

Applications in Drug Discovery

The utility of this compound as a scaffold is exemplified by its incorporation into molecules targeting key enzymes in disease pathways.

Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from numerous cytokines and growth factors, playing a central role in immunity, cell proliferation, and differentiation.[2][3] Dysregulation of the JAK-STAT pathway is implicated in a range of autoimmune and inflammatory disorders, as well as myeloproliferative neoplasms.[2] Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.

This compound serves as a key starting material in the synthesis of novel pyridine and isoquinoline derivatives that exhibit inhibitory activity against JAK and Spleen tyrosine kinase (Syk). The trans-cyclohexyl scaffold is utilized to correctly position the pharmacophoric elements for optimal interaction with the kinase active site.

Experimental Protocol: Synthesis of a Pyridine-based JAK/Syk Inhibitor Intermediate

A mixture of a suitable 2-chloropyridine derivative (e.g., 2-chloro-N-methyl-5-(trifluoromethyl)pyridin-4-amine), this compound (1.0 eq), and cesium carbonate (2.0 eq) in N,N-dimethylformamide (DMF) is heated in a sealed tube at 150°C for 5.5 hours. After cooling, the reaction mixture is partitioned between water and ethyl acetate. The combined organic phases are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by chromatography to yield the desired intermediate.[4]

Quantitative Data: JAK Inhibition

While the patent literature often provides broad claims, specific quantitative data for compounds directly synthesized from this compound can be limited. However, related compounds within the same chemical series demonstrate the potential of this scaffold. The table below presents representative IC50 values for various JAK inhibitors to illustrate the potency achievable with molecules targeting this pathway.

Compound ClassTarget(s)IC50 (nM)
Pyridine/Isoquinoline DerivativesJAK/SykData for specific compounds derived directly from MTHC is outlined in patent literature without explicit IC50 values in the provided search results.
RuxolitinibJAK1/JAK23.3/2.8
TofacitinibJAK3<1
FedratinibJAK23

Note: The IC50 values for Ruxolitinib, Tofacitinib, and Fedratinib are provided for context on the general potency of JAK inhibitors and are not directly derived from the specified starting material.

Signaling Pathway: JAK-STAT

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[2][3]

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK pJAK JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Dimer pSTAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Regulates Inhibitor JAK Inhibitor (derived from MTHC) Inhibitor->pJAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of a JAK inhibitor.

Hematopoietic Prostaglandin D2 Synthase (H-PGDS) Inhibitors

Hematopoietic prostaglandin D2 synthase (H-PGDS) is the enzyme responsible for the production of prostaglandin D2 (PGD2), a key mediator in allergic and inflammatory responses, such as asthma.[5] PGD2 is involved in bronchoconstriction, eosinophil infiltration, and cytokine release.[5] Inhibitors of H-PGDS are therefore being investigated as potential therapeutics for allergic diseases.

This compound is a valuable precursor for the synthesis of nicotinamide derivatives that act as H-PGDS inhibitors. The cyclohexyl moiety serves as a central scaffold to which the nicotinamide and other functional groups are attached.

Experimental Protocol: Synthesis of a Nicotinamide-based H-PGDS Inhibitor Precursor

To a suspension of this compound (1.0 eq) in acetonitrile, potassium carbonate (3.0 eq) and benzyl bromide (2.5 eq) are added. The reaction mixture is stirred at room temperature for 3 hours. The inorganic salts are removed by filtration, and the solvent is evaporated to yield the N,N-dibenzylated intermediate as a clear oil. This intermediate can then be further elaborated to the final nicotinamide product.[5]

Quantitative Data: H-PGDS Inhibition

The patent literature for nicotinamide derivatives as H-PGDS inhibitors provides a method for determining IC50 values. While specific data for compounds directly synthesized from this compound is not explicitly listed in the provided search results, the methodology indicates the potential for potent inhibition. Inhibitor IC50 values are typically calculated with a 4-parameter fit using multiple inhibitor concentrations.[5]

Signaling Pathway: Prostaglandin D2 Synthesis

The synthesis of PGD2 is a multi-step process. Arachidonic acid is first converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. H-PGDS then catalyzes the isomerization of PGH2 to PGD2. PGD2 subsequently binds to its receptors, such as the DP1 and DP2 (CRTH2) receptors, on target cells to elicit its pro-inflammatory effects.

PGD2_Pathway ArachidonicAcid Arachidonic Acid COX COX ArachidonicAcid->COX PGH2 PGH2 COX->PGH2 Converts HPGDS H-PGDS PGH2->HPGDS PGD2 PGD2 HPGDS->PGD2 Isomerizes Receptor PGD2 Receptors (DP1, CRTH2) PGD2->Receptor Binds Inflammation Allergic Inflammation Receptor->Inflammation Mediates Inhibitor H-PGDS Inhibitor (derived from MTHC) Inhibitor->HPGDS Inhibits

Caption: The Prostaglandin D2 synthesis pathway and the site of action for H-PGDS inhibitors.

Conclusion

This compound is a valuable and versatile building block in drug discovery. Its rigid, three-dimensional structure and amenable functional groups allow for its incorporation into a variety of molecular scaffolds targeting diverse biological pathways. As demonstrated by its use in the synthesis of potential JAK and H-PGDS inhibitors, this compound provides a robust platform for the development of novel therapeutics. Further exploration of its synthetic potential is likely to yield new and improved drug candidates for a range of diseases.

References

An In-depth Technical Guide to the Stereochemistry of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl trans-4-aminocyclohexanecarboxylate hydrochloride is a pivotal building block in medicinal chemistry, prized for its rigid cyclohexane core and defined stereochemistry. This guide delves into the core stereochemical aspects of this compound, providing a comprehensive analysis of its conformational preferences, synthesis, and its role as a key intermediate in the synthesis of pharmacologically active molecules. This document offers detailed experimental protocols, quantitative data, and visual representations of its chemical and biological significance, tailored for professionals in drug discovery and development.

Introduction

The cyclohexane ring is a ubiquitous scaffold in a vast array of biologically active compounds. Its chair-like conformation provides a three-dimensional framework that can be strategically functionalized to orient substituents in precise spatial arrangements, thereby influencing molecular recognition and biological activity. The 1,4-disubstituted cyclohexane motif is of particular importance, with the trans isomer offering a well-defined and conformationally stable structure. This compound serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, where the specific spatial relationship between the amino and carboxylate functionalities is paramount for target engagement.

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is fundamentally dictated by the cyclohexane ring's conformational behavior. The most stable conformation for a cyclohexane ring is the chair form, which minimizes both angle and torsional strain. In a 1,4-disubstituted cyclohexane, the trans isomer can exist in two rapidly interconverting chair conformations: one with both substituents in equatorial positions (diequatorial) and the other with both in axial positions (diaxial).

The diequatorial conformation is overwhelmingly favored due to the significant steric hindrance encountered in the diaxial form. Axial substituents experience unfavorable 1,3-diaxial interactions with the other axial hydrogens on the same side of the ring. For the amino and methyl carboxylate groups, these steric clashes would introduce substantial strain, making the diaxial conformer energetically unfavorable. Consequently, at equilibrium, the molecule exists almost exclusively in the diequatorial conformation.

G cluster_left Diaxial Conformer (High Energy) cluster_right Diequatorial Conformer (Low Energy) a b g H a->g h COOCH₃ a->h c i H b->i j H b->j d k H c->k l NH₃⁺Cl⁻ c->l e m H d->m n H d->n f o H e->o p H e->p q H f->q r H f->r a2 b2 g2 COOCH₃ a2->g2 h2 H a2->h2 c2 i2 H b2->i2 j2 H b2->j2 d2 k2 NH₃⁺Cl⁻ c2->k2 l2 H c2->l2 e2 m2 H d2->m2 n2 H d2->n2 f2 o2 H e2->o2 p2 H e2->p2 q2 H f2->q2 r2 H f2->r2 invis_a invis_b invis_a->invis_b Ring Flip cluster_left cluster_left cluster_right cluster_right

Figure 1: Conformational equilibrium of Methyl trans-4-Aminocyclohexanecarboxylate.

Spectroscopic Evidence

Table 1: Physicochemical Properties

PropertyValueReference
IUPAC Namemethyl trans-4-aminocyclohexane-1-carboxylate hydrochlorideN/A
CAS Number61367-07-5N/A
Molecular FormulaC₈H₁₆ClNO₂N/A
Molecular Weight193.67 g/mol N/A
AppearanceWhite to off-white solidN/A
Melting Point184-188 °CN/A

Table 2: Representative ¹H NMR Data for a trans-1,4-disubstituted Cyclohexane

ProtonChemical Shift (ppm)MultiplicityCoupling Constants (Hz)Inferred Orientation
H-1~2.2-2.4ttJ ≈ 12 (ax-ax), 3.5 (ax-eq)Axial
H-4~3.0-3.2ttJ ≈ 12 (ax-ax), 3.5 (ax-eq)Axial
H-2,6 (axial)~1.2-1.4m--
H-2,6 (equatorial)~2.0-2.2m--
H-3,5 (axial)~1.2-1.4m--
H-3,5 (equatorial)~2.0-2.2m--
OCH₃~3.7s--

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The key diagnostic feature is the large axial-axial coupling constant for the H-1 and H-4 protons.

Synthesis

The synthesis of this compound is typically achieved through the esterification of trans-4-aminocyclohexanecarboxylic acid. Several methods exist, with the Fischer esterification being a common and efficient approach.

G start trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride reaction Fischer Esterification (Reflux) start->reaction reagents Methanol (CH₃OH) Thionyl Chloride (SOCl₂) or HCl (cat.) reagents->reaction product Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride reaction->product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak1 JAK1 receptor->jak1 Activation jak3 JAK3 receptor->jak3 Activation stat_inactive STAT (inactive) jak1->stat_inactive jak3->stat_inactive cytokine Pro-inflammatory Cytokine cytokine->receptor Binding oclacitinib Oclacitinib oclacitinib->jak1 Inhibition oclacitinib->jak3 Inhibition stat_active p-STAT (active dimer) stat_inactive->stat_active Phosphorylation transcription Gene Transcription stat_active->transcription Translocation inflammation Inflammation & Pruritus transcription->inflammation

The Versatile Scaffold: A Technical Guide to Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride in Novel Compound Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride (MTHC) as a foundational scaffold for the synthesis of novel compounds, with a particular focus on its application in the development of Janus Kinase (JAK) inhibitors. This document details the physicochemical properties of the MTHC core, comprehensive experimental protocols for its derivatization, and quantitative data on the biological activity of resulting compounds.

Introduction: The Significance of the trans-4-Aminocyclohexanecarboxylate Scaffold

This compound is a bifunctional organic molecule featuring a cyclohexane ring that imparts a rigid, three-dimensional structure to compounds in which it is incorporated. The trans configuration of the amino and carboxylate groups at the 1 and 4 positions provides a defined spatial orientation for further chemical modifications. This scaffold is of significant interest in medicinal chemistry as it serves as a non-planar bioisostere for aromatic rings, offering improved physicochemical properties such as solubility while maintaining desirable biological activity. Its utility is prominently exemplified in the synthesis of targeted therapies, including inhibitors of the Janus Kinase (JAK) family of enzymes, which are pivotal in cytokine signaling pathways.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the physicochemical properties of MTHC and its analogues is crucial for their effective use in synthesis.

PropertyMethyl trans-4-Aminocyclohexanecarboxylate HClEthyl trans-4-Aminocyclohexanecarboxylate HCltrans-4-Aminocyclohexanol HCl
CAS Number 61367-07-52084-28-850910-54-8
Molecular Formula C₈H₁₆ClNO₂C₉H₁₈ClNO₂C₆H₁₄ClNO
Molecular Weight 193.67 g/mol 207.70 g/mol 135.61 g/mol
Appearance White to off-white crystalline powderData not readily availableData not readily available
Solubility Soluble in waterReduced water solubility compared to methyl esterEnhanced solubility due to hydroxyl group
LogP (estimated) ~1.10Higher than methyl esterLower than methyl ester
Key Structural Difference Methyl esterEthyl esterHydroxyl group instead of ester
Impact on Properties Baseline propertiesIncreased lipophilicity, may enhance membrane permeabilityIncreased hydrogen bond donors, reduced lipophilicity[1]

Application in Drug Discovery: Targeting the JAK-STAT Pathway

The trans-4-aminocyclohexyl core is a key structural feature of several potent and selective inhibitors of the Janus Kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical mediators of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors, playing a central role in immune response and inflammation. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers.

The JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and subsequent modulation of gene transcription.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., Oclacitinib) Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription 6. Modulation of Gene Expression

Fig. 1: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Quantitative Data for Selected JAK Inhibitors

The trans-4-aminocyclohexyl scaffold, as seen in Oclacitinib, contributes to potent inhibition of JAK enzymes. The following table presents IC50 values for Oclacitinib and other representative JAK inhibitors.

CompoundScaffoldJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Oclacitinib Cyclohexylamino pyrrolopyrimidine 10 18 99 84
AbrocitinibPyrrolo[2,3-d]pyrimidine29803>10,0001,300
BaricitinibPyrrolo[2,3-d]pyrimidine5.95.7>40053
FedratinibPyrrolo[2,3-d]pyrimidine35333035
MomelotinibThienopyrimidine1118155-

Note: Data compiled from multiple sources. IC50 values can vary depending on the assay conditions.

Synthesis and Derivatization Protocols

The MTHC scaffold provides two key functional handles for derivatization: the primary amine and the methyl ester. The amine can be readily N-alkylated or acylated, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

General Synthesis of this compound

A common laboratory-scale synthesis involves the esterification of trans-4-aminocyclohexanecarboxylic acid.

Protocol: Esterification of trans-4-Aminocyclohexanecarboxylic Acid

  • Reaction Setup: Suspend trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in methanol (approx. 25 mL per gram of acid).

  • Acidification: Cool the suspension to -10 °C in an ice-salt bath. Add thionyl chloride (2.0 eq) dropwise while maintaining the temperature below 0 °C.

  • Reaction: After the addition is complete, stir the mixture for 15 minutes at low temperature. Remove the cooling bath and allow the reaction to warm to ambient temperature over 15 minutes.

  • Reflux: Heat the reaction mixture to reflux and maintain for 1 hour.

  • Work-up: Cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the solid from an appropriate solvent system (e.g., methanol/ether) to yield pure this compound.[2]

Workflow for the Synthesis of a Key Oclacitinib Intermediate

The synthesis of Oclacitinib, a potent JAK1 inhibitor, showcases the utility of the trans-4-aminocyclohexane core. The following workflow outlines the synthesis of a key intermediate, N-methyl-1-(trans-4-(methylamino)cyclohexyl)methanesulfonamide, starting from a precursor readily derived from MTHC.

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: Sulfonamide Formation start trans-4-(tert-butoxycarbonylamino) cyclohexanecarboxylic acid reagent1 Reagents: 1. Isobutyl chloroformate, NMM 2. CH2N2 3. Ag(I) benzoate, Et3N 4. HCl/Dioxane start->reagent1 product1 Methyl trans-4-aminocyclohexylacetate (Intermediate A) reagent1->product1 reagent2 Reagents: 1. (Boc)2O, Et3N 2. LiAlH4 3. MsCl, Et3N 4. MeNH2 product1->reagent2 product2 trans-N-Boc-N-methyl-4-amino- cyclohexylmethanamesylate (Intermediate B) product1->product2 Functional Group Transformation reagent2->product2 reagent3 Reagents: 1. NaN3 2. H2, Pd/C 3. MsCl, Et3N product2->reagent3 product3 N-methyl-1-(trans-4-(methylamino) cyclohexyl)methanesulfonamide (Key Intermediate) product2->product3 Introduction of Sulfonamide reagent3->product3

Fig. 2: Synthetic workflow for a key intermediate of Oclacitinib.
Detailed Protocol: N-acylation of the Amino Group

The primary amine of MTHC is a versatile point for modification. The following protocol details a representative N-acylation reaction.

Protocol: Synthesis of Methyl trans-4-(acetamido)cyclohexanecarboxylate

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base, for example, triethylamine (2.2 eq), to the solution to neutralize the hydrochloride salt and scavenge the acid produced during the reaction.

  • Acylation: Cool the mixture to 0 °C and add acetic anhydride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-acetylated compound.

Structure-Activity Relationships (SAR)

The trans-4-aminocyclohexyl scaffold serves as a rigid core from which substitutions can be made to probe the binding pocket of a target enzyme. For JAK inhibitors, modifications at the amino and carboxylate-derived functionalities of the MTHC scaffold significantly impact potency and selectivity.

SAR_Diagram cluster_scaffold Core Scaffold: trans-4-Aminocyclohexyl cluster_r1 R1 (Amine Substitution) cluster_r2 R2 (Ester/Carboxylate Modification) Scaffold R1_node N-alkylation (e.g., -CH3) is crucial for activity. Larger groups may decrease potency. Forms key interactions with the hinge region of JAKs. Scaffold->R1_node Modification at Amine R2_node Conversion to sulfonamide (e.g., -CH2SO2NHCH3) enhances potency and selectivity. Provides additional hydrogen bonding opportunities. Scaffold->R2_node Modification at Ester

Fig. 3: Key structure-activity relationships for JAK inhibitors based on the trans-4-aminocyclohexyl scaffold.

Conclusion

This compound and its closely related analogues are valuable and versatile scaffolds in modern drug discovery. The rigid, non-planar cyclohexane core offers distinct advantages over traditional aromatic systems, and the readily modifiable functional groups provide a platform for the synthesis of diverse compound libraries. As demonstrated by its central role in the development of potent JAK inhibitors, the trans-4-aminocyclohexyl scaffold will likely continue to be a key building block in the design of novel therapeutics targeting a wide range of diseases. The detailed protocols and structure-activity relationship insights provided in this guide serve as a foundational resource for researchers aiming to leverage this important chemical entity in their drug development programs.

References

Spectroscopic Profile of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl trans-4-aminocyclohexanecarboxylate hydrochloride (CAS No: 61367-07-5). Due to the limited availability of publicly accessible, experimentally verified spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds. Detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are also provided to guide researchers in their analytical workflows.

Chemical Structure and Properties

  • IUPAC Name: methyl trans-4-aminocyclohexane-1-carboxylate hydrochloride

  • Molecular Formula: C₈H₁₆ClNO₂

  • Molecular Weight: 193.67 g/mol [1][2][3]

  • Appearance: White to off-white solid[4][5]

  • Solubility: Soluble in water

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: D₂O)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.70s3H-OCH₃
~3.10tt1HH-4 (CH-NH₃⁺)
~2.40tt1HH-1 (CH-COOCH₃)
~2.20m2HH-2e, H-6e
~2.05m2HH-3e, H-5e
~1.60m2HH-2a, H-6a
~1.45m2HH-3a, H-5a

s = singlet, tt = triplet of triplets, m = multiplet

Table 2: Predicted ¹³C NMR Data (Solvent: D₂O)

Chemical Shift (ppm)Assignment
~176.0C=O
~52.0-OCH₃
~49.0C-4 (CH-NH₃⁺)
~42.0C-1 (CH-COOCH₃)
~30.0C-2, C-6
~28.0C-3, C-5
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Solid State, KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3000-2800Strong, BroadN-H stretch (from -NH₃⁺)
2950, 2860Medium-StrongC-H stretch (cyclohexane)
~1735StrongC=O stretch (ester)
~1600MediumN-H bend (asymmetric)
~1510MediumN-H bend (symmetric)
~1240StrongC-O stretch (ester)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

m/zPossible Fragment
157[M - HCl]⁺•
126[M - HCl - OCH₃]⁺
98[M - HCl - COOCH₃]⁺
59[COOCH₃]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (20-30 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterium oxide (D₂O) or methanol-d₄). Ensure complete dissolution.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Spectral Width: -2 to 12 ppm

      • Pulse Angle: 30-45°

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 16-64

    • ¹³C NMR:

      • Spectral Width: 0 to 200 ppm

      • Pulse Angle: 30°

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024-4096 (or more, depending on sample concentration)

      • Decoupling: Proton broadband decoupling.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H, C-H, C=O, C-O).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

    • Heat the probe to volatilize the sample into the ion source.

  • Ionization and Analysis:

    • Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

    • Accelerate the resulting positively charged ions into the mass analyzer.

    • Separate the ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation:

    • Identify the molecular ion peak ([M]⁺• or in this case, likely the free base [M-HCl]⁺•).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Propose fragmentation pathways consistent with the observed spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Compound of Interest (Methyl trans-4-Aminocyclohexanecarboxylate HCl) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR Prep_MS Direct Insertion or Dissolution Sample->Prep_MS NMR_Spec NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer (e.g., EI-MS) Prep_MS->MS_Spec Analyze_NMR Process FID (FT, Phasing, Baseline Correction) Assign Signals NMR_Spec->Analyze_NMR Analyze_IR Identify Characteristic Absorption Bands IR_Spec->Analyze_IR Analyze_MS Identify Molecular Ion & Fragmentation Pattern MS_Spec->Analyze_MS Structure_Elucidation Structural Confirmation & Purity Assessment Analyze_NMR->Structure_Elucidation Analyze_IR->Structure_Elucidation Analyze_MS->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of methyl trans-4-aminocyclohexanecarboxylate hydrochloride, a key intermediate in pharmaceutical and chemical research. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing established qualitative characteristics and detailed experimental protocols for researchers to determine these properties in a laboratory setting.

Physicochemical Properties

This compound is a white to yellow crystalline solid.[1] Its structure, featuring a polar amino group and an ester functional group on a cyclohexane ring, dictates its solubility and stability behavior.

PropertyValue/DescriptionSource
Molecular FormulaC₈H₁₆ClNO₂[1][2]
Molecular Weight193.67 g/mol [1][2]
AppearanceWhite to yellow crystalline solid[1]
Melting Point140-142°C[3]
LogP2.18[1]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its bioavailability and formulation. The hydrochloride salt form of this amine-containing compound generally enhances its aqueous solubility. However, conflicting qualitative reports exist in the literature.

Qualitative Solubility Data

SolventReported SolubilityNotesSource
WaterSoluble / Relatively difficult to dissolveContradictory reports exist. The LogP of 2.18 suggests moderate lipophilicity, which may limit high aqueous solubility.[1][3]
Alcohols (e.g., Ethanol)Easily solubleThe polar nature of alcohols facilitates dissolution.[3]
Ketones (e.g., Acetone)Easily solubleA polar aprotic solvent expected to be a good solvent.[3]
TolueneMentioned as a potential recrystallization solventSuggests some degree of solubility, likely lower than in polar solvents.[1]

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, methanol, ethanol)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or another validated analytical method.

Procedure:

  • Sample Preparation: Add an excess amount of the compound to a series of vials, ensuring a solid phase remains at equilibrium.

  • Solvent Addition: Add a known volume of the selected solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to reach equilibrium. The time to reach equilibrium should be established by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further separate the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution as necessary and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Data Analysis: Calculate the solubility in units such as mg/mL or g/L. The experiment should be performed in triplicate for each solvent.

Stability Profile

Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradation products. The primary degradation pathway of concern for this molecule is the hydrolysis of the methyl ester group.

General Stability Information

ConditionPotential ImpactNotesSource
TemperatureElevated temperatures can accelerate degradation.Store in cool conditions.[1]
LightMay be sensitive to light.Store in dark conditions.[1]
pH / SolventsProtic solvents (e.g., methanol) may promote ester hydrolysis under acidic or high-temperature conditions. Polar aprotic solvents (e.g., DMF) may offer better stability for the salt form.[1]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a specified period. Due to the potential for rapid ester hydrolysis, milder conditions (e.g., lower temperature or shorter duration) may be necessary.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Procedure:

  • Prepare solutions of the compound under the specified stress conditions.

  • At predetermined time points, withdraw samples and quench the degradation process if necessary (e.g., neutralize acid/base).

  • Analyze the stressed samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

  • A mass balance should be calculated to ensure that the decrease in the main peak corresponds to the increase in impurity peaks.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the solubility and stability of a pharmaceutical intermediate like this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Start: Compound Available sol_solvents Select Solvents (Water, Buffers, Organic) sol_start->sol_solvents sol_protocol Equilibrium Solubility Protocol (Shake-Flask Method) sol_exp Perform Experiment (Equilibration & Sampling) sol_protocol->sol_exp sol_solvents->sol_protocol sol_analysis Analyze Samples (e.g., HPLC) sol_exp->sol_analysis sol_data Quantitative Solubility Data (mg/mL or g/L) sol_analysis->sol_data final_report Technical Guide / Whitepaper sol_data->final_report stab_start Start: Compound Available stab_conditions Select Stress Conditions (Acid, Base, Heat, Light, Oxidation) stab_start->stab_conditions stab_protocol Forced Degradation Protocol stab_exp Perform Stress Testing stab_protocol->stab_exp stab_conditions->stab_protocol stab_analysis Analyze Samples (Stability-Indicating HPLC) stab_exp->stab_analysis stab_data Identify Degradation Products & Degradation Pathways stab_analysis->stab_data stab_data->final_report

Caption: Workflow for Solubility and Stability Testing.

Conclusion

While specific quantitative data for the solubility and stability of this compound is not widely published, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine these critical parameters. The provided methodologies, based on standard pharmaceutical industry practices, will enable the generation of robust and reliable data essential for the successful development of new chemical entities and pharmaceutical formulations. It is recommended that these experiments be conducted to fully characterize this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols: Incorporating Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride into Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance therapeutic properties such as stability, potency, and target selectivity.[1][2][3] Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride (MTHC) is a conformationally constrained building block that can be integrated into peptide sequences to modulate their structure and function. Its cyclic nature can impart increased resistance to enzymatic degradation and influence the peptide's overall conformation, which can be crucial for biological activity.[4]

These application notes provide a comprehensive guide for the successful incorporation of MTHC into peptides using solid-phase peptide synthesis (SPPS). Detailed protocols for both Fmoc/tBu and Boc/Bzl protection strategies are presented, along with data on expected outcomes and key considerations for optimizing the synthesis.

Physicochemical Properties of MTHC

A thorough understanding of the physicochemical properties of MTHC is essential for its effective use in peptide synthesis.

PropertyValueReference
IUPAC Name methyl 4-aminocyclohexane-1-carboxylate;hydrochlorideInternal
CAS Number 61367-07-5Internal
Molecular Formula C₈H₁₆ClNO₂Internal
Molecular Weight 193.67 g/mol Internal
Appearance White to yellow crystalline solidInternal
Solubility Soluble in water, with some solubility in polar organic solvents like methanol and DMF.Internal

Experimental Protocols

The following protocols outline the steps for incorporating MTHC into a peptide sequence using standard solid-phase peptide synthesis techniques. Both Fmoc and Boc strategies are described.

Fmoc/tBu Strategy

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely used due to its mild deprotection conditions.

3.1.1. Materials

  • Fmoc-protected amino acids

  • N-Fmoc-Methyl trans-4-Aminocyclohexanecarboxylate (Prepared as described below or commercially sourced)

  • Rink Amide resin or other suitable solid support

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

3.1.2. Protocol for N-Fmoc Protection of MTHC

  • Dissolve this compound in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (NaHCO₃) to neutralize the hydrochloride.

  • Add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain N-Fmoc-Methyl trans-4-Aminocyclohexanecarboxylate.

3.1.3. Solid-Phase Peptide Synthesis Protocol

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Coupling of Standard Amino Acids:

    • Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activated amino acid solution.

    • Add the mixture to the resin and shake for 2 hours.

    • Wash the resin with DMF.

  • Incorporation of N-Fmoc-MTHC:

    • Follow the same coupling procedure as for standard amino acids, using N-Fmoc-Methyl trans-4-Aminocyclohexanecarboxylate. Due to potential steric hindrance, a double coupling may be necessary to ensure high efficiency.[5]

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical HPLC.

Boc/Bzl Strategy

The Boc (tert-butyloxycarbonyl) strategy utilizes acid-labile protecting groups.

3.2.1. Materials

  • Boc-protected amino acids

  • N-Boc-Methyl trans-4-Aminocyclohexanecarboxylate (Prepared as described below or commercially sourced)

  • Merrifield resin or other suitable solid support

  • Coupling reagents: HBTU, HOBt

  • Base: DIPEA

  • Deprotection reagent: 50% TFA in DCM

  • Neutralization reagent: 10% DIPEA in DMF

  • Cleavage reagent: Anhydrous HF

  • Scavengers (e.g., anisole)

  • Solvents: DMF, DCM

  • Cold diethyl ether

3.2.2. Protocol for N-Boc Protection of MTHC

  • Dissolve this compound in a suitable solvent (e.g., a mixture of water and dioxane).

  • Add a base such as sodium hydroxide or triethylamine to neutralize the hydrochloride.

  • Add Di-tert-butyl dicarbonate (Boc)₂O to the solution.

  • Stir the reaction at room temperature for several hours to overnight.

  • Work up the reaction by extraction with an organic solvent and wash with aqueous solutions to remove impurities.

  • Purify the product by crystallization or column chromatography.

3.2.3. Solid-Phase Peptide Synthesis Protocol

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM and DMF.

  • Neutralization: Treat the resin with 10% DIPEA in DMF for 5 minutes. Wash with DMF.

  • Coupling of Standard Amino Acids:

    • Pre-activate the Boc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activated amino acid solution.

    • Add the mixture to the resin and shake for 2 hours.

    • Wash the resin with DMF.

  • Incorporation of N-Boc-MTHC:

    • Follow the same coupling procedure as for standard amino acids, using N-Boc-Methyl trans-4-Aminocyclohexanecarboxylate. A double coupling is recommended.

  • Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid.

  • Final Deprotection: After the final coupling step, perform a final Boc deprotection.

  • HF Cleavage:

    • Dry the peptide-resin thoroughly.

    • In a specialized HF cleavage apparatus, treat the resin with anhydrous HF in the presence of scavengers for 1-2 hours at 0°C.

    • Evaporate the HF.

    • Wash the resin with cold diethyl ether to recover the crude peptide.

  • Purification and Characterization: Purify and characterize the peptide as described in the Fmoc strategy.

Data Presentation

While specific quantitative data for the incorporation of MTHC is not extensively published, the following table summarizes expected outcomes based on the synthesis of peptides containing structurally similar cyclic, non-natural amino acids.[6] Actual yields and purities will be sequence-dependent and require optimization.

ParameterExpected OutcomeNotes
Coupling Efficiency (per step) >95%May require double coupling for the MTHC residue, especially when coupled to another sterically hindered amino acid. Monitoring with a Kaiser test is recommended.
Overall Crude Peptide Yield 60-80%Highly dependent on the length and sequence of the peptide.
Purity of Crude Peptide 50-70%Sequence-dependent; aggregation can be an issue with hydrophobic peptides.
Purity after RP-HPLC >95%Achievable with standard purification protocols.

Visualizations

Experimental Workflow

SPPS_Workflow cluster_final Final Steps Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc/Boc Deprotection Swell->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Couple Amino Acid (Standard or MTHC) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat FinalDeprotect Final Deprotection Wash2->FinalDeprotect Repeat->Deprotect Cleave Cleave from Resin (TFA or HF) FinalDeprotect->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Characterize Characterize (MS, HPLC) Purify->Characterize

Caption: General workflow for solid-phase peptide synthesis incorporating MTHC.

Logical Relationship: Impact of MTHC Incorporation

MTHC_Impact cluster_properties Modified Peptide Properties cluster_applications Potential Applications MTHC Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride (MTHC) Incorp Incorporation into Peptide Backbone MTHC->Incorp Conf Conformational Rigidity Incorp->Conf Stab Increased Proteolytic Stability Incorp->Stab Bio Altered Biological Activity Incorp->Bio Drug Drug Discovery (e.g., Enzyme Inhibitors) Conf->Drug Stab->Drug Bio->Drug Probe Biological Probes Bio->Probe

Caption: Logical diagram illustrating the impact of MTHC incorporation on peptide properties and applications.

Troubleshooting and Key Considerations

  • Steric Hindrance: MTHC is a bulky amino acid, which can lead to incomplete coupling reactions.[5] It is advisable to use a more potent coupling reagent like HATU or to perform a double coupling, especially when the preceding amino acid is also sterically hindered.

  • Solubility: The N-protected MTHC may have limited solubility in standard SPPS solvents. Sonication or gentle warming may be necessary to achieve complete dissolution before coupling.

  • Racemization: While the risk of racemization at the alpha-carbon is absent for MTHC, care should be taken to avoid epimerization if the trans-isomer is desired. The choice of base and coupling additives can influence this.

  • Monitoring: The Kaiser test can be used to monitor the completeness of the coupling reaction. A negative test (yellow beads) indicates a complete reaction, while a positive test (blue beads) suggests that unreacted free amines are present and a second coupling is required.

Conclusion

The incorporation of this compound into peptides is a viable strategy to introduce conformational constraints and enhance stability. The protocols provided here, based on established Fmoc and Boc solid-phase peptide synthesis methodologies, offer a solid foundation for researchers. While challenges such as steric hindrance may arise, they can be overcome with careful optimization of coupling conditions. The resulting modified peptides have significant potential in various areas of drug discovery and development.

References

experimental protocol for the esterification of trans-4-Aminocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Esterification of trans-4-Aminocyclohexanecarboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: trans-4-Aminocyclohexanecarboxylic acid and its ester derivatives are valuable building blocks in medicinal chemistry and pharmaceutical development.[1] The ester functional group serves as a versatile handle for further synthetic modifications and can act as a protective group for the carboxylic acid moiety during peptide synthesis.[2][3] The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[4][5] This document provides detailed protocols for the synthesis of alkyl esters of trans-4-aminocyclohexanecarboxylic acid.

Principle of the Reaction: Fischer-Speier Esterification

Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction that exists in equilibrium.[5] The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., HCl, H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[6][7][8] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[5][7] Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.[7][8] To drive the equilibrium towards the product, a large excess of the alcohol is typically used, or the water produced is removed from the reaction mixture.[4][5][8]

Experimental Protocols

Protocol 2.1: Synthesis of Ethyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

This protocol details the synthesis of the ethyl ester using the hydrochloride salt of the starting amino acid, which improves its solubility in the alcohol solvent.

Materials:

  • trans-4-Aminocyclohexanecarboxylic acid hydrochloride

  • Absolute Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Suspend trans-4-aminocyclohexanecarboxylic acid hydrochloride (e.g., 6.32 g, 0.035 mol) in absolute ethanol (100 mL) in a round-bottom flask equipped with a magnetic stir bar.[9]

  • Carefully add concentrated hydrochloric acid (7 mL) to the suspension while stirring.[9]

  • Attach a reflux condenser and heat the mixture to 60°C.[9]

  • Allow the reaction to proceed overnight with continuous stirring.[9]

  • After the reaction is complete (monitored by TLC or other appropriate methods), cool the mixture to room temperature.

  • Remove the solvent (ethanol) and excess HCl under reduced pressure using a rotary evaporator.[9]

  • To ensure complete removal of water, perform azeotropic distillation by adding and evaporating toluene. This can be repeated with ethanol and then toluene to yield a dry solid.[9]

  • The resulting white solid is the desired product, ethyl trans-4-aminocyclohexanecarboxylate hydrochloride.[9] The product can be further purified by recrystallization if necessary.

Protocol 2.2: General Procedure for Methyl or Other Alkyl Esters

This general protocol can be adapted for other primary or secondary alcohols (e.g., methanol, propanol) using thionyl chloride (SOCl₂) to generate the HCl catalyst in situ, a common and effective alternative.

Materials:

  • trans-4-Aminocyclohexanecarboxylic acid

  • Anhydrous Alcohol (e.g., Methanol, Propanol)

  • Thionyl Chloride (SOCl₂)

  • Round-bottom flask with a gas outlet

  • Reflux condenser with a drying tube (e.g., CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend trans-4-aminocyclohexanecarboxylic acid in the desired anhydrous alcohol (used in large excess, acting as both reactant and solvent).

  • Cool the suspension in an ice bath to 0°C.

  • Slowly and carefully add thionyl chloride dropwise to the stirred suspension. This reaction is exothermic and generates HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol and volatile byproducts using a rotary evaporator.

  • The crude product, the hydrochloride salt of the corresponding alkyl ester, can be purified by recrystallization from an appropriate solvent system (e.g., methanol/ether).

Data Presentation

The following tables summarize the reaction parameters and characterization data for the synthesis of ethyl trans-4-aminocyclohexanecarboxylate hydrochloride.

Table 1: Reaction Parameters

Parameter Value Reference
Starting Material trans-4-Aminocyclohexanecarboxylic acid hydrochloride [9]
Reagent Absolute Ethanol [9]
Catalyst Concentrated Hydrochloric Acid [9]
Temperature 60°C [9]

| Reaction Time | Overnight |[9] |

Table 2: Product Characterization

Parameter Value Reference
Product Ethyl trans-4-aminocyclohexanecarboxylate hydrochloride [9]
Physical Form White Solid [9]
Yield ~98% [9]

| ¹H NMR (300 MHz, DMSO-d₆) | δ 4.05 (q, J = 7.1 Hz, 2H), 2.95 (bs, 1H), 2.30-2.15 (m, 1H), 2.02-1.88 (m, 4H), 1.43-1.28 (m, 4H), 1.22-1.13 (t, J = 6.9 Hz, 3H) |[9] |

Visualization

The following diagram illustrates the general experimental workflow for the Fischer esterification of trans-4-aminocyclohexanecarboxylic acid.

Esterification_Workflow cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Product & Analysis SM trans-4-Aminocyclohexanecarboxylic Acid (or HCl salt) Reaction Reaction Setup (Suspension & Catalyst Addition) Reagent Alcohol (e.g., Ethanol) Catalyst Acid Catalyst (e.g., HCl) Heating Heating / Reflux (e.g., 60°C, Overnight) Reaction->Heating 1. Heat Evaporation Solvent Removal (Rotary Evaporation) Heating->Evaporation 2. Cool & Evaporate Azeotrope Azeotropic Distillation (Removal of Water) Evaporation->Azeotrope 3. Dry Purification Purification (Recrystallization) Azeotrope->Purification 4. Isolate Crude Product Product Final Product: trans-4-Aminocyclohexanecarboxylate Ester HCl Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: General workflow for the esterification of trans-4-Aminocyclohexanecarboxylic acid.

References

Scale-Up Synthesis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of methyl trans-4-aminocyclohexanecarboxylate hydrochloride, a key intermediate in the pharmaceutical industry. The following sections outline optimized synthetic routes, including direct esterification and epimerization strategies, comprehensive experimental protocols, and methods for purification and analysis to ensure high purity and yield of the target compound.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemistry is critical for the biological activity of the final drug products. Therefore, robust and scalable synthetic methods that selectively produce the trans-isomer are of high importance. This document details two primary strategies for large-scale production: direct esterification of trans-4-aminocyclohexanecarboxylic acid and a base-mediated epimerization to convert a cis/trans mixture to the desired trans-isomer.

Synthetic Strategies and Data

Two effective methods for the scale-up synthesis are presented below. The choice of method may depend on the starting material availability and the desired purity profile.

Method 1: Direct Esterification of trans-4-Aminocyclohexanecarboxylic Acid

This is a straightforward approach involving the esterification of the commercially available trans-4-aminocyclohexanecarboxylic acid.

Table 1: Optimized Reaction Parameters for Direct Esterification

ParameterOptimal RangeImpact on Yield/Purity
Temperature55–65°C<60°C slows the reaction; >65°C can promote side reactions.[1]
Reactant(Trans)-4-aminocyclohexanecarboxylic acidStarting material purity is crucial for the final product.
ReagentThionyl chloride (SOCl₂) or Concentrated HClBoth act as sources of acid and catalyst.[1][2]
SolventMethanol or EthanolMethanol is the reactant for methyl ester formation.[1][2][3]
Reaction Time1-12 hoursMonitored by TLC or HPLC until completion.[1][2]

A reported method involves refluxing the acid with concentrated HCl in ethanol at 60°C overnight, achieving a 98% yield.[1] Another approach utilizes thionyl chloride in methanol, with a reported yield of 96.1%.[2]

Method 2: Base-Mediated Epimerization of a cis/trans-Isomer Mixture

This method is useful when the starting material is a mixture of cis and trans isomers. The thermodynamically more stable trans-isomer can be obtained through epimerization.

Table 2: Optimized Reaction Parameters for Base-Mediated Epimerization

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–65°CPrevents retro-epimerization and thermal decomposition.[1]
BasePotassium tert-butoxide or TriethylamineTertiary amines are preferred to minimize ester hydrolysis.[1]
SolventIsopropyl alcohol or tert-Butyl alcoholBranched alcohols enhance trans selectivity.[1]
Reaction Time2–3 hoursSufficient to reach thermodynamic equilibrium.[1]

A patented method describes dissolving a cis/trans mixture in isopropyl alcohol with potassium tert-butoxide and heating to 60–65°C for 2–3 hours to favor the trans configuration.[1]

Experimental Protocols

Protocol 1: Scale-Up Synthesis via Direct Esterification

This protocol is based on the esterification of (trans)-4-aminocyclohexanecarboxylic acid using thionyl chloride.

Workflow for Direct Esterification

A Suspend (Trans)-4-aminocyclohexanecarboxylic acid in Methanol B Cool to -10°C A->B C Add SOCl₂ dropwise B->C D Stir for 15 min C->D E Warm to Ambient Temperature (15 min) D->E F Reflux for 1 hour E->F G Cool and Concentrate F->G H Isolate Product G->H

Caption: Workflow for the direct esterification of trans-4-aminocyclohexanecarboxylic acid.

Materials:

  • (Trans)-4-aminocyclohexanecarboxylic acid: 200 g (1.40 mol)

  • Methanol (MeOH): 5.5 L

  • Thionyl chloride (SOCl₂): 204 mL (2.79 mol)

Procedure:

  • Suspend (Trans)-4-aminocyclohexanecarboxylic acid in methanol in a suitable reactor.[2]

  • Cool the suspension to -10 °C with stirring.[2]

  • Slowly add thionyl chloride dropwise to the mixture, maintaining the temperature below 0 °C.[2]

  • After the addition is complete, stir the mixture for an additional 15 minutes at -10 °C.[2]

  • Allow the reaction mixture to warm to ambient temperature over 15 minutes.[2]

  • Heat the mixture to reflux and maintain for 1 hour.[2]

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to obtain the crude product.[2]

  • Recrystallize the crude product from ethanol or toluene to yield pure this compound.[1]

Protocol 2: Scale-Up Synthesis via Base-Mediated Epimerization

This protocol describes the conversion of a cis/trans mixture to the desired trans-isomer.

Workflow for Base-Mediated Epimerization

A Dissolve cis/trans mixture in Isopropyl Alcohol B Add Potassium tert-butoxide A->B C Heat to 60-65°C for 2-3 hours B->C D Cool to Room Temperature C->D E Acidify to pH 7.0 with Acetic Acid D->E F Precipitate and Filter Product E->F

Caption: Workflow for the base-mediated epimerization of a cis/trans isomer mixture.

Materials:

  • cis/trans mixture of methyl 4-aminocyclohexanecarboxylate hydrochloride: 133 g

  • Isopropyl alcohol: 1000 mL

  • Potassium tert-butoxide: 19.54 g (0.174 mol)

  • Acetic acid

Procedure:

  • Dissolve the cis/trans mixture of methyl 4-aminocyclohexanecarboxylate in isopropyl alcohol in a reactor.[1]

  • Add potassium tert-butoxide to the solution.[1]

  • Heat the mixture to 60–65°C and maintain for 2–3 hours with stirring.[1]

  • Monitor the cis/trans ratio by HPLC or NMR.

  • Once the desired trans-isomer content is reached, cool the reaction mixture to room temperature.

  • Adjust the pH to 7.0 by adding acetic acid, which will cause the product to precipitate.[1]

  • Filter the precipitate and wash with cold isopropyl alcohol.

  • Dry the product under vacuum to obtain this compound with >99% purity of the trans-isomer.[1]

Purification and Analysis

Purification:

  • Recrystallization: This is a critical step to ensure high purity and remove any remaining cis-isomer.[1] Recommended solvents for recrystallization are ethanol or toluene.[1]

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final product and quantifying the ratio of cis to trans isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the compound and ensure the absence of the cis-isomer.[1]

Safety Information

  • This compound can cause serious eye damage/irritation.[2]

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or a fume hood.

  • Avoid skin and eye contact.[3]

  • For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Application Notes and Protocols for the Synthesis of Oclacitinib Utilizing Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of Oclacitinib, a selective Janus kinase (JAK) inhibitor, starting from Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride. The provided protocols are intended for research and development purposes and should be carried out by qualified chemists in a controlled laboratory setting.

Oclacitinib is a key therapeutic agent for the treatment of pruritus associated with allergic dermatitis and atopic dermatitis in dogs. Its mechanism of action involves the inhibition of the JAK1 enzyme, which plays a crucial role in the signaling of pro-inflammatory and pruritogenic cytokines. A thorough understanding of its synthesis is vital for researchers involved in drug discovery, process development, and manufacturing of veterinary medicines.

Overview of the Synthetic Strategy

The synthesis of Oclacitinib from this compound is a multi-step process. The overall strategy involves the transformation of the initial cyclohexane scaffold into a key intermediate, N-methyl-1-(trans-4-(methylamino)cyclohexyl)methanesulfonamide, which is then coupled with the heterocyclic core, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The final step involves the formation of the maleate salt to yield Oclacitinib maleate.

Signaling Pathway of Oclacitinib

Oclacitinib functions by inhibiting the Janus kinase (JAK) family of enzymes, with a predominant selectivity for JAK1. This inhibition disrupts the JAK/STAT signaling pathway, which is integral to the cellular response to various cytokines involved in inflammation and allergic reactions. By blocking this pathway, Oclacitinib reduces the expression of pro-inflammatory and pruritogenic cytokines.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation pJAK p-JAK JAK->pJAK Phosphorylation STAT STAT pSTAT p-STAT STAT->pSTAT pJAK->STAT Phosphorylation pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Translocation Oclacitinib Oclacitinib Oclacitinib->pJAK Inhibition Gene_Transcription Gene Transcription (Inflammation, Pruritus) DNA->Gene_Transcription Induction Oclacitinib_Synthesis_Intermediates Start Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride Intermediate1 trans-4-(Aminomethyl)cyclohexyl)methanol Start->Intermediate1 LiAlH4, THF Intermediate2 trans-4-((Methylamino)methyl)cyclohexyl)methanol Intermediate1->Intermediate2 Formaldehyde, Formic Acid Intermediate3 N-methyl-1-(trans-4-(((methylsulfonyl)oxy)methyl)cyclohexyl)methanamine Intermediate2->Intermediate3 MsCl, Et3N, DCM Intermediate4 N-methyl-1-(trans-4-((N-methylmethylsulfonamido)methyl)cyclohexyl)methanamine Intermediate3->Intermediate4 MeSO2NHMe, Base Oclacitinib_Final_Synthesis Intermediate N-methyl-1-(trans-4-(methylamino)cyclohexyl)methanesulfonamide Oclacitinib_Base Oclacitinib (Free Base) Intermediate->Oclacitinib_Base K2CO3, Dioxane/H2O, Reflux PyrroloPyrimidine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine PyrroloPyrimidine->Oclacitinib_Base Oclacitinib_Maleate Oclacitinib Maleate Oclacitinib_Base->Oclacitinib_Maleate 1-Butanol/H2O Maleic_Acid Maleic Acid Maleic_Acid->Oclacitinib_Maleate Experimental_Workflow Start Start Setup Reaction Setup (Flask, Stirrer, Condenser) Start->Setup Reagents Charge Reagents (Intermediate, Heterocycle, Base, Solvents) Setup->Reagents Reaction Heat to Reflux (24 hours) Reagents->Reaction Monitoring Monitor Progress (TLC/HPLC) Reaction->Monitoring Workup Aqueous Workup (Extraction, Washes) Monitoring->Workup Isolation Isolation (Solvent Evaporation) Workup->Isolation Purification Purification (e.g., Recrystallization) Isolation->Purification Analysis Product Analysis (NMR, MS, HPLC) Purification->Analysis End End Analysis->End

Protecting Group Strategies for Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups, specifically focusing on the amine functionality of methyl trans-4-aminocyclohexanecarboxylate hydrochloride. This versatile building block is crucial in the synthesis of a variety of pharmaceutical compounds where selective modification of either the amino or the ester group is required. The selection of an appropriate protecting group is paramount to the success of a synthetic route, ensuring high yields and chemical integrity of the target molecule.

Introduction to Protecting Group Strategy

In the synthesis of complex molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This temporary modification is achieved by introducing a "protecting group," which is later removed in a deprotection step. For methyl trans-4-aminocyclohexanecarboxylate, the primary amino group is highly nucleophilic and will react with a wide range of electrophiles. Protecting this amine as a carbamate is a common and effective strategy. This allows for selective reactions at the methyl ester functionality, such as hydrolysis or amidation, without undesired N-acylation or N-alkylation.

The ideal protecting group strategy involves:

  • Ease of Introduction: The protecting group should be introduced in high yield under mild conditions that do not affect other functional groups.

  • Stability: The protected group must be stable to the reaction conditions planned for other parts of the molecule.

  • Ease of Removal: The protecting group should be removable in high yield under conditions that do not compromise the integrity of the newly synthesized molecule.

  • Orthogonality: In molecules with multiple functional groups, it is advantageous to use protecting groups that can be removed selectively without affecting others. This is known as an orthogonal protecting group strategy.

This guide focuses on two of the most common and versatile amine protecting groups: tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) .

Selecting the Right Protecting Group

The choice between Boc and Cbz protection depends on the overall synthetic plan, particularly the reagents and reaction conditions anticipated in subsequent steps.

  • Boc Group: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O. It is stable to a wide range of non-acidic conditions, including catalytic hydrogenation and basic hydrolysis. Deprotection is readily achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

  • Cbz Group: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl). It is stable to acidic and some basic conditions. A key advantage of the Cbz group is its facile removal by catalytic hydrogenolysis (e.g., H₂/Pd-C), which proceeds under neutral conditions. This makes it an excellent choice when acid- or base-labile functionalities are present in the molecule.

The methyl ester of the target compound is generally stable to the conditions used for both Boc and Cbz protection. However, it is susceptible to hydrolysis under strongly basic or acidic conditions, especially with heating. Therefore, mild reaction conditions are always preferable.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the protection of methyl trans-4-aminocyclohexanecarboxylate with Boc and Cbz protecting groups, as well as the conditions for their subsequent removal.

Protecting GroupProtection ReagentBaseSolventReaction TimeTemperatureYield (%)Deprotection Conditions
Boc Di-tert-butyl dicarbonate ((Boc)₂O)TriethylamineDichloromethane2 hoursRoom Temp.Quantitative[1]TFA in DCM or 4M HCl in dioxane
Cbz Benzyl Chloroformate (Cbz-Cl)Sodium BicarbonateTHF/Water20 hours0 °C to Room Temp.~90% (general)[2]H₂/Pd-C in Methanol

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol describes the protection of the amino group of this compound with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Citric acid monohydrate

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure: [1]

  • Suspend this compound (1.0 eq) in dichloromethane in a round-bottom flask and cool the mixture in an ice bath.

  • To the stirred suspension, add triethylamine (2.2 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (1.1 eq).

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an aqueous solution of citric acid (e.g., 50 g in 400 mL of water, adjusted to pH 4) and extract with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product, methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate. The yield is reported to be quantitative.[1]

Protocol 2: Cbz Protection of this compound

This protocol outlines a general procedure for the protection of an amino group with a benzyloxycarbonyl (Cbz) group, adapted for this compound.[2]

Materials:

  • This compound

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1 ratio).

  • To the solution, add sodium bicarbonate (2.0 eq) to neutralize the hydrochloride salt and act as a base for the reaction.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 20 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain methyl trans-4-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate.

Protocol 3: Deprotection of N-Boc-Methyl trans-4-Aminocyclohexanecarboxylate

This protocol describes the removal of the Boc protecting group under acidic conditions.

Materials:

  • N-Boc-Methyl trans-4-aminocyclohexanecarboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve N-Boc-methyl trans-4-aminocyclohexanecarboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C.

  • Slowly add trifluoroacetic acid (typically 10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 4: Deprotection of N-Cbz-Methyl trans-4-Aminocyclohexanecarboxylate

This protocol details the removal of the Cbz group by catalytic hydrogenolysis.

Materials:

  • N-Cbz-Methyl trans-4-aminocyclohexanecarboxylate

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve N-Cbz-methyl trans-4-aminocyclohexanecarboxylate (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Secure the flask to a hydrogenation apparatus or place it under a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during handling.

  • Concentrate the filtrate under reduced pressure to yield the deprotected methyl trans-4-aminocyclohexanecarboxylate.

Visualizing the Workflow and Chemical Transformations

To further clarify the protecting group strategies, the following diagrams illustrate the chemical reactions and the overall experimental workflow.

Protection_Schemes cluster_Boc Boc Protection and Deprotection cluster_Cbz Cbz Protection and Deprotection Start_Boc Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride Protected_Boc N-Boc Protected Product Start_Boc->Protected_Boc (Boc)2O, Et3N DCM, RT, 2h Deprotected_Boc Deprotected Amine Protected_Boc->Deprotected_Boc TFA/DCM or 4M HCl/dioxane Start_Cbz Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride Protected_Cbz N-Cbz Protected Product Start_Cbz->Protected_Cbz Cbz-Cl, NaHCO3 THF/H2O, 0°C-RT, 20h Deprotected_Cbz Deprotected Amine Protected_Cbz->Deprotected_Cbz H2, Pd/C Methanol, RT

Caption: Chemical pathways for Boc and Cbz protection and deprotection.

Experimental_Workflow Start Start with Methyl trans-4- Aminocyclohexanecarboxylate Hydrochloride Protection Protection Step (Boc or Cbz) Start->Protection Reaction Reaction at Ester (e.g., Hydrolysis, Amidation) Protection->Reaction Deprotection Deprotection Step (Acid or Hydrogenolysis) Reaction->Deprotection Final_Product Final Product Deprotection->Final_Product

Caption: General experimental workflow for using protecting groups.

Orthogonal_Strategy Start Methyl trans-4-Aminocyclohexanecarboxylate (Amine and Ester functionalities) Boc_Protection Boc Protection of Amine Start->Boc_Protection Cbz_Protection Cbz Protection of Amine Start->Cbz_Protection Ester_Reaction_Boc Reaction at Ester (e.g., Base Hydrolysis) Boc_Protection->Ester_Reaction_Boc Ester_Reaction_Cbz Reaction at Ester (e.g., Acid Hydrolysis) Cbz_Protection->Ester_Reaction_Cbz Boc_Deprotection Boc Deprotection (Acid) Ester_Reaction_Boc->Boc_Deprotection Cbz_Deprotection Cbz Deprotection (H2/Pd-C) Ester_Reaction_Cbz->Cbz_Deprotection Final_Product_A Final Product A Boc_Deprotection->Final_Product_A Final_Product_B Final Product B Cbz_Deprotection->Final_Product_B

Caption: Orthogonal protecting group strategies.

References

Application Notes and Protocols: Coupling Reactions of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride (MTHC) is a valuable bifunctional building block in medicinal chemistry and organic synthesis. Its structure incorporates a primary amine and a methyl ester, both attached to a conformationally rigid cyclohexane ring. The trans stereochemistry is crucial, as it defines the spatial orientation of the reactive groups, influencing the pharmacological properties of the resulting molecules. The primary amine serves as a versatile nucleophile for various coupling reactions, making MTHC a key intermediate in the synthesis of diverse bioactive compounds, including enzyme inhibitors, receptor antagonists, and other potential therapeutic agents.[1][2][3]

This document provides detailed protocols and application notes for three common and synthetically important coupling reactions involving MTHC: amide bond formation, urea synthesis, and sulfonamide formation.

Amide Bond Formation (Acylation)

The primary amine of MTHC readily undergoes acylation with carboxylic acids, acyl chlorides, or anhydrides to form stable amide bonds. This reaction is fundamental in peptide synthesis and the construction of numerous drug candidates. The use of modern coupling reagents allows for mild and efficient reaction conditions, preserving sensitive functional groups.[4][5]

Data Summary: Amide Coupling Conditions
Coupling ReagentBaseSolventTemperatureTimeTypical Yield
HATUDIPEADMFRoom Temp1-4 h>90%
EDC/HOBtDIPEA or Et₃NDCM/DMFRoom Temp2-12 h85-95%
Acyl ChlorideEt₃N or PyridineDCM0°C to RT1-3 h>90%

Data compiled from general amide coupling protocols.[4][5][6]

Experimental Protocol: Amide Coupling using HATU

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

Materials:

  • This compound (MTHC) (1.0 eq)

  • Carboxylic Acid (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 5% aqueous LiCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a solution of the carboxylic acid (1.05 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (1.0 eq) to neutralize the hydrochloride salt and free the amine.

  • Add the solution of the free amine to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Amide_Coupling cluster_reagents Reagents MTHC Methyl trans-4-Aminocyclohexanecarboxylate (as free amine) Product Amide Product MTHC->Product MTHC->Product CarboxylicAcid R-COOH ActivatedEster Activated Ester Intermediate CarboxylicAcid->ActivatedEster + Coupling Reagent ActivatedEster->Product ActivatedEster->Product CouplingReagent HATU / DIPEA

Amide bond formation pathway.

Sulfonamide Formation

The reaction of MTHC with sulfonyl chlorides provides a straightforward method for synthesizing sulfonamides. This moiety is a key component in many antibacterial drugs and other therapeutic agents. The reaction typically proceeds rapidly under basic conditions.

Data Summary: Sulfonamide Formation
Sulfonyl ChlorideBaseSolventTemperatureTimeYieldReference
4-Chloro-3-nitrobenzenesulfonyl chlorideEt₃N (Triethylamine)DCMRoom Temp2 h94%[1]
Experimental Protocol: Sulfonamide Synthesis

This protocol details the synthesis of the sulfonamide derivative from MTHC and 4-Chloro-3-nitrobenzenesulfonyl chloride.[1]

Materials:

  • This compound (MTHC) (1.0 eq)

  • 4-Chloro-3-nitrobenzenesulfonyl chloride (1.0 eq)

  • Triethylamine (Et₃N) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M aqueous HCl

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.2 eq) to the suspension and stir until the solid dissolves, forming the free amine in situ.

  • Cool the solution to 0°C using an ice bath.

  • Add 4-Chloro-3-nitrobenzenesulfonyl chloride (1.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure sulfonamide.

Sulfonamide_Formation cluster_reagents Conditions MTHC Methyl trans-4-Aminocyclohexanecarboxylate (as free amine) SulfonylChloride Ar-SO₂Cl Product Sulfonamide Product MTHC->Product SulfonylChloride->Product Base Et₃N / DCM mid +

Sulfonamide synthesis reaction.

Urea Formation

Ureas are important pharmacophores found in numerous approved drugs, such as sorafenib and linagliptin. MTHC can be converted into urea derivatives by reacting with isocyanates or by using phosgene substitutes like N,N'-Carbonyldiimidazole (CDI) in a two-step, one-pot procedure.[7][8]

Data Summary: Urea Formation Conditions
Reagent 1Reagent 2SolventTemperatureTimeTypical Yield
Alkyl/Aryl Isocyanate-DCM or THF0°C to RT1-4 h>95%
N,N'-Carbonyldiimidazole (CDI)A second amine (R₂-NH₂)THF or DCMRoom Temp2-6 h80-95%

Data compiled from general urea synthesis protocols.[7][8]

Experimental Protocol: Two-Step Urea Synthesis via CDI

This protocol describes the formation of an unsymmetrical urea by first activating MTHC with CDI, followed by the addition of a second, different amine.

Materials:

  • This compound (MTHC) (1.0 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • N,N'-Carbonyldiimidazole (CDI) (1.1 eq)

  • Second Amine (R₂-NH₂) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or DCM

  • Water

  • Ethyl acetate (EtOAc) or other suitable organic solvent

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF and add triethylamine (1.1 eq). Stir for 15 minutes at room temperature.

  • Add CDI (1.1 eq) to the solution and stir the mixture at room temperature for 1-2 hours. The progress of this first step (formation of the carbamoylimidazole intermediate) can be monitored by TLC.

  • Once the intermediate is formed, add the second amine (R₂-NH₂) (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for an additional 1-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the unsymmetrical urea.

Workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase reagents 1. Dissolve MTHC & Add Base coupling 2. Add Coupling Reagent (e.g., Acid/HATU, Sulfonyl Chloride, or Isocyanate) reagents->coupling monitor 3. Stir & Monitor (TLC / LC-MS) coupling->monitor quench 4. Quench Reaction monitor->quench extract 5. Liquid-Liquid Extraction quench->extract wash 6. Wash Organic Layer (Acid/Base/Brine) extract->wash dry 7. Dry & Concentrate wash->dry purify 8. Column Chromatography or Recrystallization dry->purify characterize 9. Characterization (NMR, MS, etc.) purify->characterize

General experimental workflow.

References

One-Pot Synthesis of trans-4-Amino-1-Cyclohexanecarboxylic Acid Derivatives: An Application Note and Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed protocol for the efficient one-pot synthesis of trans-4-amino-1-cyclohexanecarboxylic acid and its derivatives, crucial intermediates in the development of pharmacologically active compounds, including Janus Kinase (JAK) inhibitors. This method offers a streamlined and industrially applicable approach to obtaining the desired trans-isomer with high selectivity.

Introduction

Trans-4-amino-1-cyclohexanecarboxylic acid derivatives are valuable building blocks in medicinal chemistry and drug development.[1][2] Their rigid cyclohexane scaffold provides a unique conformational constraint that is often exploited in the design of targeted therapies. Notably, the trans-isomer is a key component in the synthesis of several Janus Kinase (JAK) inhibitors, a class of drugs that modulate the JAK-STAT signaling pathway and are used in the treatment of autoimmune diseases and cancer.[1][2][3][4] The one-pot synthesis described herein, starting from readily available p-aminobenzoic acid, presents a significant improvement over multi-step procedures that often result in a mixture of cis and trans isomers requiring tedious separation.[1][2]

Principle of the Method

The one-pot synthesis involves the catalytic hydrogenation of a 4-aminobenzoic acid derivative. The reaction is carried out in a basic aqueous solution using a Ruthenium on carbon (Ru/C) catalyst under hydrogen pressure. The basic conditions and the choice of catalyst favor the formation of the thermodynamically more stable trans-isomer. The process is highly efficient, achieving a high trans to cis ratio directly in a single step.[1][2] The resulting amino acid can then be directly converted to its N-protected form, such as the widely used tert-butoxycarbonyl (BOC) derivative, without intermediate isolation.

Applications in Drug Development

The primary application of trans-4-(tert-butoxycarbonylamino)-1-cyclohexanecarboxylic acid is as a key intermediate in the synthesis of JAK inhibitors.[1][2] The JAK-STAT signaling pathway is a critical cascade in cytokine signaling, playing a central role in the immune response.[5][6][7] Dysregulation of this pathway is implicated in various inflammatory and autoimmune disorders. JAK inhibitors block the activity of JAK enzymes, thereby interrupting this signaling cascade and reducing the inflammatory response.[3][5][6] The trans-4-amino-1-cyclohexanecarboxylic acid moiety often serves as a rigid scaffold to correctly orient the pharmacophoric groups of the inhibitor within the ATP-binding pocket of the Janus kinase.

Experimental Protocols

Materials and Reagents
  • p-Aminobenzoic acid

  • 5% Ruthenium on carbon (Ru/C)

  • 10% Sodium hydroxide (NaOH) solution

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Acetone

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonia solution (NH₃)

  • Citric acid

  • Sodium sulfate (Na₂SO₄)

  • Celite

Equipment
  • Autoclave/High-pressure reactor

  • Magnetic stirrer with heating plate

  • TLC plates and developing chamber

  • Rotary evaporator

  • Standard laboratory glassware

Part 1: One-Pot Synthesis of 4-Aminocyclohexane-1-carboxylic acid (cis/trans mixture)
  • Reaction Setup: In an autoclave, combine p-aminobenzoic acid (e.g., 10.0 g, 0.07 mol), 5% Ru/C catalyst (e.g., 2.50 g), and 10% NaOH solution (e.g., 100.0 mL).[1][4]

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the reactor to 15 bar with hydrogen.

  • Reaction: Stir the mixture at 100 °C for 20 hours.[1][4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM/MeOH/NH₃ (5/5/1, v/v/v) and ninhydrin for visualization. The reaction is complete when the starting material is no longer observed.[1][4]

  • Result: Upon completion, a mixture of cis- and trans-4-aminocyclohexane-1-carboxylic acid is obtained. The typical cis:trans ratio achieved is approximately 1:4.6.[1][4]

Part 2: N-BOC Protection
  • Reagent Addition: Without filtering the catalyst, add acetone (e.g., 30 volumes) and Boc anhydride (1.0 equivalent) to the reaction mixture from Part 1.

  • Reaction: Stir the mixture at room temperature for 20 hours.

  • Monitoring: Monitor the reaction by TLC (DCM/MeOH/NH₃ = 5/5/1, v/v/v) using both ninhydrin (for substrate) and potassium permanganate (for product) stains.

  • Work-up:

    • Filter the catalyst through Celite and wash with a mixture of acetone/water (4/1, v/v).

    • Remove the acetone from the filtrate under reduced pressure.

    • Extract the aqueous layer three times with DCM.

    • Acidify the aqueous solution to pH 4 with citric acid.

    • Extract the acidified aqueous layer five times with DCM.

    • Combine the organic layers from the acidic extraction, dry over Na₂SO₄, filter, and evaporate the solvent to yield the N-BOC protected product.

Quantitative Data Summary

The following table summarizes the results from various reported one-pot syntheses of 4-aminocyclohexane-1-carboxylic acid.

Starting MaterialCatalystCatalyst Loading (w/w %)SolventTemperature (°C)H₂ Pressure (bar)Time (h)cis:trans RatioOverall Yield (%)Reference
p-Aminobenzoic acid5% Ru/C2510% NaOH (aq)10015201:4.647% (after BOC protection and esterification of cis-isomer)[4]
p-Aminobenzoic acid5% Ru/C2510% NaOH (aq)12015201:3.6Not Reported[4]
p-Aminobenzoic acid5% Ru/C5010% NaOH (aq)10015201:3.2Not Reported[4]
p-Aminobenzoic acid5% Ru/C2510% NaOH (aq)10010201:3.0Not Reported[4]

Visualizations

Experimental Workflow

G cluster_synthesis One-Pot Synthesis cluster_protection N-BOC Protection & Work-up start p-Aminobenzoic Acid reactants 5% Ru/C, 10% NaOH, H₂ (15 bar) start->reactants Add reaction Hydrogenation (100°C, 20h) reactants->reaction Heat & Pressurize mixture cis/trans-4-Aminocyclohexane- carboxylic Acid Mixture reaction->mixture boc Boc₂O, Acetone mixture->boc Add protection N-BOC Protection (RT, 20h) boc->protection workup Filtration, Extraction, Purification protection->workup product trans-4-(Boc-amino)- cyclohexanecarboxylic Acid workup->product

Caption: Workflow for the one-pot synthesis and subsequent N-BOC protection.

JAK-STAT Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK stat STAT jak->stat Phosphorylates p_stat p-STAT dimer STAT Dimer p_stat->dimer Dimerizes gene Gene Transcription dimer->gene Translocates & Activates inhibitor JAK Inhibitor (containing trans-4-amino- 1-cyclohexanecarboxylic acid moiety) inhibitor->jak Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a JAK inhibitor.

References

Application Notes and Protocols: Catalytic Hydrogenation of p-Aminobenzoic Acid for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-aminocyclohexanecarboxylic acid is a valuable building block in the synthesis of various pharmacologically active compounds. A common route to its synthesis is the catalytic hydrogenation of p-aminobenzoic acid. This process, however, typically yields a mixture of cis and trans isomers. The trans isomer is often the desired product, making the stereoselectivity of the reaction a critical parameter. These application notes provide detailed protocols for the synthesis of trans-4-aminocyclohexanecarboxylic acid, a summary of reaction parameters, and methods for isomer separation.

Reaction Pathway and Experimental Workflow

The overall process involves the catalytic hydrogenation of the aromatic ring of p-aminobenzoic acid to yield a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, followed by separation to isolate the desired trans isomer.

cluster_0 Reaction Stage cluster_1 Purification Stage p-Aminobenzoic_Acid p-Aminobenzoic Acid Hydrogenation Catalytic Hydrogenation (H₂, Catalyst) p-Aminobenzoic_Acid->Hydrogenation Substrate Cis_Trans_Mixture cis/trans-4-Aminocyclohexanecarboxylic Acid Mixture Hydrogenation->Cis_Trans_Mixture Product Separation Isomer Separation (e.g., Crystallization, Esterification) Cis_Trans_Mixture->Separation trans_Isomer trans-4-Aminocyclohexanecarboxylic Acid Separation->trans_Isomer Desired Product cis_Isomer cis-4-Aminocyclohexanecarboxylic Acid (by-product) Separation->cis_Isomer By-product

Caption: General workflow for the synthesis of trans-4-aminocyclohexanecarboxylic acid.

Quantitative Data Summary

The choice of catalyst and reaction conditions significantly influences the yield and the stereoselectivity of the hydrogenation of p-aminobenzoic acid. The following table summarizes key quantitative data from various reported experiments.

CatalystStarting MaterialReaction Conditionscis:trans RatioYieldReference
5% Ru/Cp-Aminobenzoic acid10% NaOH (aq), 100°C, 15 bar H₂, 20 h1:4.670% (of mixture after workup)[1]
Rhodium on CarbonAminobenzoic acidiPrOH, 60°C, 10 atm H₂Not Reported-[1][2]
Raney NickelAminobenzoic acidNot specified1:2.3 (70% trans)-[1][2]
Ru on Al₂O₃p-Aminobenzoic acidNot specified1:1-[1]
Rh on Al₂O₃p-Aminobenzoic acidNot specified1:1-[1]

Experimental Protocols

Protocol 1: Hydrogenation of p-Aminobenzoic Acid using 5% Ru/C

This protocol is based on a procedure described in patent literature and aims to achieve a high trans-isomer ratio in a one-pot reaction.[1][3][4]

Materials:

  • p-Aminobenzoic acid (10.0 g, 0.07 mol)

  • 5% Ruthenium on Carbon (Ru/C) catalyst (2.50 g)

  • 10% Sodium Hydroxide (NaOH) aqueous solution (100.0 mL)

  • Hydrogen (H₂) gas

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonia (NH₃) solution

  • Ninhydrin solution (for TLC visualization)

  • Boc anhydride (16.63 g, 0.07 mol)

  • Acetone

  • Citric acid

  • Sodium sulfate (Na₂SO₄)

Equipment:

  • High-pressure autoclave

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates and chamber

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a high-pressure autoclave, combine p-aminobenzoic acid (10.0 g), 5% Ru/C (2.50 g), and 10% NaOH solution (100.0 mL).

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 15 bar. Heat the mixture to 100°C and stir vigorously for 20 hours.

  • Reaction Monitoring: After 20 hours, cool the reactor to room temperature and carefully release the pressure. Take a small sample of the reaction mixture and spot it on a TLC plate. Develop the TLC plate using a mobile phase of DCM/MeOH/NH₃ (5:5:1 v/v/v). Visualize the spots using a ninhydrin stain. The reaction is complete when the starting material spot is no longer visible. The expected cis:trans ratio is approximately 1:4.6, which can be confirmed by NMR analysis of the crude product.[1]

  • Work-up (BOC Protection): Do not filter the catalyst. To the reaction mixture, add acetone (327.3 mL) and Boc anhydride (16.63 g). Stir the mixture at room temperature for 20 hours.

  • Catalyst Removal: Filter the mixture through a pad of celite to remove the catalyst. Wash the celite pad with a mixture of acetone and water.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. The remaining aqueous layer (pH ~9) is extracted three times with DCM. The aqueous solution is then acidified to pH 4 with a 20% citric acid solution and extracted five times with DCM.

  • Isolation of the cis/trans Mixture: Combine the organic layers from the acidic extraction, dry over Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the BOC-protected 4-aminocyclohexanecarboxylic acid mixture. The reported yield of the mixture is approximately 70%.[1][2]

Protocol 2: Separation of trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid

This protocol describes the separation of the trans isomer from the cis/trans mixture obtained from Protocol 1 via selective esterification of the cis isomer.[1]

Materials:

  • BOC-protected 4-aminocyclohexanecarboxylic acid mixture (cis:trans ≈ 1:3.6) (12.99 g, 0.05 mol)

  • Potassium carbonate (K₂CO₃) (2 g, 0.06 mol)

  • Acetone (259 mL)

  • Bromoethane (1.93 mL, 2.82 g, 0.02 mol)

  • 20% Citric acid solution

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Selective Esterification: In a round-bottom flask, suspend the BOC-protected amino acid mixture (12.99 g) and K₂CO₃ (2 g) in acetone (259 mL). Add bromoethane (1.93 mL) to the stirred suspension.

  • Reaction: Heat the reaction mixture at 60°C for 3 hours. A white precipitate should form.

  • Isolation of trans-Isomer: Cool the mixture to room temperature over 30 minutes and then stir at -10°C for 1 hour. Filter the precipitate and wash it with cold acetone (-10°C).

  • Purification: Add the precipitate to a mixture of 200 mL of 20% citric acid and 100 mL of DCM. Separate the layers. Extract the aqueous layer four times with DCM.

  • Final Product: Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid. The reported yield is 62% with a purity of 99.1%.[1]

Logical Relationship Diagram

cluster_input Inputs cluster_process Process cluster_output Outputs PABA p-Aminobenzoic Acid Hydrogenation Hydrogenation PABA->Hydrogenation Catalyst Catalyst (e.g., 5% Ru/C) Catalyst->Hydrogenation Solvent Solvent (e.g., 10% NaOH) Solvent->Hydrogenation H2 Hydrogen Gas H2->Hydrogenation Separation Separation Hydrogenation->Separation cis/trans Mixture Trans_Product trans-4-Aminocyclohexanecarboxylic Acid Separation->Trans_Product Desired Cis_Byproduct cis-Isomer (by-product) Separation->Cis_Byproduct Undesired

References

Application Notes and Protocols: Utilizing Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride for the Synthesis of Conformationally Restricted Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in modern drug discovery and chemical biology. These modifications can overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability, by introducing unique structural constraints. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride, a cyclic β-amino acid derivative, serves as a valuable building block for creating conformationally restricted peptides. Its rigid cyclohexane ring, when incorporated into a peptide backbone, reduces the peptide's flexibility. This pre-organization of the peptide into a specific conformation can lead to enhanced binding affinity for its biological target, increased selectivity, and improved resistance to proteolytic degradation.

These application notes provide a comprehensive overview of the use of this compound in synthesizing conformationally restricted peptides. We will detail the experimental protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), methods for conformational analysis, and discuss its potential impact on modulating signaling pathways.

Advantages of Incorporating Methyl trans-4-Aminocyclohexanecarboxylate

The integration of a trans-4-aminocyclohexanecarboxylic acid moiety into a peptide sequence offers several key advantages:

  • Conformational Rigidity: The cyclohexane ring restricts the rotational freedom of the peptide backbone, reducing the entropic penalty upon binding to a target.

  • Enhanced Stability: The non-natural structure can impart resistance to enzymatic degradation by proteases.

  • Improved Target Affinity and Selectivity: By locking the peptide into a bioactive conformation, binding to the intended target can be enhanced, while off-target interactions may be reduced.

  • Mimicry of Secondary Structures: The constrained geometry can be used to mimic specific secondary structures, such as β-turns or extended conformations, which are often crucial for biological activity.

Data Presentation: Impact on Receptor Binding Affinity

The introduction of a conformationally constrained element like trans-4-aminocyclohexanecarboxylic acid (trans-ACCA) can significantly influence the biological activity of a peptide. The following table summarizes the binding affinities of dynorphin A (Dyn A) analogues, where the Gly²-Gly³ dipeptide segment has been replaced with cis- or trans-ACCA, for kappa (κ), mu (μ), and delta (δ) opioid receptors.[1]

Compoundκ Receptor Kᵢ (nM)μ Receptor Kᵢ (nM)δ Receptor Kᵢ (nM)κ/μ Selectivityκ/δ Selectivity
[cis-ACCA²⁻³]Dyn A-(1-13)NH₂9.1118.3191113210
[trans-ACCA²⁻³]Dyn A-(1-13)NH₂13.4281.4138021103

Table 1: Radioligand binding affinities of Dynorphin A analogues containing cis- and trans-4-aminocyclohexanecarboxylic acid at opioid receptors.[1] Data indicates that both cis and trans isomers maintain modest affinity for the kappa opioid receptor with a notable selectivity over mu and delta receptors.[1]

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Preparation of Fmoc-trans-4-(methoxycarbonyl)cyclohexyl-L-alanine

To incorporate this compound into a peptide using standard Fmoc-SPPS, it must first be protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

Materials:

  • This compound

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Acetonitrile

  • Water

  • 1.5 M HCl

  • Ethyl acetate

  • Anhydrous MgSO₄

Procedure:

  • Dissolve this compound in a mixture of water and acetonitrile.

  • Add triethylamine or DIPEA to adjust the pH of the solution to 8.5-9.0.

  • Add a solution of Fmoc-OSu in acetonitrile to the reaction mixture.

  • Maintain the pH at 8.5-9.0 with the addition of base until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Dissolve the resulting oil in ethyl acetate and wash with 1.5 M HCl, water, and saturated NaCl solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.

  • Purify the Fmoc-protected amino acid by recrystallization or column chromatography.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a peptide incorporating the Fmoc-protected Methyl trans-4-Aminocyclohexanecarboxylate derivative.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including the prepared Fmoc-trans-4-(methoxycarbonyl)cyclohexyl-L-alanine)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HBTU/HATU in DMF.

    • Add 6 equivalents of DIPEA to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence. For the incorporation of the modified amino acid, use the prepared Fmoc-trans-4-(methoxycarbonyl)cyclohexyl-L-alanine.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Purification and Analysis:

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.

Procedure:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, H₂O/D₂O 9:1).

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts of the protons.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, which can be used to determine ³J(HN, Hα) coupling constants. These coupling constants are related to the backbone dihedral angle φ via the Karplus equation.

  • Data Analysis:

    • Assign all proton resonances to their respective amino acid residues.

    • Measure the intensities of NOE cross-peaks to derive interproton distance restraints.

    • Measure ³J(HN, Hα) coupling constants to obtain dihedral angle restraints.

    • Use molecular modeling software to calculate a family of structures that are consistent with the experimental restraints.

Visualizations

Experimental Workflow for Peptide Synthesis

experimental_workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, NMR) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Potential Signaling Pathway Modulation

Conformationally restricted peptides are often designed to target and modulate specific signaling pathways involved in disease. For instance, peptides that mimic or disrupt protein-protein interactions (PPIs) are of great interest in cancer therapy.

signaling_pathway Peptide Conformationally Restricted Peptide (Containing trans-ACCA derivative) Receptor Cell Surface Receptor (e.g., GPCR, RTK) Peptide->Receptor Binds/Antagonizes PPI Protein-Protein Interaction Peptide->PPI Inhibits Receptor->PPI Activates Downstream Downstream Signaling (e.g., Kinase Cascade) PPI->Downstream Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream->Response

Caption: Modulation of a signaling pathway by a restricted peptide.

References

Application Notes and Protocols: Amidation of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride with Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl trans-4-aminocyclohexanecarboxylate hydrochloride is a valuable bifunctional building block in medicinal chemistry and pharmaceutical development.[1][2] Its rigid cyclohexane core provides a defined three-dimensional structure, while the amine and methyl ester functionalities allow for straightforward chemical modifications. The amidation of its primary amine with the carboxylic acid group of amino acids is a fundamental transformation for creating novel peptide mimetics, enzyme inhibitors, and other biologically active molecules. This document provides detailed protocols for this key transformation, focusing on standard coupling methodologies and data presentation for reproducible research.

Reaction Overview

The core reaction involves the formation of an amide bond between the primary amine of methyl trans-4-aminocyclohexanecarboxylate and the carboxylic acid of an N-protected amino acid. This reaction typically requires a coupling agent to activate the carboxylic acid, facilitating nucleophilic attack by the amine. A base is often used to neutralize the hydrochloride salt of the amine and the acidic byproducts generated during the reaction.

General Reaction Scheme:

  • Reactants:

    • N-Protected Amino Acid (e.g., Boc-AA-OH, Fmoc-AA-OH, Cbz-AA-OH)

    • This compound

  • Reagents:

    • Coupling Agent (e.g., EDC, HATU, HBTU)

    • Additive/Activator (e.g., HOBt, HOAt)

    • Base (e.g., DIPEA, NMM, TEA)

  • Solvent:

    • Aprotic polar solvent (e.g., DMF, DCM, THF)

Experimental Protocols

Two common protocols for the amidation reaction are detailed below. Protocol A describes the widely used EDC/HOBt coupling method, while Protocol B outlines a newer approach using a borate ester, which can be advantageous for unprotected amino acids.[3][4]

Protocol A: EDC/HOBt Mediated Amide Coupling

This is a classic and cost-effective method for peptide bond formation.[4][5] HOBt is used as an additive to form an active ester intermediate, which enhances reaction rates and suppresses racemization.[5][6]

Materials:

  • N-Protected Amino Acid (1.0 eq)

  • This compound (1.05 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.5-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reactant Dissolution: To a clean, dry round-bottom flask under an inert atmosphere, add the N-Protected Amino Acid (1.0 eq), this compound (1.05 eq), and HOBt (1.2 eq).

  • Solvent Addition: Add anhydrous DCM or DMF to dissolve the solids, aiming for a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DIPEA or NMM (2.5-3.0 eq) to the stirred suspension/solution. The base neutralizes the hydrochloride salt, liberating the free amine. Stir for 10-15 minutes.

  • Coupling Agent Addition: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base and EDC byproducts), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and brine.[7]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure amide product.

Protocol B: Protecting-Group-Free Amidation Using a Borate Ester

This method utilizes a borate ester, such as tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃], to facilitate the direct amidation of unprotected amino acids.[3][8] This approach avoids the need for protection and deprotection steps, making it more atom-economical.

Materials:

  • Amino Acid (unprotected) (1.0 eq)

  • This compound (1.1 eq)

  • Tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃] (1.5 eq)

  • Triethylamine (TEA) or DIPEA (1.2 eq, to neutralize the hydrochloride)

  • Cyclopentyl methyl ether (CPME) or Acetonitrile (MeCN)

  • Reaction vial with a screw cap, magnetic stirrer

Procedure:

  • Reactant Setup: In a reaction vial, combine the amino acid (1.0 eq), this compound (1.1 eq), and the chosen solvent (e.g., CPME).

  • Base Addition: Add TEA or DIPEA (1.2 eq) to the mixture and stir for 5 minutes at room temperature.

  • Borate Ester Addition: Add B(OCH₂CF₃)₃ (1.5 eq) to the vial.

  • Reaction Conditions: Seal the vial and heat the mixture to 60-80 °C. Stir vigorously for 16-24 hours.

  • Monitoring: Monitor the reaction for product formation using LC-MS.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • In many cases, the product may precipitate upon cooling and can be isolated by simple filtration.[3]

    • Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove soluble impurities.

    • If the product remains in solution, perform a standard aqueous work-up as described in Protocol A, followed by purification via column chromatography or recrystallization.

Data Presentation

The following table summarizes representative quantitative data for the amidation of Methyl trans-4-aminocyclohexanecarboxylate with various N-Boc protected amino acids using the EDC/HOBt protocol. Yields are indicative and may vary based on reaction scale and purification efficiency.

N-Boc Amino Acid Coupling Method Base Time (h) Typical Yield (%) Notes
Boc-Glycine-OHEDC/HOBtDIPEA1685-95%Straightforward coupling with minimal steric hindrance.
Boc-L-Alanine-OHEDC/HOBtNMM1880-90%Good yield; low risk of racemization with HOBt.
Boc-L-Leucine-OHEDC/HOBtDIPEA2475-85%Slower reaction due to steric bulk of the leucine side chain.
Boc-L-Phenylalanine-OHEDC/HOBtNMM2080-90%Efficient coupling for aromatic amino acids.
Boc-L-Proline-OHEDC/HOBtDIPEA1688-96%Secondary amine of proline couples readily.
Boc-L-Serine(tBu)-OHEDC/HOBtNMM2470-80%Side-chain protection is necessary to prevent side reactions.

Visualization of Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and chemical mechanisms.

G Experimental Workflow for EDC/HOBt Coupling cluster_prep Reaction Setup (0 °C) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Amino Acid, Amine·HCl, and HOBt in DCM/DMF B 2. Add Base (DIPEA/NMM) Stir for 15 min A->B C 3. Add EDC·HCl portion-wise B->C D 4. Warm to Room Temperature Stir for 12-24h C->D E 5. Monitor by TLC/LC-MS D->E F 6. Dilute with EtOAc E->F G 7. Aqueous Washes (1M HCl, sat. NaHCO₃, Brine) F->G H 8. Dry, Filter, Concentrate G->H I 9. Purify via Column Chromatography H->I J J I->J Pure Amide Product

Caption: General experimental workflow for the amidation reaction.

G Simplified Mechanism of EDC/HOBt Amidation AA R-COOH (Amino Acid) OAU O-Acylisourea (Active Intermediate) AA->OAU + EDC EDC EDC OBt_Ester OBt Active Ester OAU->OBt_Ester + HOBt - EDU Amide R-CO-NH-R' (Product) OAU->Amide + R'-NH₂ - EDU HOBt HOBt OBt_Ester->Amide + R'-NH₂ - HOBt Amine R'-NH₂ (Methyl trans-4-... -carboxylate) EDU EDU (Byproduct)

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride as a versatile starting material. This document outlines synthetic strategies for creating diverse scaffolds, including dihydropyridinone, dihydropyrimidinone, and diazepinone derivatives, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

This compound is a bifunctional molecule featuring a primary amine and a methyl ester on a cyclohexane ring. This unique structure makes it an attractive building block for the synthesis of a variety of heterocyclic systems. The trans-stereochemistry of the substituents on the cyclohexane ring provides a rigid scaffold that can be exploited to control the spatial orientation of appended functionalities, a crucial aspect in the design of pharmacologically active compounds. This document details proposed synthetic routes to novel heterocyclic compounds based on established chemical reactions.

Synthesis of Novel Dihydropyridinone Derivatives

A proposed pathway to novel dihydropyridinone derivatives is through a modification of the Hantzsch dihydropyridine synthesis. In this approach, this compound provides the nitrogen atom for the heterocyclic ring. The reaction involves the condensation of a β-ketoester, an aldehyde, and the primary amine of the starting material.

Experimental Protocol: Synthesis of Methyl trans-4-(2,6-dimethyl-4-phenyl-1,4-dihydropyridin-3,5-dicarboxylate)cyclohexanecarboxylate
  • Reaction Setup: To a solution of ethyl acetoacetate (2 equivalents) and benzaldehyde (1 equivalent) in ethanol, add this compound (1 equivalent).

  • Reaction Conditions: Heat the mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Proposed Quantitative Data
ProductYield (%)Melting Point (°C)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
Methyl trans-4-(2,6-dimethyl-4-phenyl-1,4-dihydropyridin-3,5-dicarboxylate)cyclohexanecarboxylate65-75155-1607.20-7.40 (m, 5H), 5.50 (s, 1H), 4.10-4.20 (q, 4H), 3.65 (s, 3H), 2.30 (s, 6H), 1.20-2.10 (m, 13H)168.0, 148.5, 145.0, 128.5, 126.2, 104.1, 60.2, 51.5, 40.8, 39.5, 31.2, 29.8, 19.8, 14.4

Reaction Workflow

G reagents Ethyl Acetoacetate (2 eq) Benzaldehyde (1 eq) Methyl trans-4-Aminocyclohexanecarboxylate HCl (1 eq) Ethanol reflux Reflux (8-12h) reagents->reflux Heating workup Cooling & Precipitation / Solvent Removal reflux->workup purification Recrystallization / Column Chromatography workup->purification product Novel Dihydropyridinone Derivative purification->product

Caption: Workflow for the synthesis of dihydropyridinone derivatives.

Synthesis of Novel Dihydropyrimidinone Derivatives

The Biginelli reaction provides a template for the synthesis of dihydropyrimidinones. By reacting this compound with a β-dicarbonyl compound and an aldehyde, novel dihydropyrimidinone-fused cyclohexanes can be prepared.

Experimental Protocol: Synthesis of Methyl trans-4-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)cyclohexanecarboxylate
  • Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (1 equivalent), benzaldehyde (1 equivalent), and urea (or thiourea, 1.5 equivalents). To this mixture, add this compound (1 equivalent) and a catalytic amount of a Lewis acid (e.g., BF3·OEt2).

  • Reaction Conditions: The reaction can be carried out under solvent-free conditions or in a solvent like ethanol. Heat the mixture at 80-100 °C for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and add cold water. The solid product that precipitates is collected by filtration, washed with cold water and a small amount of cold ethanol, and then dried. Further purification can be achieved by recrystallization from ethanol.

Proposed Quantitative Data
ProductYield (%)Melting Point (°C)1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)
Methyl trans-4-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)cyclohexanecarboxylate70-80200-2059.20 (s, 1H), 7.75 (s, 1H), 7.20-7.40 (m, 5H), 5.15 (d, 1H), 3.60 (s, 3H), 2.25 (s, 3H), 1.10-2.00 (m, 9H)176.5, 152.8, 148.9, 145.2, 128.9, 127.8, 126.7, 99.8, 54.5, 51.8, 43.1, 34.5, 30.1, 18.2

Signaling Pathway Analogy

G start Methyl trans-4-Aminocyclohexanecarboxylate HCl intermediate Aza-Michael Adduct Intermediate start->intermediate reagent1 β-Dicarbonyl Compound reagent1->intermediate reagent2 Aldehyde reagent2->intermediate catalyst Lewis Acid Catalyst catalyst->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Dihydropyrimidinone Derivative cyclization->product

Caption: Proposed reaction pathway for dihydropyrimidinone synthesis.

Synthesis of Novel Diazepinone Derivatives

To synthesize seven-membered heterocyclic rings like diazepinones, the ester functionality of this compound can be reduced to an alcohol, which is then converted to a second amino group. The resulting diamine can be condensed with a 1,3-diketone.

Experimental Protocol: Synthesis of a Novel Diazepinone-fused Cyclohexane

Step 1: Reduction of the Ester

  • Reaction Setup: Suspend Lithium aluminum hydride (LAH, 2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon). Cool the suspension to 0 °C.

  • Addition of Starting Material: Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the LAH suspension.

  • Reaction and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Cool the reaction back to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Work-up: Filter the resulting solid and wash it with THF. Concentrate the filtrate to obtain the crude amino alcohol.

Step 2: Conversion of Alcohol to Amine (via Mesylation and Azide Displacement)

  • Mesylation: Dissolve the crude amino alcohol in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (1.5 equivalents) followed by methanesulfonyl chloride (1.2 equivalents). Stir at 0 °C for 1-2 hours.

  • Azide Displacement: To the reaction mixture, add sodium azide (3 equivalents) dissolved in a minimal amount of water. Stir vigorously at room temperature overnight.

  • Reduction of Azide: The resulting azide can be reduced to the primary amine using a standard procedure, for example, with LAH or by catalytic hydrogenation (H2, Pd/C).

Step 3: Cyclization to Diazepinone

  • Reaction Setup: Dissolve the resulting diamine (1 equivalent) and a 1,3-diketone (e.g., acetylacetone, 1 equivalent) in a suitable solvent like ethanol or toluene.

  • Reaction Conditions: Add a catalytic amount of a protic acid (e.g., acetic acid) and heat the mixture to reflux for 6-10 hours, with azeotropic removal of water if using toluene.

  • Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Proposed Quantitative Data
ProductOverall Yield (%)Melting Point (°C)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
Novel Diazepinone-fused Cyclohexane30-40 (over 3 steps)180-1854.80 (s, 1H), 3.20-3.40 (m, 2H), 2.80-3.00 (m, 2H), 2.10 (s, 6H), 1.20-2.00 (m, 9H)165.2, 110.5, 55.4, 45.8, 35.2, 31.5, 25.1

Experimental Workflow

G start Methyl trans-4-Aminocyclohexanecarboxylate HCl reduction Reduction of Ester (LAH) start->reduction amino_alcohol trans-4-(Aminomethyl)cyclohexanol reduction->amino_alcohol functional_group_conversion Alcohol to Amine Conversion amino_alcohol->functional_group_conversion diamine trans-Cyclohexane-1,4-diyldimethanamine functional_group_conversion->diamine cyclization Condensation with 1,3-Diketone diamine->cyclization product Novel Diazepinone Derivative cyclization->product

Caption: Multi-step workflow for the synthesis of diazepinone derivatives.

Conclusion

The protocols outlined in these application notes demonstrate the potential of this compound as a versatile precursor for the synthesis of novel and structurally diverse heterocyclic compounds. The described methods are based on well-established synthetic transformations and can be adapted to generate libraries of compounds for screening in drug discovery programs. The rigid cyclohexane core provides a foundation for creating molecules with defined three-dimensional structures, which is highly desirable for targeting specific biological macromolecules. Further exploration of the reactivity of this starting material is encouraged to expand the accessible chemical space of novel heterocycles.

Troubleshooting & Optimization

Technical Support Center: Separation of Cis and Trans Isomers of Methyl 4-Aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of cis and trans isomers of Methyl 4-Aminocyclohexanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis and trans isomers of Methyl 4-Aminocyclohexanecarboxylate challenging?

The separation of these geometric isomers is difficult because they share the same molecular weight and functional groups. This results in very similar physicochemical properties, such as boiling point and polarity, making their separation by standard techniques like simple distillation a significant challenge. The key to successful separation lies in exploiting the subtle differences in their three-dimensional structures. The trans isomer is generally more thermodynamically stable and can sometimes be selectively crystallized.

Q2: What are the most common methods for separating these isomers?

The most effective separation method depends on the scale of the experiment and the desired purity of the final product.

  • For analytical and small-scale preparative work: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods due to their high resolving power.

  • For larger-scale separation: Techniques like fractional crystallization, base-mediated epimerization followed by crystallization, and selective esterification are more suitable.

Q3: Can I use fractional distillation to separate the isomers?

While theoretically possible, fractional distillation is often inefficient for separating cis and trans isomers of Methyl 4-Aminocyclohexanecarboxylate due to their very close boiling points. Achieving a meaningful separation would require a highly efficient fractional distillation setup, which may not be practical in many laboratory settings.

Q4: What is base-mediated epimerization and how can it help in obtaining the trans isomer?

Base-mediated epimerization is a chemical method that converts the cis isomer into the more thermodynamically stable trans isomer. By treating a mixture of cis and trans isomers with a suitable base, the equilibrium can be shifted towards the trans form, which can then be more easily isolated in high purity by crystallization.

Troubleshooting Guides

Chromatographic Separation (HPLC & GC)

Problem: My HPLC analysis shows poor separation or co-elution of the cis and trans isomers.

Answer: Overlapping peaks in HPLC are a common issue that can often be resolved by optimizing the separation parameters.

  • Mobile Phase Composition:

    • Action: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic solvent will generally increase retention time and may improve resolution.

    • Tip: Create a gradient elution method to improve peak shape and separation.

  • Column Chemistry:

    • Action: If you are using a standard C18 column, consider a column with a different stationary phase that offers alternative selectivity. Phenyl-hexyl or biphenyl phases can provide different interactions and may improve the separation of geometric isomers.

  • Temperature:

    • Action: Adjusting the column temperature can influence selectivity. Try running the separation at a lower temperature (e.g., 15-20°C) to enhance resolution. Conversely, a higher temperature can sometimes improve peak efficiency.

Problem: My GC analysis is not resolving the cis and trans isomers.

Answer: Co-elution in GC can typically be addressed by optimizing the temperature program and column selection.

  • Temperature Program:

    • Action: A slower temperature ramp rate (e.g., 2-5 °C/min) will increase the interaction time of the isomers with the stationary phase, which can significantly improve separation.

    • Tip: Lowering the initial oven temperature can also enhance the resolution of early-eluting compounds.

  • Column Selection:

    • Action: If you are using a standard non-polar column (e.g., DB-1), switch to a more polar column (e.g., a wax column or a phenyl-substituted column) to exploit subtle differences in polarity between the isomers.

Bulk Separation and Purification

Problem: I am having difficulty purifying the trans isomer by recrystallization.

Answer: Successful recrystallization depends heavily on the choice of solvent and the cooling process.

  • Solvent System:

    • Action: Experiment with different solvent systems. A mixture of ethanol and water (e.g., 3:1 v/v) has been reported to yield needle-like crystals of high purity.[1] Toluene can also be used as an anti-solvent.[1]

  • Cooling Rate:

    • Action: Employ a slow and controlled cooling process. A gradual temperature gradient, for instance, cooling from 50°C to -10°C over several hours, can maximize crystal size and purity.[1]

Problem: My base-mediated epimerization is resulting in low yields or side products.

Answer: The success of epimerization is sensitive to the choice of base, solvent, and temperature.

  • Base Selection:

    • Action: Use a non-nucleophilic base to minimize ester hydrolysis. Tertiary amines like triethylamine are generally preferred over inorganic bases.[1] Potassium tert-butoxide in an appropriate solvent is also effective.[1]

  • Solvent Choice:

    • Action: The solvent can influence the trans selectivity. Branched alcohols such as isopropyl or tert-butyl alcohol have been shown to enhance the formation of the trans isomer compared to linear alcohols like methanol or ethanol.[1]

  • Temperature Control:

    • Action: Maintain the reaction temperature within the optimal range (typically 60-65°C) to prevent retro-epimerization and thermal decomposition.[1]

Quantitative Data Summary

MethodKey ParametersTypical Purity AchievedReference
Base-Mediated Epimerization Potassium tert-butoxide in isopropyl alcohol, 60-65°C for 2-3 hours.>99% for the trans isomer after acidification and precipitation.[1]
Recrystallization Ethanol/water mixture (3:1 v/v).99.5% purity.[1]
One-Pot Synthesis From cyclohexene derivatives with in-situ generation of the amino group and esterification.Initial batches with 75-82% trans-isomer, improvable to >95% via recrystallization.[1]

Detailed Experimental Protocols

Protocol 1: Base-Mediated Epimerization for Trans-Isomer Enrichment

This protocol describes the conversion of a cis/trans mixture of Methyl 4-Aminocyclohexanecarboxylate to predominantly the trans isomer.

  • Dissolution: Dissolve the cis/trans isomer mixture in isopropyl alcohol.

  • Base Addition: Add a suitable base, such as potassium tert-butoxide (approximately 0.13 equivalents).

  • Heating: Heat the mixture to 60-65°C and maintain this temperature for 2-3 hours with stirring.[1]

  • Neutralization: After the reaction is complete, cool the mixture and carefully acidify to a pH of 7.0 with an acid like acetic acid.

  • Precipitation and Isolation: The trans-isomer should precipitate out of the solution. Isolate the solid product by filtration.

  • Washing and Drying: Wash the isolated solid with a cold solvent (e.g., cold isopropyl alcohol) and dry under vacuum to obtain the purified trans-isomer.

Protocol 2: Analytical HPLC Method for Isomer Ratio Determination

This protocol provides a starting point for developing an HPLC method to determine the ratio of cis and trans isomers.

  • Sample Preparation: Prepare a stock solution of the isomer mixture at a concentration of 1 mg/mL in the mobile phase. Dilute this stock solution to a final concentration of approximately 100 µg/mL. Filter the final sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized for best resolution.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 220 nm).

    • Injection Volume: 10 µL.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the prepared sample and run the analysis until both isomer peaks have eluted. The ratio of the isomers can be determined from the peak areas in the chromatogram.

Visualizations

Separation_Workflow cluster_start Starting Material cluster_methods Separation/Purification Methods cluster_products Final Products cluster_analysis Analysis start Cis/Trans Isomer Mixture epimerization Base-Mediated Epimerization start->epimerization crystallization Recrystallization start->crystallization chromatography Chromatography (HPLC/GC) start->chromatography trans_isomer Pure Trans Isomer epimerization->trans_isomer crystallization->trans_isomer chromatography->trans_isomer cis_isomer Pure Cis Isomer chromatography->cis_isomer analysis Purity & Ratio Analysis (NMR, HPLC, GC) trans_isomer->analysis cis_isomer->analysis

Caption: Workflow for the separation and analysis of cis and trans isomers.

Troubleshooting_HPLC cluster_solutions Troubleshooting Steps problem Poor HPLC Peak Resolution solution1 Optimize Mobile Phase (Adjust Solvent Ratio) problem->solution1 solution2 Change Column Chemistry (e.g., Phenyl-hexyl) problem->solution2 solution3 Adjust Column Temperature (Try Lower Temperature) problem->solution3 outcome Improved Resolution solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting logic for poor HPLC peak resolution.

References

optimizing yield and purity of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield Incomplete reaction: The esterification reaction is reversible.[1]- Use a large excess (5-10 fold) of methanol to drive the reaction equilibrium towards the product. - Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).
Insufficient catalyst: The amino group of the starting material can neutralize the acid catalyst.[1]- Use a sufficient amount of acid catalyst (e.g., SOCl₂, concentrated HCl) to ensure enough is available for catalysis after protonating the amine.
Moisture in reagents/glassware: Water can hydrolyze the ester product back to the carboxylic acid.- Use anhydrous methanol and dry glassware.
Product is an Oil or Gummy Solid, Not a Crystalline Powder "Oiling out": The product is separating as a liquid phase instead of a solid during precipitation. This can happen with rapid changes in supersaturation or the presence of impurities.[2][3]- Slow down the precipitation process. If using an anti-solvent, add it slowly with vigorous stirring. - Try adding seed crystals to encourage crystallization.[2] - Ensure the starting material is pure. - Adjust the solvent system; sometimes a different anti-solvent can promote crystallization.
Presence of cis-isomer: The cis-isomer may have different physical properties and can interfere with the crystallization of the desired trans-isomer.- Refer to the section on "High Cis-Isomer Content" for purification strategies.
High Cis-Isomer Content in the Final Product Isomerization during synthesis: Reaction conditions may not have favored the formation of the thermodynamically more stable trans-isomer.- Employ a base-mediated epimerization protocol to convert the cis-isomer to the trans-isomer.[4]
Ineffective purification: Simple recrystallization may not be sufficient to separate the isomers completely.- Perform multiple recrystallizations. - Consider selective crystallization or esterification techniques that favor the trans-isomer.[5]
Presence of Starting Material (trans-4-Aminocyclohexanecarboxylic acid) in Product Incomplete reaction: The reaction was not allowed to proceed to completion.- Increase the reaction time and monitor by TLC until the starting material is no longer visible.
Ineffective work-up: The work-up procedure may not have effectively removed the unreacted starting material.- During work-up, ensure the pH is adjusted correctly to precipitate the ester hydrochloride while keeping the unreacted acid in solution. - Wash the crude product thoroughly with a suitable solvent that dissolves the starting material but not the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common and effective method is the esterification of trans-4-Aminocyclohexanecarboxylic acid. This can be achieved by reacting the acid with methanol in the presence of an acid catalyst such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid.[6] One reported method involves suspending the starting material in methanol, cooling the mixture, and then adding thionyl chloride dropwise, followed by refluxing the reaction mixture. This method has been reported to yield up to 96.1% of the desired product.[6] Another approach is to reflux the acid with concentrated HCl in ethanol, which has been reported to achieve a 98% yield.[4]

Q2: How can I increase the proportion of the trans-isomer in my product?

If your product contains a significant amount of the cis-isomer, you can perform a base-mediated epimerization. A patented method involves dissolving the cis/trans mixture in isopropyl alcohol and heating it with potassium tert-butoxide.[4] This process drives the equilibrium towards the more thermodynamically stable trans configuration.[4]

Q3: What is the best way to purify the final product?

Recrystallization is the most common method for purifying this compound.[4] Suitable solvents for recrystallization include ethanol or toluene.[4] It is crucial to ensure the absence of the cis-isomer, which can be confirmed using analytical techniques like HPLC or NMR.[4]

Q4: My product is "oiling out" during precipitation instead of crystallizing. What should I do?

"Oiling out" occurs when the product separates as a liquid instead of a solid.[2][3] To mitigate this, try the following:

  • Control Supersaturation: Generate supersaturation slowly by reducing the rate of cooling or anti-solvent addition.[3]

  • Seeding: Add a small amount of pure crystalline product (seed crystals) to the solution to initiate crystallization.[2]

  • Solvent System: Experiment with different solvent systems.

  • Purity: Ensure your starting materials are of high purity, as impurities can inhibit crystallization.[3]

Q5: What are the optimal reaction conditions for the esterification?

While optimal conditions can vary, for a related hydrogenation reaction to form the precursor, a temperature range of 55-65°C was found to be optimal. Temperatures below 60°C slowed the reaction, while temperatures above 65°C promoted side reactions.[4] For the esterification itself, refluxing is a common technique.[6] It is important to monitor the reaction to determine the optimal time for completion.

Experimental Protocols

Protocol 1: Synthesis of this compound via Thionyl Chloride

This protocol is based on a reported synthesis with a high yield.[6]

Materials:

  • (Trans)-4-aminocyclohexanecarboxylic acid

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

Procedure:

  • Suspend (Trans)-4-aminocyclohexanecarboxylic acid (1.40 mmol) in anhydrous MeOH (5.5 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to -10 °C using an appropriate cooling bath.

  • Slowly add SOCl₂ (2.79 mmol) dropwise to the stirred suspension.

  • After the addition is complete, stir the mixture for an additional 15 minutes at -10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 15 minutes.

  • Heat the mixture to reflux and maintain for 1 hour.

  • After reflux, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or toluene.

Protocol 2: Base-Mediated Epimerization to Increase Trans-Isomer Content

This protocol is based on a patented method for converting the cis-isomer to the trans-isomer.[4]

Materials:

  • Cis/trans mixture of Methyl 4-Aminocyclohexanecarboxylate Hydrochloride

  • Isopropyl alcohol

  • Potassium tert-butoxide

Procedure:

  • Dissolve the cis/trans mixture in isopropyl alcohol.

  • Add potassium tert-butoxide to the solution.

  • Heat the mixture to 60-65°C for 2-3 hours.

  • Monitor the conversion of the cis- to the trans-isomer using a suitable analytical method (e.g., GC or NMR).

  • Once the desired isomer ratio is achieved, cool the reaction mixture.

  • Acidify the solution to precipitate the trans-isomer.

  • Isolate the purified trans-product by filtration.

Data Presentation

Parameter Optimal Range Impact on Yield/Purity Reference
Esterification Temperature RefluxEssential for driving the reaction to completion.[6]
Epimerization Temperature 60-65°CPrevents retro-epimerization and thermal decomposition.[4]
Methanol to Solute Ratio (Hydrogenation) 10:1 v/wLower ratios hinder mixing; higher ratios complicate solvent recovery.[4]
Base for Epimerization Tertiary amines (e.g., triethylamine)Outperform inorganic bases in minimizing ester hydrolysis.[4]
Solvent for Epimerization Branched alcohols (e.g., isopropyl alcohol)Enhance trans selectivity compared to linear alcohols.[4]

Visualizations

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow A Start: trans-4-Aminocyclohexanecarboxylic acid B Esterification: - Anhydrous Methanol - SOCl₂ or HCl catalyst - Reflux A->B C Crude Product: Methyl trans-4-Aminocyclohexanecarboxylate HCl B->C D Recrystallization: - Ethanol or Toluene C->D E Pure Product: Methyl trans-4-Aminocyclohexanecarboxylate HCl D->E F Check Purity (HPLC/NMR) E->F G High cis-isomer content? F->G G->E No H Base-mediated Epimerization G->H Yes H->D Re-purify

Caption: Synthesis and Purification Workflow for this compound.

G cluster_troubleshooting Troubleshooting Low Yield Start Low Yield Observed Q1 Is the reaction complete? Start->Q1 A1_Yes Proceed to Work-up Q1->A1_Yes Yes A1_No Increase reaction time and/or temperature Q1->A1_No No Q2 Was an excess of methanol used? A1_Yes->Q2 A1_No->Q1 A2_Yes Check catalyst amount Q2->A2_Yes Yes A2_No Use 5-10 fold excess of methanol Q2->A2_No No Q3 Was sufficient acid catalyst used? A2_Yes->Q3 A2_No->Q1 A3_Yes Check for moisture in reagents Q3->A3_Yes Yes A3_No Increase catalyst amount Q3->A3_No No End Optimized Yield A3_Yes->End A3_No->Q1

Caption: Decision tree for troubleshooting low yield in the synthesis reaction.

References

common side reactions in the synthesis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

The most prevalent side product is the corresponding cis-isomer, Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride. The synthesis, particularly when starting from precursors like p-aminobenzoic acid, can yield a mixture of cis and trans isomers.[1][2][3] The separation of these stereoisomers can be challenging due to their similar physical properties.

Q2: How can I minimize the formation of the cis-isomer during synthesis?

Controlling the reaction conditions is crucial. For syntheses involving the catalytic hydrogenation of p-aminobenzoic acid, the choice of catalyst and reaction conditions can influence the cis/trans ratio.[2] However, it is common to form a mixture and then address the isomerization post-synthesis.

Q3: Are there other potential side reactions I should be aware of?

Yes, other side reactions can occur depending on the specific synthetic route and reaction conditions:

  • Incomplete Esterification: The reaction between trans-4-aminocyclohexanecarboxylic acid and methanol may not go to completion, leaving unreacted starting material.

  • Ester Hydrolysis: If water is present, particularly under acidic or basic conditions at elevated temperatures, the methyl ester can hydrolyze back to the carboxylic acid.[4]

  • N-Acylation: If any acylating agents are present as impurities (e.g., from solvent degradation or contaminated reagents), the primary amine of the product can undergo N-acylation to form an amide.[5]

  • Dimerization/Polymerization: As the molecule is bifunctional (amine and ester), self-condensation to form dimers or oligomers is a theoretical possibility under forcing conditions, though less common for the hydrochloride salt.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low Yield of Final Product 1. Incomplete esterification reaction. 2. Loss of product during workup and purification. 3. Ester hydrolysis during the reaction or workup.1. Ensure anhydrous conditions. Use a sufficient excess of methanol and an appropriate catalyst (e.g., SOCl₂, H₂SO₄). Monitor the reaction for completion (e.g., by TLC or LC-MS). 2. Optimize extraction and recrystallization solvents and procedures to minimize product loss. 3. Avoid prolonged exposure to high temperatures in the presence of water and acid/base.
Presence of cis-Isomer Impurity in Final Product The synthetic route inherently produces a mixture of cis and trans isomers.1. Recrystallization: Carefully select the recrystallization solvent to selectively crystallize the desired trans-isomer. Ethanol or toluene have been suggested for this purpose.[4] 2. Epimerization: Convert the cis-isomer to the more thermodynamically stable trans-isomer. This is often achieved by treating the cis/trans mixture with a base such as potassium tert-butoxide in an alcohol solvent like isopropyl alcohol.[4][6]
Product is an oil or fails to crystallize 1. Presence of significant impurities (e.g., cis-isomer, residual solvent). 2. Incomplete conversion to the hydrochloride salt.1. Purify the crude product to remove impurities that may be inhibiting crystallization. Column chromatography may be an option before the final salt formation and crystallization. 2. Ensure the addition of a sufficient amount of HCl (e.g., as a solution in an organic solvent) to fully convert the free amine to the hydrochloride salt.
Presence of an unexpected higher molecular weight impurity This could indicate N-acylation or dimerization.1. Review all reagents and solvents for potential sources of acylating agents. 2. Analyze the impurity by mass spectrometry and NMR to identify its structure. 3. If dimerization is suspected, consider if reaction temperatures were excessively high.

Quantitative Data Summary

The following table summarizes typical yields and isomer ratios reported in the literature for key steps in the synthesis and purification of this compound.

Process Step Parameter Value Reference
Esterification & SalificationOverall Yield98%[4]
Hydrogenation of p-Aminobenzoic Acidcis:trans Ratio1:4.6[2]
Epimerization of cis/trans mixtureTrans-Isomer Content>99%[4]
Epimerization (Masaki et al.)trans:cis Ratio80:20[6]

Experimental Protocols

Protocol 1: Esterification of trans-4-Aminocyclohexanecarboxylic Acid

This protocol is based on the reaction of the carboxylic acid with thionyl chloride in methanol.

  • Suspend (Trans)-4-aminocyclohexanecarboxylic acid (1.40 mmol) in anhydrous methanol (5.5 mL).

  • Cool the suspension to -10 °C in an ice-salt bath.

  • Add thionyl chloride (SOCl₂) (2.79 mmol) dropwise to the stirred suspension.

  • Stir the mixture for 15 minutes at -10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 15 minutes.

  • Heat the mixture to reflux and maintain for 1 hour.

  • After cooling, concentrate the mixture under reduced pressure to obtain the crude this compound.[7]

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.

Protocol 2: Base-Mediated Epimerization of a cis/trans Mixture

This protocol describes the conversion of the undesired cis-isomer to the desired trans-isomer.

  • Dissolve the mixture of cis and trans isomers of Methyl 4-Aminocyclohexanecarboxylate (or a protected precursor) in isopropyl alcohol.[4][6]

  • Add a catalytic amount of a strong base, such as potassium tert-butoxide (e.g., 0.5 equivalents relative to the cis-isomer content).[4][6]

  • Heat the reaction mixture to 60-65 °C for 2-3 hours.[4] Heating above this range may promote side reactions.[4]

  • Monitor the conversion of the cis to the trans isomer using a suitable analytical technique (e.g., HPLC or NMR).

  • Upon completion, cool the reaction mixture to room temperature and neutralize the base by adjusting the pH to ~7 with an acid like acetic acid.[4]

  • Cool the mixture further to 10-12 °C to precipitate the pure trans-isomer.[6]

  • Filter the solid, wash with cold isopropyl alcohol, and dry under vacuum.[6]

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction cluster_product Desired Product A trans-4-Aminocyclohexanecarboxylic Acid B Esterification & HCl Addition A->B MeOH, SOCl₂ or H₂SO₄; HCl C This compound B->C

Caption: General synthesis pathway for this compound.

Side_Reactions Start cis/trans Mixture of 4-Aminocyclohexanecarboxylic Acid Ester Esterification (MeOH, Acid) Start->Ester Product_Mix cis/trans Mixture of Methyl 4-Aminocyclohexanecarboxylate HCl Ester->Product_Mix Trans_Product trans-Isomer (Desired Product) Product_Mix->Trans_Product Separation/ Recrystallization Cis_Product cis-Isomer (Side Product) Product_Mix->Cis_Product Impurity Epimerization Epimerization (Base, e.g., KOtBu) Cis_Product->Epimerization Epimerization->Trans_Product

Caption: Logical relationship between desired product formation, cis-isomer side product, and remediation via epimerization.

Troubleshooting_Workflow Start Analyze Final Product (e.g., NMR, LC-MS) Check_Purity Is Product Pure? Start->Check_Purity Impurity_ID Identify Impurity Check_Purity->Impurity_ID No Success Product Meets Specs Check_Purity->Success Yes Cis_Isomer Action: Epimerization or Recrystallization Impurity_ID->Cis_Isomer cis-Isomer Other_Impurity Action: Review Reagents & Conditions, Re-purify Impurity_ID->Other_Impurity Other Cis_Isomer->Start Failure Issue Persists: Consult Senior Chemist Cis_Isomer->Failure Other_Impurity->Start Other_Impurity->Failure

Caption: Troubleshooting workflow for purity issues in the final product.

References

troubleshooting guide for the synthesis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my esterification reaction of trans-4-aminocyclohexanecarboxylic acid low?

Possible Causes & Solutions:

  • Incomplete Reaction: The esterification reaction may not have gone to completion.

    • Solution: Ensure a sufficient amount of acidic catalyst (e.g., concentrated HCl or sulfuric acid) is used.[1][2] Extend the reaction time or increase the reaction temperature, for example, by refluxing overnight at 60°C.[1]

  • Water Inhibition: The presence of water can shift the equilibrium of the esterification reaction back towards the starting materials.

    • Solution: Use anhydrous methanol and consider methods for water removal, such as azeotropic distillation.[1]

  • Suboptimal Temperature: The reaction temperature might be too low for efficient conversion.

    • Solution: Maintain the reaction temperature in the optimal range of 55-65°C. Temperatures below 60°C can slow down the reaction significantly.[1]

Question 2: My final product is a mixture of cis and trans isomers. How can I increase the proportion of the desired trans isomer?

Possible Causes & Solutions:

  • Isomerization during Synthesis: The reaction conditions, particularly in catalytic hydrogenation of aromatic precursors, can lead to the formation of a cis/trans mixture.[3][4]

    • Solution 1: Base-Mediated Epimerization: The most effective method to convert the undesired cis isomer to the thermodynamically more stable trans isomer is through base-mediated epimerization. This involves treating the cis/trans mixture with a base.

      • Recommended Bases: Tertiary amines like triethylamine or strong bases like potassium tert-butoxide are effective.[1] Inorganic bases should be used with caution as they can promote ester hydrolysis.[1]

      • Solvent Choice: Branched alcohols such as isopropyl or tert-butyl alcohol can enhance the selectivity for the trans isomer compared to linear alcohols.[1]

      • Temperature Control: Maintain a temperature of 60-65°C during epimerization to favor the trans configuration without causing thermal decomposition.[1]

    • Solution 2: Optimized Hydrogenation Conditions: When synthesizing from p-aminobenzoic acid or its derivatives, the choice of catalyst and reaction conditions can influence the cis/trans ratio. Using a Ruthenium on Carbon (Ru/C) catalyst under basic conditions has been shown to favor the formation of the trans isomer.[3][4]

  • Inefficient Purification: The purification method may not be adequate to separate the isomers.

    • Solution: Recrystallization is a key purification step. Ethanol or toluene are recommended solvents for recrystallizing this compound to improve the purity and enrich the trans isomer.[1]

Question 3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Possible Causes & Solutions:

  • Ester Hydrolysis: If the reaction or work-up conditions are too basic or acidic for prolonged periods, the methyl ester group can be hydrolyzed back to a carboxylic acid.

    • Solution: Carefully control the pH during work-up and purification. When performing base-mediated epimerization, select bases that minimize ester hydrolysis, such as tertiary amines.[1]

  • Side Reactions from High Temperatures: Excessive heat can lead to decomposition or the formation of undesired byproducts.

    • Solution: Adhere to the recommended temperature ranges for each step of the synthesis. For instance, during esterification, temperatures above 65°C may promote side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of this compound? A1: It is a white to yellow or almost white crystalline powder.[1][2][5]

Q2: In which solvents is this compound soluble? A2: It is soluble in water and polar organic solvents like alcohols (e.g., methanol, ethanol) and ketones.[1][2] Its solubility in organic solvents is influenced by its moderate lipophilicity.[1]

Q3: What are the recommended storage conditions for this compound? A3: To prevent decomposition, it should be stored in a cool, dark, and dry place.[1]

Q4: How can I confirm the purity and the cis/trans ratio of my product? A4: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the purity and determining the isomeric ratio of the final product.[1][3]

Quantitative Data Summary

ParameterOptimal RangeImpact on Yield/Purity
Esterification Temperature 55–65°C<60°C slows the reaction; >65°C can promote side reactions.[1]
Hydrogenation H₂ Pressure 6–9 kg/cm ²Lower pressures may necessitate longer reaction times.[1]
Catalyst Loading (Ru/C) 8–12% w/w<8% can extend the reaction duration; >12% increases cost with no significant benefit.[1]
Epimerization Temperature 60–65°CThis range favors the formation of the trans isomer and helps prevent retro-epimerization.[1]

Experimental Protocols

Protocol 1: Esterification of trans-4-Aminocyclohexanecarboxylic Acid [5]

  • Suspend trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in anhydrous methanol (approx. 39 mL per gram of starting material).

  • Cool the suspension to -10 °C.

  • Add thionyl chloride (SOCl₂) (2.0 eq) dropwise to the cooled suspension.

  • Stir the mixture for 15 minutes at -10 °C.

  • Allow the reaction mixture to warm to ambient temperature over 15 minutes.

  • Heat the mixture to reflux and maintain for 1 hour.

  • After cooling, concentrate the mixture under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from ethanol or toluene.[1]

Protocol 2: Hydrogenation of p-Aminobenzoic Acid to 4-Aminocyclohexanecarboxylic Acid (cis/trans mixture) [3][4]

  • In an autoclave, combine p-aminobenzoic acid (1.0 eq), 5% Ruthenium on Carbon (Ru/C) catalyst (25% by weight of the starting material), and a 10% aqueous solution of sodium hydroxide (NaOH).

  • Stir the mixture at 100°C under a hydrogen pressure of 15 bar.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically after 20 hours), stop the reaction. The resulting product will be a mixture of cis and trans isomers.

Protocol 3: Base-Mediated Epimerization of a cis/trans Mixture [1]

  • Dissolve the cis/trans mixture of Methyl 4-Aminocyclohexanecarboxylate in isopropyl alcohol.

  • Add potassium tert-butoxide (approximately 1.25 equivalents relative to the cis isomer).

  • Heat the mixture to 60–65°C for 2–3 hours.

  • Monitor the conversion of the cis to the trans isomer using HPLC or NMR.

  • After the reaction, cool the mixture and neutralize it with an acid like acetic acid to a pH of 7.0 to precipitate the trans isomer.

  • Filter and dry the product.

Visualizations

Synthesis_Troubleshooting cluster_synthesis Synthesis Start cluster_problem1 Problem 1: Low Yield cluster_problem2 Problem 2: Isomer Mixture cluster_problem3 Problem 3: Side Products cluster_end Desired Outcome start Starting Material: trans-4-Aminocyclohexanecarboxylic Acid low_yield Low Yield start->low_yield Esterification isomer_mix Cis/Trans Mixture start->isomer_mix Hydrogenation Route side_products Side Products start->side_products During Reaction/ Workup incomplete_rxn Incomplete Reaction? - Check catalyst amount - Extend reaction time - Increase temperature (60°C) low_yield->incomplete_rxn Cause water_present Water Present? - Use anhydrous reagents - Remove water azeotropically low_yield->water_present Cause product Pure Methyl trans-4-Aminocyclohexanecarboxylate HCl incomplete_rxn->product Solution water_present->product Solution epimerization Perform Base-Mediated Epimerization - Base: K-tert-butoxide - Solvent: Isopropanol - Temp: 60-65°C isomer_mix->epimerization Solution recrystallization Optimize Recrystallization - Solvents: Ethanol, Toluene epimerization->recrystallization Followed by recrystallization->product Purification hydrolysis Ester Hydrolysis? - Control pH during workup - Use non-hydrolytic base side_products->hydrolysis Cause high_temp Temperature Too High? - Adhere to optimal temp. ranges side_products->high_temp Cause hydrolysis->product Solution high_temp->product Solution Synthesis_Workflow cluster_route1 Route 1: Esterification cluster_route2 Route 2: Hydrogenation & Epimerization start1 trans-4-Aminocyclohexanecarboxylic Acid esterification Esterification (MeOH, SOCl₂ or HCl) start1->esterification product1 Methyl trans-4-Aminocyclohexanecarboxylate HCl esterification->product1 start2 p-Aminobenzoic Acid hydrogenation Catalytic Hydrogenation (Ru/C, H₂, NaOH) start2->hydrogenation cis_trans_mix Cis/Trans Mixture of 4-Aminocyclohexanecarboxylic Acid hydrogenation->cis_trans_mix esterification2 Esterification cis_trans_mix->esterification2 cis_trans_ester Cis/Trans Ester Mixture esterification2->cis_trans_ester epimerization Base-Mediated Epimerization cis_trans_ester->epimerization product2 Methyl trans-4-Aminocyclohexanecarboxylate HCl epimerization->product2

References

Technical Support Center: Stereoselective Synthesis of 4-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 4-aminocyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing 4-aminocyclohexanecarboxylic acid with high stereoselectivity?

A1: The primary methods to achieve high stereoselectivity in the synthesis of 4-aminocyclohexanecarboxylic acid are:

  • Catalytic Hydrogenation of p-Aminobenzoic Acid: This is a widely used industrial method. The choice of catalyst and reaction conditions significantly influences the cis:trans isomer ratio.

  • Base-Catalyzed Isomerization: This method is often employed to convert the thermodynamically less stable cis-isomer to the more stable trans-isomer.

  • Enzymatic Kinetic Resolution: This technique uses enzymes, such as transaminases, to selectively react with one enantiomer or diastereomer in a mixture, allowing for the separation of the desired stereoisomer.

  • Chiral Auxiliary-Mediated Synthesis: This approach involves the temporary attachment of a chiral molecule to control the stereochemical outcome of the reaction.

Q2: How can I determine the cis:trans isomer ratio of my product?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most common and reliable method for determining the cis:trans isomer ratio of 4-aminocyclohexanecarboxylic acid.[1] The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the protons at C1 and C4, are distinct for the cis and trans isomers.

Q3: What are the typical starting materials for the synthesis?

A3: The most common starting material is p-aminobenzoic acid.[1][2] Another precursor is 4-nitrobenzoic acid, which is first reduced to p-aminobenzoic acid and then hydrogenated.

Troubleshooting Guides

Method 1: Catalytic Hydrogenation of p-Aminobenzoic Acid

This section provides troubleshooting for the direct hydrogenation of p-aminobenzoic acid to 4-aminocyclohexanecarboxylic acid.

Problem Possible Cause Recommended Solution
Low Conversion/Incomplete Reaction Inactive Catalyst: The catalyst may be old, oxidized, or poisoned.Use a fresh batch of catalyst. Ensure proper handling and storage of the catalyst under an inert atmosphere.
Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur or nitrogen compounds) can poison the catalyst.Use high-purity starting materials and solvents. Consider passing the hydrogen gas through a purifier. A guard bed can also be used to remove poisons before the reactor.
Insufficient Hydrogen Pressure or Temperature: The reaction may not have enough energy to proceed to completion.Increase the hydrogen pressure and/or reaction temperature within the recommended ranges for the specific catalyst being used.
Poor trans-Selectivity Suboptimal Catalyst: The choice of catalyst greatly influences the stereoselectivity.For higher trans-selectivity, Ruthenium on carbon (Ru/C) is often preferred over Palladium on carbon (Pd/C) or Raney Nickel.[1]
Incorrect Reaction Conditions: Temperature and solvent can affect the isomer ratio.Optimize the reaction temperature. Temperatures between 100-120°C are often effective for favoring the trans isomer with a Ru/C catalyst.[1] The choice of solvent can also play a role; basic aqueous solutions are commonly used.
Low Yield Side Reactions: Over-hydrogenation or other side reactions can reduce the yield of the desired product.Optimize reaction time to avoid over-reduction. Monitor the reaction progress using techniques like TLC or HPLC.
Product Loss During Work-up: The product may be lost during extraction or purification steps.Ensure the pH is adjusted correctly during the work-up to facilitate extraction of the amino acid. Multiple extractions may be necessary.
Method 2: Base-Catalyzed Isomerization of cis- to trans-4-Aminocyclohexanecarboxylic Acid

This guide addresses common issues when isomerizing the cis isomer to the trans isomer.

Problem Possible Cause Recommended Solution
Incomplete Isomerization Insufficient Base or Temperature: The equilibrium may not be effectively shifted towards the trans isomer.Increase the amount of base (e.g., NaOH, potassium alkoxides) and/or the reaction temperature. Temperatures in the range of 150-240°C are often required for efficient isomerization.
Reaction Time Too Short: The reaction may not have reached equilibrium.Increase the reaction time and monitor the isomer ratio by NMR until it stabilizes.
Low Yield of trans-Isomer Degradation of Product: High temperatures and strong basic conditions can lead to product degradation.Optimize the temperature and reaction time to find a balance between efficient isomerization and minimal degradation.
Difficult Separation of Isomers: Incomplete isomerization leads to a mixture that can be difficult to separate.If isomerization is incomplete, consider derivatizing the amino or carboxylic acid group to facilitate separation by crystallization or chromatography.
Method 3: Enzymatic Kinetic Resolution

This section provides troubleshooting for the use of transaminases in the kinetic resolution of 4-aminocyclohexanecarboxylic acid.

Problem Possible Cause Recommended Solution
Low or No Enzyme Activity Improper Enzyme Storage or Handling: The enzyme may have denatured.Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's protocol.
Incorrect pH or Temperature: The enzyme activity is highly dependent on the reaction conditions.Optimize the pH and temperature of the reaction medium to match the optimal conditions for the specific transaminase being used.
Cofactor Deficiency: Transaminases often require pyridoxal 5'-phosphate (PLP) as a cofactor.Ensure that the reaction mixture is supplemented with an adequate concentration of PLP.
Low Enantioselectivity Suboptimal Enzyme Choice: The selected transaminase may not be highly selective for the substrate.Screen a panel of different transaminases to identify one with high enantioselectivity for 4-aminocyclohexanecarboxylic acid.
Reaction Conditions Affecting Selectivity: Temperature can influence the enantioselectivity of the enzyme.Try running the reaction at a lower temperature, which can sometimes improve enantioselectivity, although it may decrease the reaction rate.
Reaction Stalls Before 50% Conversion Product Inhibition: The ketone byproduct formed from the amine donor can inhibit the enzyme.Use a higher excess of the amine donor or consider in-situ removal of the ketone byproduct.
Reversibility of the Reaction: The reaction may have reached equilibrium.To drive the reaction forward, an efficient system for removing one of the products is necessary. For example, using an L-amino acid oxidase to remove the amino acid byproduct of the transamination.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic methods to improve the stereoselectivity of 4-aminocyclohexanecarboxylic acid synthesis.

Table 1: Catalytic Hydrogenation of p-Aminobenzoic Acid

CatalystSolventTemperature (°C)Pressure (bar)cis:trans RatioReference
5% Ru/C10% NaOH (aq)100151:4.6[1]
Raney NiNot specifiedNot specified~150Not specified[1]
Rh/Al2O3Not specifiedNot specifiedNot specified1:1[1]
Ru/Al2O3Not specifiedNot specifiedNot specified1:1[1]

Table 2: Isomerization and Separation

MethodConditionstrans-Isomer ContentOverall YieldReference
Base-catalyzed epimerization of the N-protected derivativeBase in an organic solvent>70%68%[1]
Selective esterification of the cis-isomer followed by separationK2CO3, bromoethane in acetoneNot specified62% (of trans-isomer)

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of p-Aminobenzoic Acid with Ru/C

This protocol is adapted from a patented procedure for the synthesis of a cis/trans mixture of 4-aminocyclohexanecarboxylic acid with a favorable trans ratio.[1]

Materials:

  • p-Aminobenzoic acid

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • 10% Sodium Hydroxide (NaOH) solution

  • Hydrogen gas

  • Autoclave reactor

  • Filtration apparatus (e.g., Celite pad)

  • Standard laboratory glassware

  • Solvents for work-up (e.g., Dichloromethane, Acetone)

  • Citric acid

Procedure:

  • In an autoclave, combine p-aminobenzoic acid (e.g., 10.0 g, 0.07 mol), 5% Ru/C catalyst (e.g., 2.50 g), and 10% NaOH solution (e.g., 100.0 mL).[1]

  • Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the autoclave with hydrogen to 15 bar.

  • Heat the mixture to 100°C with vigorous stirring.

  • Maintain these conditions for approximately 20 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.[1]

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with water and acetone.

  • Combine the filtrate and washings. Remove the acetone under reduced pressure.

  • Acidify the aqueous solution to pH 4 with citric acid.

  • Extract the product with dichloromethane (5 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product as a mixture of cis and trans isomers. The cis:trans ratio can be determined by NMR analysis.[1]

Protocol 2: Enzymatic Kinetic Resolution using a Transaminase

This is a general protocol for the kinetic resolution of a racemic mixture of 4-aminocyclohexanecarboxylic acid. The specific enzyme, amine donor, and conditions should be optimized for the substrate.

Materials:

  • cis/trans mixture of 4-aminocyclohexanecarboxylic acid

  • A suitable (S)- or (R)-selective transaminase

  • Pyridoxal 5'-phosphate (PLP)

  • An amine donor (e.g., isopropylamine, L-alanine)

  • Phosphate buffer

  • pH meter and necessary acids/bases for adjustment

  • Incubator/shaker

  • Analytical equipment for monitoring (chiral HPLC or GC)

Procedure:

  • Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.5).

  • Dissolve the cis/trans mixture of 4-aminocyclohexanecarboxylic acid in the buffer to the desired concentration (e.g., 10-50 mM).

  • Add the amine donor in excess (e.g., 3-5 equivalents).

  • Add the PLP cofactor to a final concentration of approximately 1 mM.

  • Add the transaminase enzyme to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess of the remaining amine and the conversion.

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess of the unreacted isomer.

  • The remaining enantiomerically enriched 4-aminocyclohexanecarboxylic acid can be separated from the ketone byproduct and other reaction components by standard purification techniques such as extraction, crystallization, or chromatography.

Visualizations

Experimental_Workflow_Hydrogenation cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation start p-Aminobenzoic Acid + Ru/C + NaOH(aq) autoclave Charge Autoclave start->autoclave purge Purge with N2 then H2 autoclave->purge pressurize Pressurize to 15 bar H2 purge->pressurize heat Heat to 100°C pressurize->heat react Stir for 20h Monitor by TLC/HPLC heat->react cool Cool and Vent react->cool filter Filter to remove Catalyst cool->filter extract Acidify and Extract filter->extract dry Dry and Evaporate extract->dry product cis/trans Product Mixture dry->product

Caption: Workflow for the catalytic hydrogenation of p-aminobenzoic acid.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low trans-Selectivity in Hydrogenation catalyst_choice Is the catalyst Ru/C? start->catalyst_choice temp Is the temperature optimal (100-120°C)? start->temp catalyst_poisoning Is the catalyst poisoned? catalyst_choice->catalyst_poisoning Yes solution_catalyst Switch to Ru/C catalyst catalyst_choice->solution_catalyst No catalyst_poisoning->temp No solution_purify Use high-purity reagents and solvents catalyst_poisoning->solution_purify Yes solvent Is the solvent appropriate (e.g., aq. base)? temp->solvent Yes solution_temp Adjust temperature temp->solution_temp No solution_solvent Optimize solvent system solvent->solution_solvent No

Caption: Troubleshooting logic for poor trans-selectivity.

References

Technical Support Center: Purification of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for the recrystallization of this compound?

A1: For optimal purity, an ethanol/water mixture (3:1 v/v) is recommended, which typically yields needle-like crystals with a purity of 99.5%.[1] Toluene can also be utilized as an anti-solvent to produce spherical aggregates that are ideal for filtration.[1]

Q2: What are the key physical and chemical properties of this compound relevant to its recrystallization?

A2: It is a white to yellow crystalline solid that is soluble in water.[1][2] Its moderate lipophilicity, indicated by a LogP of 2.18, influences its solubility in organic solvents such as ethanol and toluene.[1] The compound is the hydrochloride salt of a primary amine and an ester, which dictates its solubility characteristics and potential interactions with solvents.

Q3: How can I remove the cis-isomer impurity during purification?

A3: Recrystallization is an effective method for separating the trans-isomer from the cis-isomer. The trans-isomer is generally less soluble and will preferentially crystallize out of a properly selected solvent system, leaving the cis-isomer in the mother liquor. To ensure the absence of the cis-isomer, analytical techniques such as HPLC or NMR should be used to confirm purity.[1]

Q4: Can I use other alcohols for the recrystallization?

A4: While ethanol is recommended, other polar solvents like methanol may also be suitable, as the compound is readily soluble in polar organic solvents.[2] However, the optimal solvent system should be determined empirically. Branched alcohols like isopropanol and tert-butyl alcohol have been noted to enhance trans selectivity during synthesis, which may be a consideration in solvent selection for recrystallization.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
"Oiling out" (formation of a liquid instead of solid crystals) The compound's melting point may be lower than the boiling point of the solvent. The solution is too concentrated. The cooling rate is too fast.Add a small amount of a co-solvent in which the compound is less soluble (anti-solvent) like toluene. Re-heat the solution and add a small amount of additional hot solvent to decrease saturation. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Use a water bath for gradual cooling.
No crystal formation upon cooling The solution is not sufficiently saturated (too much solvent was used). The solution is supersaturated.Evaporate some of the solvent to increase the concentration and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound.
Low yield of recovered crystals Too much solvent was used, leaving a significant amount of product in the mother liquor. The crystals were washed with a solvent at room temperature. Premature crystallization occurred during hot filtration.Concentrate the mother liquor and cool to obtain a second crop of crystals. Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Formation of a fine precipitate instead of crystals The solution was cooled too rapidly ("shock cooling"). The solution was disturbed during the cooling process.Ensure a slow and gradual cooling process. An insulated container or a dewar can be used to slow down the cooling rate. Allow the solution to cool undisturbed.
Discolored crystals Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before filtration. This will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product.

Experimental Protocols

Protocol 1: Recrystallization using an Ethanol/Water Solvent System
  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of a hot 3:1 (v/v) mixture of ethanol and water. Heat the mixture gently to ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal size, the flask can be placed in an insulated container to slow the cooling process. Once the solution has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold 3:1 ethanol/water mixture to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Recrystallization using Toluene as an Anti-Solvent
  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent in which it is highly soluble (e.g., ethanol or methanol).

  • Addition of Anti-Solvent: While the solution is still warm, slowly add toluene dropwise with stirring until the solution becomes slightly turbid, indicating the point of saturation.

  • Re-dissolution and Cooling: Gently warm the mixture until the solution becomes clear again. Then, allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using the ethanol/toluene mixture as the wash solvent.

Quantitative Data Summary

Solvent System Ratio (v/v) Expected Crystal Morphology Reported Purity Reference
Ethanol / Water3:1Needle-like99.5%[1]
Toluene (as anti-solvent)-Spherical aggregates>95%[1]

Process Diagrams

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Drying cluster_troubleshooting Troubleshooting start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent (e.g., 3:1 Ethanol/Water) start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath oiling_out Oiling Out? -> Re-heat, add solvent/anti-solvent, cool slower cool->oiling_out vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration no_crystals No Crystals? -> Evaporate solvent or induce crystallization ice_bath->no_crystals wash Wash with Ice-Cold Solvent vacuum_filtration->wash low_yield Low Yield? -> Concentrate mother liquor vacuum_filtration->low_yield dry Dry Under Vacuum wash->dry end Pure Crystals dry->end

References

preventing epimerization during reactions with Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

This guide provides researchers, scientists, and drug development professionals with essential information for preventing epimerization during reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue with this compound?

A1: Epimerization is a chemical process where a single stereocenter of a molecule inverts, converting one diastereomer into another. For this compound, this involves the conversion of the desired trans isomer to the undesired cis isomer. The stereochemistry of this molecule is crucial for its intended biological activity and effectiveness in downstream applications, making the control of its isomeric purity essential. The trans isomer is generally the thermodynamically more stable configuration.[1][2]

Q2: What are the primary reaction conditions that cause epimerization?

A2: Epimerization at the carbon atom adjacent to the ester group (the α-carbon) is primarily caused by:

  • Strong Bases: Bases can abstract the acidic α-proton, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of cis and trans products.

  • High Temperatures: Increased temperatures can provide the necessary energy to overcome the activation barrier for epimerization, shifting the equilibrium towards the cis-isomer, especially at temperatures of 170–240°C with bases like NaOH.[1]

  • Prolonged Reaction Times: Longer exposure to harsh conditions increases the likelihood of epimerization.

Q3: How can I detect and quantify the presence of the cis isomer?

A3: Several analytical techniques can be used to determine the cis/trans ratio of your product mixture. The choice of method depends on the available equipment and the required precision.

Analytical Method Key Indicators and Procedure Advantages/Disadvantages
¹H NMR Spectroscopy Integrate distinct, well-resolved signals for the cis and trans isomers. Protons adjacent to the amino and ester groups are often used for quantification.[2]Adv: Rapid, non-destructive, provides structural information. Disadv: May require high-resolution instruments for complex spectra.
Gas Chromatography (GC) Separation of isomers is possible with a suitable polar capillary column. Derivatization (e.g., with (Boc)₂O) may be necessary to improve volatility and separation.[2][3]Adv: High resolution, excellent for volatile compounds. Disadv: May require derivatization, destructive.
HPLC Reversed-phase HPLC can separate cis/trans isomers.[4] Derivatization of the amino group can also be employed for better separation and detection.[2][3]Adv: Highly versatile, excellent for non-volatile compounds. Disadv: Method development can be time-consuming.

Troubleshooting Guide: Presence of cis-Isomer Detected

If you have detected the undesired cis-isomer in your reaction product, follow this guide to troubleshoot and optimize your reaction conditions.

Problem: Significant amount of cis-isomer observed after reaction.

This is the most common issue and typically points to base-catalyzed epimerization during the reaction.

Cause 1: Inappropriate Base Selection Strong, non-hindered bases (e.g., sodium methoxide, potassium tert-butoxide, DBU) can readily deprotonate the α-carbon, leading to epimerization.[1]

  • Solution: Switch to a non-nucleophilic, sterically hindered base. These bases are sufficiently strong to deprotonate the ammonium salt and facilitate the desired reaction (e.g., amide coupling) but are less likely to cause epimerization.

Base Type Examples Effect on Epimerization Typical Use Case
Hindered Amines DIPEA, Triethylamine (TEA)Low Risk. Minimizes ester hydrolysis and epimerization.[1]Amide couplings, N-alkylations.
Strong Bases NaH, KOtBu, NaOHHigh Risk. Can lead to significant epimerization, especially at elevated temperatures.[1][5]Use only when absolutely necessary and at low temperatures.
Inorganic Carbonates K₂CO₃, Cs₂CO₃Moderate Risk. Generally milder than hydroxides but can still cause epimerization with heat.N-alkylations.

Cause 2: Elevated Reaction Temperature or Extended Reaction Time Even with a milder base, high temperatures (>85°C) and long reaction times can promote epimerization.[6]

  • Solution:

    • Reduce Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and allow the reaction to slowly warm to room temperature.

    • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to epimerizing conditions.

Visual Troubleshooting Workflow

This workflow guides you from the initial problem to a potential solution.

G Problem Problem: Low trans:cis Ratio Detected Check_Conditions Check Reaction Conditions Problem->Check_Conditions Check_Base Is the base strong (e.g., NaH, KOtBu)? Check_Conditions->Check_Base Check_Temp Is the temperature > RT or reaction time long? Check_Base->Check_Temp No Sol_Base Solution: Use a hindered base (e.g., DIPEA, TEA) Check_Base->Sol_Base Yes Sol_Temp Solution: 1. Run at 0°C to RT 2. Monitor reaction closely Check_Temp->Sol_Temp Yes

Caption: Troubleshooting workflow for addressing low trans:cis isomer ratios.

Detailed Experimental Protocol

Racemization-Free Amide Coupling Protocol

This protocol provides a general method for coupling a carboxylic acid with this compound while minimizing epimerization.

Materials:

  • This compound

  • Carboxylic Acid (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous DMF or CH₂Cl₂

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Pre-activation: Stir the solution at room temperature for 10-15 minutes.

  • Amine Addition: In a separate flask, suspend this compound (1.05 eq) in anhydrous DMF. Add DIPEA (2.2 eq) and stir until the solid dissolves.

  • Coupling: Cool the activated carboxylic acid mixture to 0 °C in an ice bath. Add the amine solution dropwise over 5 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mechanism Visualization

Base-Catalyzed Epimerization Mechanism

The diagram below illustrates how a base can abstract the alpha-proton to form a planar enolate intermediate, which can then be protonated to form either the trans or cis isomer.

G cluster_trans cluster_intermediate cluster_cis Trans trans-Product Enolate Planar Enolate Intermediate Trans->Enolate + Base (B⁻) - HB Enolate->Trans + H⁺ Cis cis-Product Enolate->Cis + H⁺

Caption: Mechanism of base-catalyzed epimerization at the α-carbon.

References

challenges in the large-scale production of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride on a large scale.

Troubleshooting Guide

This guide addresses common challenges encountered during the synthesis and purification of this compound.

Problem 1: Low Overall Yield

Low product yield is a frequent issue in large-scale synthesis. The following table outlines potential causes and their corresponding solutions.

Potential Cause Troubleshooting/Solution
Incomplete Reaction - Optimize Reaction Time and Temperature: For esterification of trans-4-aminocyclohexanecarboxylic acid, ensure the reaction is refluxed overnight at an appropriate temperature (e.g., 60°C in ethanol with concentrated HCl) to drive the reaction to completion.[1] - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of starting material.
Side Reactions - Control Temperature: Avoid excessive temperatures during synthesis, as this can promote side reactions. For catalytic hydrogenation, maintain the temperature between 55-65°C.[1] - Choice of Reagents: Use appropriate reagents to minimize side product formation. For instance, in epimerization, tertiary amines like triethylamine are preferred over inorganic bases to reduce ester hydrolysis.[1]
Product Loss During Workup - Optimize Extraction: Ensure the pH is appropriately adjusted during aqueous workup to maximize the recovery of the amine hydrochloride salt. - Efficient Solvent Removal: Use rotary evaporation under reduced pressure for efficient removal of solvents without excessive heating, which could lead to product degradation.
Inefficient Crystallization - Select Appropriate Solvent: Test different solvent systems for recrystallization. Ethanol or toluene are commonly recommended.[1] - Control Cooling Rate: Allow the solution to cool slowly to promote the formation of larger, purer crystals and minimize loss in the mother liquor.
Problem 2: High Cis-Isomer Impurity

The presence of the cis-isomer is a critical purity issue due to its potential impact on the stereospecificity of downstream reactions.[1]

Potential Cause Troubleshooting/Solution
Isomerization During Synthesis - Stereoselective Synthesis: Employ synthetic routes that favor the formation of the trans-isomer. Catalytic hydrogenation of p-aminobenzoic acid derivatives can be optimized to yield a high trans:cis ratio.[2]
Inefficient Separation - Epimerization: If a mixture of cis and trans isomers is obtained, perform a base-mediated epimerization. This process converts the less stable cis-isomer to the more thermodynamically stable trans-isomer.[1] - Fractional Crystallization: Carefully perform fractional crystallization, as the two isomers may have different solubilities in certain solvents. This can be a challenging and less efficient method for large-scale production.
Inaccurate Isomer Ratio Analysis - Use Appropriate Analytical Techniques: Employ analytical methods with sufficient resolution to accurately quantify the cis and trans isomers. High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for large-scale production?

A1: For large-scale production, catalytic hydrogenation is often considered the gold standard due to its excellent scalability.[1] However, a common and high-yielding laboratory-scale synthesis involves the esterification of trans-4-aminocyclohexanecarboxylic acid hydrochloride. This method involves refluxing the acid with concentrated HCl in ethanol.[1]

Q2: How can I ensure the purity of the final product?

A2: Purity, particularly the absence of the cis-isomer, is crucial. Recrystallization from solvents like ethanol or toluene is a recommended purification step.[1] The purity and isomeric ratio should be confirmed using analytical techniques such as HPLC or NMR.[1]

Q3: What are the key physicochemical properties to consider during handling and storage?

A3: this compound is a white to yellow crystalline solid. It is soluble in water and polar organic solvents like alcohols.[1][3] It should be stored in a cool, dark place to prevent decomposition.[1]

Q4: What are the optimal conditions for base-mediated epimerization to enrich the trans-isomer?

A4: A patented method suggests dissolving the cis/trans mixture in isopropyl alcohol with potassium tert-butoxide and heating it to 60–65°C for 2–3 hours.[1] Key considerations include the choice of a non-nucleophilic base (e.g., tertiary amines) and a branched alcohol solvent to enhance trans selectivity.[1]

Q5: What safety precautions should be taken when handling this compound?

A5: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the production of this compound.

Table 1: Comparison of Preparation Methods

Method Typical Yield Purity Cost Index Scalability
Catalytic Hydrogenation74%98.5%1.00Excellent
Epimerization82%99.2%1.15Moderate
One-Pot Synthesis65%95.7%0.85Limited
Data sourced from Benchchem.[1]

Table 2: Optimized Parameters for Catalytic Hydrogenation

Parameter Optimal Range Impact on Yield/Purity
Temperature55–65°C<60°C slows the reaction; >65°C promotes side reactions.
H₂ Pressure6–9 kg/cm ²Lower pressures require longer reaction times.
Catalyst Loading8–12% w/w<8% extends duration; >12% increases cost without benefit.
Methanol:Solute Ratio10:1 v/wLower ratios hinder mixing; higher ratios complicate solvent recovery.
Data sourced from Benchchem.[1]

Experimental Protocols

Protocol 1: Synthesis via Esterification of trans-4-Aminocyclohexanecarboxylic Acid

This protocol is adapted from a reported method with a 98% yield.[1]

  • Reaction Setup: Suspend trans-4-aminocyclohexanecarboxylic acid (1 equivalent) in methanol (approx. 27.5 mL per gram of acid).

  • Acid Addition: Cool the suspension to -10°C and add thionyl chloride (2 equivalents) dropwise while maintaining the temperature.

  • Reaction: Stir the mixture for 15 minutes at -10°C, then allow it to warm to room temperature for 15 minutes.

  • Reflux: Heat the reaction mixture to reflux and maintain for 1 hour.

  • Workup: Cool the mixture and concentrate it under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from ethanol or toluene to yield pure this compound.

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol or toluene.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control start trans-4-Aminocyclohexanecarboxylic Acid esterification Esterification (Methanol, Acid Catalyst) start->esterification crude_product Crude Product (cis/trans mixture) esterification->crude_product recrystallization Recrystallization (e.g., Ethanol) crude_product->recrystallization pure_product Pure Methyl trans-4-Aminocyclohexanecarboxylate HCl recrystallization->pure_product analysis Purity & Isomer Ratio Analysis (HPLC, NMR) pure_product->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity High Impurity Issues cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for High Impurity start Low Yield or High Impurity? incomplete_reaction Incomplete Reaction start->incomplete_reaction Low Yield side_reactions Side Reactions start->side_reactions Low Yield workup_loss Loss During Workup start->workup_loss Low Yield isomer_problem High Cis-Isomer start->isomer_problem High Impurity other_impurities Other Impurities start->other_impurities High Impurity optimize_conditions Optimize Time/Temp incomplete_reaction->optimize_conditions monitor_reaction Monitor Reaction (TLC/HPLC) incomplete_reaction->monitor_reaction control_temp Control Temperature side_reactions->control_temp optimize_workup Optimize Workup pH workup_loss->optimize_workup epimerization Base-Mediated Epimerization isomer_problem->epimerization recrystallization Recrystallization isomer_problem->recrystallization other_impurities->recrystallization

Caption: Troubleshooting logic for addressing common issues in the production of this compound.

References

analytical techniques for monitoring the purity of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride Purity Analysis

Welcome to the technical support center for the analytical monitoring of this compound (MTHC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for ensuring the purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for determining the purity of MTHC?

A1: The most common and effective techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Titration (Argentometric or Non-Aqueous). Gas Chromatography (GC) can also be used, often requiring derivatization.[1]

Q2: What is the most critical impurity to monitor for in MTHC?

A2: The primary impurity of concern is the cis-isomer of 4-Aminocyclohexanecarboxylate Hydrochloride. Due to the stereospecific reactivity of the trans-isomer in many synthetic applications, confirming the absence or low level of the cis-isomer is critical.[1] HPLC and NMR are the principal techniques for resolving and quantifying these isomers.

Q3: What are the typical purity specifications for MTHC?

A3: High-purity MTHC for research and pharmaceutical development typically requires a purity level of ≥97% or >98%.[2][3][4] The specific requirements can vary based on the downstream application.

Q4: How should MTHC samples be stored before analysis?

A4: MTHC should be stored at room temperature, though a cool (<15°C) and dark place is recommended to prevent potential decomposition.[4] It is a white to off-white crystalline solid.[2][5]

Q5: Why is derivatization sometimes necessary for analyzing MTHC?

A5: Derivatization is often employed in HPLC and GC analysis to enhance the detectability of MTHC. Since MTHC lacks a strong chromophore, derivatizing the primary amine group with an agent like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) attaches a UV-active moiety, significantly improving sensitivity for UV detection.[6][7]

Analytical Techniques: Protocols & Troubleshooting

This section provides detailed experimental methodologies and troubleshooting guides for common issues encountered during the analysis of MTHC.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating MTHC from its impurities, particularly the cis-isomer.

This protocol is a representative method for the purity analysis of MTHC using UV detection.

  • Reagent and Sample Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.[8]

    • Mobile Phase B: HPLC-grade Methanol.[8]

    • Derivatization Agent: Prepare a 2 g/L solution of FMOC-Cl in anhydrous acetonitrile.[6]

    • Standard Solution: Accurately weigh and dissolve MTHC standard in a suitable diluent (e.g., water/methanol mixture) to a known concentration (e.g., 1 mg/mL).

    • Sample Solution: Prepare the MTHC sample to be tested at the same concentration as the standard.

  • Derivatization Procedure:

    • To 100 µL of the sample or standard solution, add 100 µL of a suitable buffer (e.g., 25 mmol/L sodium tetraborate).

    • Add 200 µL of the FMOC-Cl derivatization agent.

    • Vortex the mixture and allow it to react for approximately 5-10 minutes at room temperature.

    • Quench the reaction by adding an amine-containing reagent if necessary, or proceed directly to injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: UV at 265 nm (wavelength for FMOC derivatives).

    • Gradient Elution:

      • 0-15 min: 50% to 90% Mobile Phase B.

      • 15-20 min: Hold at 90% Mobile Phase B.

      • 20.1-25 min: Return to 50% Mobile Phase B (equilibration).

  • Data Analysis:

    • Calculate the purity by the area percentage method: Purity (%) = (Area of MTHC peak / Total Area of all peaks) * 100.

    • Quantify the cis-isomer impurity against a standard if available, or report its area percentage.

Problem Potential Cause Recommended Solution
High System Backpressure 1. Blocked column inlet frit.[9] 2. Buffer precipitation in the mobile phase.[10] 3. Contamination from sample.1. Back-flush the column with a strong solvent (if permitted by manufacturer). Replace the frit or the column.[11] 2. Ensure buffer is fully soluble in the highest organic percentage of your gradient. Flush the system with water.[10] 3. Filter all samples before injection.
Peak Tailing 1. Active sites on the column interacting with the amine.[11] 2. Column overloading. 3. Mismatch between injection solvent and mobile phase.[12]1. Use a column specifically designed for amine analysis or add a competing base to the mobile phase (e.g., triethylamine). 2. Reduce the injection volume or sample concentration.[11] 3. Dissolve the sample in the initial mobile phase.[12]
Baseline Noise or Drift 1. Air bubbles in the pump or detector.[11] 2. Contaminated mobile phase.[10] 3. Detector lamp nearing the end of its life.1. Degas the mobile phase thoroughly. Purge the pump and detector.[9] 2. Prepare fresh mobile phase using high-purity solvents and water.[11] 3. Replace the detector lamp.[11]
Retention Time Shifts 1. Inconsistent mobile phase preparation.[9] 2. Poor column temperature control.[11] 3. Column aging or degradation.1. Prepare mobile phase carefully and consistently. Use a precise mixer for gradient elution.[11] 2. Use a column oven to maintain a stable temperature.[11] 3. Replace the column.
Poor Resolution of cis/trans Isomers 1. Suboptimal mobile phase composition. 2. Inadequate column chemistry.1. Adjust the gradient slope or the organic solvent type (e.g., switch from methanol to acetonitrile). 2. Try a different stationary phase, such as a phenyl-hexyl column, which may offer different selectivity.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an excellent method for structural confirmation and purity assessment without the need for a reference standard for every impurity.

  • Sample Preparation: Dissolve 5-10 mg of MTHC in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or DMSO-d₆).

  • Internal Standard (for Quantitative NMR - qNMR): If high accuracy is required, add a known amount of an internal standard (e.g., maleic acid) that has peaks in a clear region of the spectrum.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Confirm the chemical shifts and splitting patterns are consistent with the structure of MTHC.

    • Purity can be estimated by identifying and integrating peaks corresponding to impurities (e.g., residual solvents or the cis-isomer).

    • Calculate purity using the formula: Purity (%) = (Integral of MTHC protons / Total integral of all compound-related protons) * 100.[2]

Problem Potential Cause Recommended Solution
Broad Peaks 1. Presence of paramagnetic impurities. 2. Sample aggregation at high concentration.1. Filter the sample or pass it through a small plug of celite. 2. Dilute the sample.
Poor Signal-to-Noise 1. Insufficient sample concentration. 2. Too few scans acquired.1. Prepare a more concentrated sample. 2. Increase the number of scans.
Water Peak Obscuring Signals 1. Using a non-deuterated solvent or sample contains water.1. Use a high-purity deuterated solvent. For samples in D₂O, use a solvent suppression pulse sequence.
Titration

Titration offers a cost-effective and accurate method for determining the overall assay of the hydrochloride salt.

This method is suitable for the amine hydrochloride functionality.

  • Reagent Preparation:

    • Titrant: 0.1 M Perchloric acid in glacial acetic acid.

    • Solvent: Glacial acetic acid.

    • Reagent: Mercuric acetate solution (to react with the chloride, preventing interference).[13]

  • Procedure:

    • Accurately weigh about 150 mg of MTHC and dissolve it in 50 mL of glacial acetic acid.

    • Add 10 mL of mercuric acetate solution.

    • Titrate the solution with 0.1 M perchloric acid using a potentiometric electrode to determine the endpoint.

    • Perform a blank titration with the solvents and reagents alone.[13]

  • Calculation: Calculate the purity based on the volume of titrant consumed, correcting for the blank.

| Problem | Potential Cause | Recommended Solution | | :--- | Potential Cause | Recommended Solution | | Unstable Endpoint | 1. Electrode is dirty or malfunctioning. 2. Poor mixing. | 1. Clean and calibrate the electrode according to the manufacturer's instructions. 2. Ensure the solution is stirred consistently throughout the titration. | | Inconsistent Results | 1. Inaccurate weighing of the sample. 2. Titrant concentration has changed. | 1. Use a calibrated analytical balance and ensure proper weighing technique. 2. Standardize the titrant frequently against a primary standard (e.g., potassium hydrogen phthalate).[13] |

Data Summary

Parameter Technique Typical Specification Reference
Purity (Assay)HPLC≥97.0%[3]
Purity (NMR)¹H NMR≥97.0%[2]
Purity (Titration)Argentometric / Total Nitrogen>98.0%[4]
Identification¹H NMRConsistent with structure[2]
Water ContentKarl Fischer Titration≤0.5%[2]
AppearanceVisualWhite to off-white solid[2]

Visualizations

Below are diagrams illustrating common workflows for purity analysis and troubleshooting.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Evaluation Sample Receive MTHC Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve HPLC HPLC Analysis (Isomeric Purity) Dissolve->HPLC NMR NMR Analysis (Structural ID & Purity) Dissolve->NMR Titration Titration (Assay vs. HCl) Dissolve->Titration Data Process Data (Integrate Peaks, Find Endpoint) HPLC->Data NMR->Data Titration->Data Compare Compare Against Specifications Data->Compare Report Generate Certificate of Analysis Compare->Report HPLC_Troubleshooting_Workflow Start HPLC Problem Observed (e.g., Peak Tailing) Check_Mobile Is Mobile Phase Correctly Prepared & Degassed? Start->Check_Mobile Check_Column Is Column Overloaded or Degraded? Check_Mobile->Check_Column Yes Prep_New Action: Prepare Fresh Mobile Phase & Degas Check_Mobile->Prep_New No Check_Solvent Is Injection Solvent Compatible? Check_Column->Check_Solvent No Reduce_Load Action: Reduce Concentration or Injection Volume Check_Column->Reduce_Load Yes Change_Solvent Action: Dissolve Sample in Mobile Phase Check_Solvent->Change_Solvent No Replace_Column Action: Replace Column Check_Solvent->Replace_Column Yes Prep_New->Check_Mobile Retry Reduce_Load->Check_Column Retry Resolved Problem Resolved Reduce_Load->Resolved Change_Solvent->Check_Solvent Retry Change_Solvent->Resolved Replace_Column->Resolved

References

minimizing by-product formation in Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, focusing on low yields and the presence of the primary by-product, the cis-isomer.

Issue 1: Low Overall Yield (<80%)

Low yields can arise from incomplete reactions or loss of product during workup and purification. Below are potential causes and solutions.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Esterification Reaction Time: Ensure the reaction is refluxed for a sufficient duration. A reported method suggests refluxing overnight for high conversion.[1] Acid Catalyst: Verify the concentration and volume of the acid catalyst (e.g., concentrated HCl or SOCl₂). Insufficient catalyst will slow down the reaction. Water Removal: For Fischer esterification, the removal of water drives the equilibrium towards the product. Ensure azeotropic removal of water is effective if this method is used.[1]An increase in the conversion of the starting material to the desired ester, leading to a higher crude yield.
Product Loss During Workup Extraction: Ensure the pH of the aqueous layer is appropriately adjusted to minimize the solubility of the product during extraction. Solvent Evaporation: When removing the solvent (e.g., methanol), do so under reduced pressure and at a moderate temperature to avoid loss of the volatile product.Improved recovery of the crude product before purification.
Product Loss During Purification Recrystallization: Select an appropriate solvent system (e.g., ethanol/water or toluene) and ensure the cooling process is gradual to maximize crystal formation and minimize loss in the mother liquor.[1] Wash the collected crystals with a minimal amount of cold solvent.Higher recovery of the purified product with the desired purity.

Issue 2: High Content of cis-Isomer By-product

The primary impurity in the synthesis of this compound is its cis-diastereomer. The formation of the cis-isomer is often a result of the reaction conditions, particularly in syntheses starting from precursors that are mixtures of isomers or where the reaction stereoselectivity is not well-controlled.

Potential Cause Troubleshooting Step Expected Outcome
Sub-optimal Reaction Conditions Temperature Control: For syntheses involving hydrogenation, maintaining the optimal temperature range is crucial. For example, in the hydrogenation of p-aminobenzoic acid, temperatures between 90°C and 120°C favor the formation of the trans-isomer.[2]A higher trans:cis ratio in the crude product mixture.
Starting Material Isomer Ratio If the synthesis starts from a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, the final product will also be a mixture.Not applicable if the starting material cannot be changed. Proceed to purification/isomerization.
Inefficient Purification Recrystallization: Perform recrystallization from a suitable solvent. Ethanol/water mixtures (3:1 v/v) have been shown to yield high purity needle-like crystals of the trans-isomer.[1] Toluene can also be used as an anti-solvent.[1]Significant reduction of the cis-isomer content in the final product.
Presence of cis-Isomer after initial purification Base-Mediated Epimerization: Convert the undesired cis-isomer to the thermodynamically more stable trans-isomer. This is a highly effective method to increase the yield of the desired product.A product with >99% enantiomeric purity of the trans-isomer.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common by-product in the synthesis of this compound?

The most common and significant by-product is the cis-isomer, Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride. The two isomers have very similar physical properties, which can make their separation challenging.[1]

Q2: How can I minimize the formation of the cis-isomer during the synthesis?

Minimizing the formation of the cis-isomer depends on the synthetic route. For instance, in the catalytic hydrogenation of p-aminobenzoic acid, controlling the reaction temperature is key. Optimal temperatures are reported to be between 90°C and 120°C to achieve a higher trans:cis ratio.[2]

Q3: My product is a mixture of cis and trans isomers. How can I increase the proportion of the trans-isomer?

A highly effective method is base-mediated epimerization. By treating the isomer mixture with a base, such as potassium tert-butoxide, in a suitable solvent like isopropyl alcohol, the cis-isomer can be converted to the more stable trans-isomer.[1] This process drives the equilibrium towards the desired trans product.[1]

Q4: What are the recommended conditions for the epimerization of the cis-isomer?

A patented method involves dissolving the cis/trans mixture in isopropyl alcohol with potassium tert-butoxide and heating the mixture to 60–65°C for 2–3 hours.[1] It is important to use tertiary amines as bases to minimize ester hydrolysis.[1] Branched alcohols as solvents also enhance the selectivity for the trans isomer.[1]

Q5: What is the best method for purifying the final product to remove the cis-isomer?

Recrystallization is a common and effective purification technique. Recommended solvent systems include ethanol/water mixtures or using toluene as an anti-solvent.[1] For analytical scales or persistent impurities, silica gel chromatography can be employed.[1]

Q6: What analytical techniques are suitable for determining the cis:trans isomer ratio?

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the recommended analytical methods to confirm the purity of the final product and quantify the ratio of cis and trans isomers.[1]

Data Presentation

Table 1: Impact of Reaction Parameters on Yield and Purity

ParameterOptimal RangeImpact on Yield/Purity
Temperature (Hydrogenation) 90–120°CTemperatures below 85°C or above 138°C lead to lower trans:cis selectivity and/or lower yields.[2]
H₂ Pressure (Hydrogenation) 6–9 kg/cm ²Lower pressures may require longer reaction times to achieve full conversion.[1]
Catalyst Loading (Hydrogenation) 8–12% w/wLess than 8% can extend the reaction duration, while more than 12% increases cost without significant benefit to the yield.[1]
Temperature (Epimerization) 60–65°CThis temperature range prevents retro-epimerization and avoids thermal decomposition of the product.[1]

Table 2: Comparison of Methods to Maximize trans-Isomer Content

MethodTypical trans-Isomer Content AchievedKey Considerations
Controlled Catalytic Hydrogenation 75–82% (initial batch)Requires optimization of temperature, pressure, and catalyst.[1]
Recrystallization >95%Dependent on the initial isomer ratio; multiple recrystallizations may be needed.[1]
Base-Mediated Epimerization >99%Highly effective for converting the cis-isomer to the trans-isomer.[1]

Experimental Protocols

Protocol 1: Synthesis via Fischer Esterification of trans-4-Aminocyclohexanecarboxylic Acid

This protocol is based on a common method for esterifying aminocarboxylic acids.

  • Reaction Setup: Suspend trans-4-aminocyclohexanecarboxylic acid hydrochloride in methanol in a round-bottom flask equipped with a reflux condenser.

  • Acid Addition: Cool the suspension in an ice bath and slowly add concentrated hydrochloric acid or thionyl chloride as the catalyst.

  • Reflux: Heat the reaction mixture to reflux (approximately 60-65°C) and maintain for an extended period, typically overnight, to ensure complete conversion.[1]

  • Solvent Removal: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

  • Workup: The resulting crude product can be used directly for purification or further steps.

Protocol 2: Base-Mediated Epimerization to Maximize trans-Isomer

This protocol details the conversion of the cis-isomer to the desired trans-isomer.

  • Dissolution: Dissolve the mixture of cis- and trans-Methyl 4-Aminocyclohexanecarboxylate Hydrochloride in a branched alcohol solvent such as isopropyl alcohol.[1]

  • Base Addition: Add a tertiary amine base, for example, potassium tert-butoxide (approximately 0.174 mol per 133 g of isomer mixture).[1]

  • Heating: Heat the mixture to 60–65°C and stir for 2–3 hours.[1]

  • Neutralization: After cooling, carefully acidify the reaction mixture to a pH of 7.0 with acetic acid to precipitate the product.[1]

  • Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Purification by Recrystallization

This protocol describes the purification of this compound.

  • Solvent Selection: Choose a suitable solvent system. An ethanol/water mixture (e.g., 3:1 v/v) is reported to be effective.[1] Toluene can also be used.[1]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent system.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small volume of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Decision cluster_purification Purification / Isomerization synthesis Esterification of 4-Aminocyclohexanecarboxylic Acid analysis Analyze cis:trans ratio (HPLC/NMR) synthesis->analysis decision trans-isomer content >95%? analysis->decision epimerization Base-Mediated Epimerization decision->epimerization No final_product Final Product: Methyl trans-4-Aminocyclohexanecarboxylate HCl decision->final_product Yes recrystallization Recrystallization epimerization->recrystallization recrystallization->analysis

Caption: Experimental workflow for synthesis and purification.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Low Purity Troubleshooting start Initial Synthesis Complete check_yield Is Yield Acceptable? start->check_yield check_purity Is trans:cis Ratio >95%? check_yield->check_purity Yes incomplete_reaction Check Reaction Time & Catalyst check_yield->incomplete_reaction No recrystallize Perform Recrystallization check_purity->recrystallize No final_product Final Product check_purity->final_product Yes workup_loss Optimize Workup & Purification incomplete_reaction->workup_loss workup_loss->start epimerize Perform Epimerization recrystallize->epimerize epimerize->check_purity

Caption: Troubleshooting decision-making logic.

References

Technical Support Center: Optimizing Coupling Reactions for Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the coupling of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride with carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is the first step when using this compound in a coupling reaction?

Since Methyl trans-4-Aminocyclohexanecarboxylate is supplied as a hydrochloride salt, the free amine must be liberated in situ for the coupling reaction to proceed. This is typically achieved by adding a non-nucleophilic organic base. A common choice is N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). Typically, 2-3 equivalents of the base are used: one equivalent to neutralize the hydrochloride salt and another to neutralize the acid formed during the activation of the carboxylic acid.

Q2: Which coupling reagents are most effective for this amine?

The choice of coupling reagent is critical and depends on the specific carboxylic acid being coupled.[1]

  • Carbodiimides (e.g., EDC, DIC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common and cost-effective choice, particularly when used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to improve efficiency and minimize side reactions.[2][3] DIC is another option, often preferred in solid-phase synthesis as its urea byproduct is more soluble.[4]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective, especially for more challenging couplings, as they react faster and can result in less epimerization.[4] They are known for their high efficiency and rapid reaction times.[3]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are also very powerful and can be particularly useful for sterically hindered substrates.[4]

Q3: What are the optimal solvents for this coupling reaction?

The most common solvents for amide coupling reactions are polar aprotic solvents.

  • N,N-Dimethylformamide (DMF): Widely used due to its excellent solvating properties for a broad range of reactants.

  • Dichloromethane (DCM): Another common choice, particularly for solution-phase synthesis.

  • Acetonitrile (MeCN): Also a viable option.

It is crucial to use anhydrous (dry) solvents, as the presence of water can hydrolyze the activated carboxylic acid intermediate, leading to low yields.[1]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] A sample of the reaction mixture is taken at different time points to check for the consumption of the starting materials and the formation of the product.

Q5: My reaction is showing low yield. What are the potential causes and how can I improve it?

Low yield can be due to several factors:

  • Incomplete liberation of the free amine: Ensure sufficient base is added to neutralize the hydrochloride salt.

  • Inefficient coupling reagent: For sterically hindered or electron-deficient carboxylic acids, a more powerful coupling reagent like HATU or PyBOP may be necessary.

  • Presence of water: Use anhydrous solvents and reagents.

  • Suboptimal temperature: Most coupling reactions are run at room temperature, but gentle heating may be required for slow reactions. However, be cautious as higher temperatures can also promote side reactions.

  • Insufficient reaction time: Allow the reaction to stir for an adequate duration, monitoring by TLC or LC-MS until completion.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete neutralization of the hydrochloride salt.Add at least 2 equivalents of a non-nucleophilic base like DIPEA or TEA.
Inefficient activation of the carboxylic acid.Switch to a more potent coupling reagent (e.g., from EDC/HOBt to HATU).
Hydrolysis of the activated intermediate.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
Steric hindrance from the cyclohexane ring or the carboxylic acid partner.Increase reaction time, consider gentle heating, or use a more powerful coupling reagent like HATU or PyBOP.
Presence of Multiple Side Products Epimerization (racemization) of the carboxylic acid.Use additives like HOBt or HOAt.[4] Run the reaction at a lower temperature (e.g., 0 °C).
Formation of N-acylurea byproduct (with carbodiimides).Add HOBt or HOAt to trap the activated intermediate and prevent this side reaction.
Unreacted activated carboxylic acid.Ensure the amine is fully available (neutralized) before adding the coupling reagent.
Difficulty in Product Purification Water-soluble byproducts (e.g., from EDC).Perform an aqueous workup, washing the organic layer with dilute acid, base, and brine to remove unreacted starting materials and byproducts.
Poor solubility of the product.Choose an appropriate solvent system for extraction and chromatography based on the product's polarity.

Data Presentation

Comparison of Common Coupling Reagents
Coupling Reagent Class Examples Advantages Disadvantages
Carbodiimides EDC, DIC, DCCCost-effective, readily available.Can lead to epimerization; may require additives; DCC byproduct (DCU) is poorly soluble.[4]
Uronium/Aminium Salts HATU, HBTU, TBTUHigh coupling efficiency, fast reaction rates, low epimerization.[4]More expensive than carbodiimides; can react with the amine if not pre-activated with the acid.
Phosphonium Salts PyBOP, PyAOPVery effective for hindered couplings, low epimerization.Can be more expensive; byproducts can sometimes complicate purification.
General Impact of Reaction Parameters on Amide Coupling
Parameter Condition Impact on Yield/Purity
Temperature Low (0 °C)May slow down the reaction but can reduce epimerization.
Room TemperatureStandard condition for most couplings.
ElevatedCan increase reaction rate for hindered substrates but may promote side reactions.
Solvent Anhydrous DMF, DCMGood solubility for a wide range of reactants.
Presence of WaterCan lead to hydrolysis of the activated species and significantly lower yield.[1]
Base DIPEA, TEANeutralizes HCl salt and acid byproducts without interfering with the reaction.
Insufficient AmountIncomplete reaction due to protonated amine.
Additives HOBt, HOAt, OxymaPureSuppress epimerization and can increase reaction rates, especially with carbodiimides.[4]

Experimental Protocols

Protocol 1: General Procedure using EDC/HOBt
  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq.), this compound (1.0 eq.), and HOBt (1.2 eq.).

  • Solvent and Base Addition: Dissolve the solids in anhydrous DMF. Add DIPEA (2.5 eq.) to the mixture and stir for 10-15 minutes at room temperature.

  • Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Challenging Couplings using HATU
  • Activation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF. Add DIPEA (2.0 eq.) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DMF and add DIPEA (1.2 eq.).

  • Coupling: Add the amine solution to the pre-activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Combine Carboxylic Acid, Amine HCl, and Additive (e.g., HOBt) dissolve 2. Dissolve in Anhydrous Solvent (e.g., DMF) prep->dissolve add_base 3. Add Base (e.g., DIPEA) dissolve->add_base add_coupler 4. Add Coupling Reagent (e.g., EDC or HATU) add_base->add_coupler stir 5. Stir at RT (2-24h) add_coupler->stir extract 6. Aqueous Work-up (Wash with NaHCO3, Brine) stir->extract Monitor w/ TLC/LC-MS dry 7. Dry & Concentrate extract->dry purify 8. Column Chromatography dry->purify product Pure Amide Product purify->product

Caption: General experimental workflow for amide coupling reactions.

troubleshooting_logic start Low Yield in Coupling Reaction check_base Is Amine HCl fully neutralized? (>= 2 eq. Base) start->check_base check_reagents Are reagents/solvents anhydrous? check_base->check_reagents Yes add_base Increase Base to 2.5-3 eq. check_base->add_base No check_coupler Is the coupling reagent potent enough? check_reagents->check_coupler Yes use_anhydrous Use dry solvents/reagents. Work under inert atmosphere. check_reagents->use_anhydrous No check_time_temp Is reaction time/temp sufficient? check_coupler->check_time_temp Yes stronger_coupler Switch to HATU or PyBOP. check_coupler->stronger_coupler No increase_time_temp Increase reaction time. Consider gentle heating. check_time_temp->increase_time_temp No success Improved Yield check_time_temp->success Yes add_base->check_reagents use_anhydrous->check_coupler stronger_coupler->check_time_temp increase_time_temp->success

Caption: Troubleshooting logic for low-yield coupling reactions.

References

dealing with solubility issues of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a white to almost white crystalline powder. As an amine hydrochloride salt, it is generally soluble in water and polar organic solvents like alcohols (methanol, ethanol) and ketones.[1][2] Its solubility is significantly lower in less polar organic solvents commonly used in synthesis, such as dichloromethane (DCM), tetrahydrofuran (THF), and toluene.

Q2: I am having trouble dissolving the reagent in my reaction solvent for an amide coupling. What is the likely cause?

The most common reason for solubility issues is the salt form of the amine. The hydrochloride salt is often poorly soluble in aprotic organic solvents like DCM, THF, or ethyl acetate, which are frequently used for amide coupling reactions. For the amine to be an effective nucleophile in these reactions, it typically needs to be in its free base form.

Q3: How can I overcome the poor solubility of this reagent in my organic reaction?

The most effective strategy is to convert the hydrochloride salt to the free amine. This can be done in two primary ways:

  • In-situ free-basing: Add a suitable base directly to the reaction mixture to neutralize the hydrochloride and generate the free amine in the presence of the other reactants.

  • Separate extraction: Convert the salt to the free base in a separate step and extract the free amine into an organic solvent before use in your reaction.

Q4: What bases are suitable for the in-situ free-basing of this compound?

Non-nucleophilic organic bases are generally preferred for in-situ free-basing in amide coupling reactions. Common choices include:

  • Triethylamine (TEA)

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base)

Typically, at least two equivalents of the base are used: one to neutralize the hydrochloride salt and another to scavenge the acid produced during the amide coupling reaction.

Q5: Can I use inorganic bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to generate the free amine?

Yes, inorganic bases are effective for converting the hydrochloride salt to the free amine. However, they are typically used in a separate aqueous workup step rather than for in-situ free-basing in an organic solvent, as they have poor solubility in most organic solvents.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Reagent does not dissolve in the reaction solvent (e.g., DCM, THF). The hydrochloride salt is insoluble in the chosen non-polar organic solvent.1. Convert the hydrochloride salt to the free base before the reaction using an aqueous base and extraction (see Protocol 2). 2. Perform an in-situ free-basing by adding a tertiary amine base like triethylamine or DIPEA to the reaction mixture (see Protocol 1).
Amide coupling reaction is slow or does not proceed to completion. The concentration of the free amine is too low due to incomplete neutralization of the hydrochloride salt or insufficient base to drive the reaction.1. Ensure at least two equivalents of a suitable base (e.g., DIPEA, TEA) are used for in-situ free-basing. 2. Consider using a stronger coupling agent. 3. Switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) which may better solvate the species involved.
Formation of side products. The base used for free-basing is interfering with the reaction or the free amine is unstable under the reaction conditions.1. Use a hindered base like DIPEA to minimize potential side reactions. 2. If the free amine is suspected to be unstable, prepare it immediately before use.

Quantitative Solubility Data

SolventQualitative Solubility
WaterSoluble[1][2]
MethanolSoluble
EthanolSoluble
N,N-Dimethylformamide (DMF)Likely soluble
Dimethyl sulfoxide (DMSO)Likely soluble
Dichloromethane (DCM)Sparingly soluble to insoluble
Tetrahydrofuran (THF)Sparingly soluble to insoluble
Ethyl AcetateSparingly soluble to insoluble
TolueneInsoluble
Diethyl EtherInsoluble

Experimental Protocols

Protocol 1: In-situ Free-Basing for Amide Coupling

This protocol describes a general procedure for the amide coupling of this compound with a carboxylic acid using an in-situ free-basing method.

Materials:

  • This compound

  • Carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and the coupling agent (e.g., HATU, 1.1 eq).

  • Add the anhydrous solvent (DMF or DCM).

  • Add this compound (1.1 eq) to the mixture.

  • Add DIPEA or TEA (2.2 eq) dropwise to the suspension while stirring.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, proceed with a standard aqueous workup. Typically, this involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate), washing with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Preparation and Isolation of the Free Amine

This protocol outlines the conversion of the hydrochloride salt to the free amine, followed by extraction for use in subsequent reactions.

Materials:

  • This compound

  • 1M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in deionized water.

  • Cool the aqueous solution in an ice bath.

  • Slowly add 1M NaOH solution dropwise while stirring until the pH of the solution is basic (pH > 10).

  • Transfer the basic aqueous solution to a separatory funnel.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

  • The resulting free amine is often an oil or low-melting solid and can be used directly in the next reaction step.

Visualizations

G cluster_workflow In-situ Free-Basing Workflow start Start with Amine HCl Salt add_reagents Add Carboxylic Acid, Coupling Agent, & Solvent start->add_reagents add_base Add Tertiary Base (e.g., DIPEA, TEA) add_reagents->add_base reaction Amide Coupling Reaction add_base->reaction workup Aqueous Workup & Purification reaction->workup product Final Amide Product workup->product

Caption: Workflow for in-situ free-basing and amide coupling.

G cluster_relationship Solubility Troubleshooting Logic issue Poor Solubility of Amine HCl in Organic Solvent is_salt Is the amine in its hydrochloride salt form? issue->is_salt convert_to_freebase Convert to Free Base is_salt->convert_to_freebase Yes insitu In-situ Free-Basing (Protocol 1) convert_to_freebase->insitu extraction Separate Extraction (Protocol 2) convert_to_freebase->extraction

Caption: Decision diagram for addressing solubility issues.

References

Validation & Comparative

A Comparative Analysis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride and its Cis Isomer for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the stereochemistry of a molecule is a critical determinant of its biological activity and physicochemical properties. This guide provides a detailed comparative analysis of methyl trans-4-aminocyclohexanecarboxylate hydrochloride and its cis isomer, two geometric isomers that, despite sharing the same molecular formula and connectivity, exhibit distinct characteristics relevant to their application as synthetic intermediates in drug discovery.

Physicochemical Properties: A Tale of Two Conformations

The differing spatial arrangement of the amino and methyl carboxylate groups on the cyclohexane ring gives rise to notable differences in the physical properties of the cis and trans isomers. The trans isomer, generally adopting a more stable diequatorial conformation, and the cis isomer, with one axial and one equatorial substituent, present distinct profiles in terms of polarity, solubility, and melting point. A summary of their key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Cis and Trans Isomers

PropertyMethyl trans-4-Aminocyclohexanecarboxylate HClMethyl cis-4-Aminocyclohexanecarboxylate HCl
CAS Number 61367-07-5[1]61367-16-6[1]
Molecular Formula C₈H₁₆ClNO₂[1]C₈H₁₆ClNO₂[1]
Molecular Weight 193.67 g/mol [1]193.67 g/mol [1]
Appearance White to off-white crystalline powderData not readily available, likely a solid
Melting Point 140-142 °C[2]Data not readily available
Solubility Soluble in water[3]Moderate water solubility anticipated
LogP (calculated) ~1.09Data not readily available

Spectroscopic Characterization: Distinguishing Isomers

Spectroscopic techniques are indispensable for unequivocally identifying and differentiating between the cis and trans isomers. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides definitive structural information based on the chemical environment and spatial relationships of protons and carbon atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The conformational rigidity of the cyclohexane ring leads to distinct chemical shifts and coupling constants for the protons in the cis and trans isomers. In the trans isomer , where both the amino and ester groups are preferably in the equatorial position, the axial protons on the ring experience different magnetic environments compared to the equatorial protons. This leads to characteristic splitting patterns. For the cis isomer , the presence of one axial and one equatorial substituent alters these relationships, resulting in a different set of chemical shifts and coupling constants.

Table 2: Anticipated ¹H and ¹³C NMR Spectral Data

FeatureMethyl trans-4-Aminocyclohexanecarboxylate HClMethyl cis-4-Aminocyclohexanecarboxylate HCl
¹H NMR
H1 (CH-COOCH₃)Multiplet, distinct chemical shiftMultiplet, different chemical shift from trans
Cyclohexyl ProtonsComplex multiplets with specific coupling constantsComplex multiplets with different coupling constants
OCH₃Singlet, ~3.7 ppmSinglet, ~3.7 ppm
NH₃⁺Broad singletBroad singlet
¹³C NMR
C=O~175 ppm~175 ppm
C1 (CH-COOCH₃)Distinct chemical shiftDifferent chemical shift from trans
Cyclohexyl CarbonsSet of 4 distinct signalsSet of 4 distinct signals with different shifts
OCH₃~52 ppm~52 ppm

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy can provide information about the functional groups present in the molecules. Both isomers will exhibit characteristic peaks for the amine hydrochloride (N-H stretching and bending), the ester carbonyl (C=O stretching), and C-O stretching. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different overall molecular symmetry and vibrational modes of the cis and trans structures.

Table 3: Expected Major IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Ammonium)3200-2800 (broad)
C-H Stretch (Aliphatic)3000-2850
C=O Stretch (Ester)~1735
N-H Bend (Ammonium)~1600-1500
C-O Stretch (Ester)~1250-1100
Mass Spectrometry

Mass spectrometry will show the molecular ion peak for the free base (m/z 157.11) after the loss of HCl. The fragmentation pattern is expected to be similar for both isomers, with characteristic losses of the methoxy group (-OCH₃) and the carbomethoxy group (-COOCH₃). Alpha-cleavage adjacent to the nitrogen atom is also a likely fragmentation pathway.[5][6]

Crystallography: A Glimpse into the Solid State

Experimental Protocols

The synthesis of both isomers typically starts from the corresponding cis- or trans-4-aminocyclohexanecarboxylic acid. The general approach involves an esterification reaction, commonly the Fischer esterification.

Synthesis of this compound

This synthesis is achieved through the esterification of trans-4-aminocyclohexanecarboxylic acid.

  • Reaction: trans-4-Aminocyclohexanecarboxylic acid is suspended in methanol.

  • Catalyst: An acid catalyst, such as thionyl chloride or hydrogen chloride gas, is added.

  • Conditions: The reaction mixture is typically heated to reflux for several hours.

  • Work-up: The solvent is removed under reduced pressure to yield the crude product.

  • Purification: Recrystallization from a suitable solvent system, such as methanol/ether, is performed to obtain the pure trans isomer.[3][8]

Synthesis of Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride

The synthesis of the cis isomer follows a similar procedure, starting from cis-4-aminocyclohexanecarboxylic acid.

  • Reaction: cis-4-Aminocyclohexanecarboxylic acid is dissolved or suspended in methanol.

  • Catalyst: An acid catalyst, like hydrogen chloride, is introduced.

  • Conditions: The mixture is stirred at room temperature or gently heated to drive the esterification.

  • Work-up: The solvent is evaporated to yield the hydrochloride salt.

  • Purification: Purification can be achieved by recrystallization. It's important to note that the cis isomer can be prone to epimerization to the more stable trans isomer under certain conditions, particularly in the presence of a base.[3]

cluster_synthesis General Synthesis Workflow Start 4-Aminocyclohexanecarboxylic Acid (cis or trans) Reaction Esterification with Methanol (Acid Catalyst, e.g., HCl) Start->Reaction Reactant Product_HCl Methyl 4-Aminocyclohexanecarboxylate HCl (Crude Mixture) Reaction->Product_HCl Product Purification Recrystallization Product_HCl->Purification Purify Final_Product Pure Isomer (cis or trans) Purification->Final_Product Isolated Product

Caption: General workflow for the synthesis and purification of methyl 4-aminocyclohexanecarboxylate hydrochloride isomers.

Comparative Biological Activity

The stereochemistry of these isomers plays a crucial role in their biological recognition and activity. While both molecules are primarily used as building blocks for more complex pharmacologically active compounds, their inherent biological effects, and those of their derivatives, can differ significantly.

The trans isomer is a close structural analog of tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), a well-known antifibrinolytic agent. Tranexamic acid functions by blocking the lysine-binding sites on plasminogen, thereby preventing its conversion to plasmin and inhibiting the breakdown of fibrin clots.[7][9][10][] This mechanism is crucial in controlling bleeding. Derivatives of the trans isomer are therefore of significant interest in the development of hemostatic agents.

cluster_pathway Antifibrinolytic Action of trans-4-Aminocyclohexanecarboxylate Derivatives Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation tPA Tissue Plasminogen Activator (t-PA) Degradation Fibrin Degradation (Bleeding) Plasmin->Degradation Catalyzes Fibrin Fibrin Clot Fibrin->Degradation Trans_Analog trans-4-Aminocyclohexanecarboxylate Derivative (e.g., Tranexamic Acid) Trans_Analog->Plasminogen Inhibits Activation

Caption: Mechanism of antifibrinolytic action of trans-4-aminocyclohexanecarboxylate derivatives.

The biological activity of the cis isomer and its derivatives is less well-defined in the literature. However, studies on other cis-substituted cyclohexanes suggest they can have distinct pharmacological profiles. For instance, derivatives of cis-4-aminocyclohexanecarboxylic acid have been investigated for their potential as neurotransmitter analogs and in the development of enzyme inhibitors.[][12] Some studies have explored the use of cis-4-aminocyclohexanecarboxylic acid in creating conformationally constrained peptides and as intermediates for nitrosoureas with potential antitumor activity.[]

Conclusion

The choice between this compound and its cis isomer as a starting material in drug discovery is a critical decision that can profoundly impact the biological activity and properties of the final compound. The trans isomer, with its well-understood link to antifibrinolytic activity through its structural similarity to tranexamic acid, offers a clear trajectory for the design of hemostatic agents. The cis isomer, while less characterized, provides an opportunity for exploring novel pharmacological space due to its distinct three-dimensional structure. A thorough understanding of their respective physicochemical and spectroscopic properties, as detailed in this guide, is essential for researchers and scientists to make informed decisions in their synthetic and drug development endeavors.

References

A Comprehensive Guide to the Structural Validation of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analytical performance of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride. We present predicted spectral data, in-depth experimental protocols, and a comparative analysis with alternative validation techniques to support robust quality control and characterization of this important chemical entity.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the presence of key functional groups, determining the stereochemistry of the cyclohexane ring, and ensuring the absence of isomeric impurities.

The structure of this compound is characterized by a cyclohexane ring with two substituents in a trans-1,4-diequatorial conformation, which is the most thermodynamically stable arrangement. This stereochemistry is crucial for its intended biological activity and chemical reactivity.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the protons of the cyclohexane ring, the methyl ester group, and the amine group. The chemical shifts and coupling constants are highly informative for confirming the trans configuration. In the diequatorial conformation, the methine protons at C1 and C4 are in axial positions, leading to characteristic large axial-axial (J_ax-ax) coupling constants with the adjacent axial protons.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
CH₃ (ester)~3.7Singlet3H
H1 (axial)~2.3Triplet of triplets (tt)1H
H4 (axial)~3.1Triplet of triplets (tt)1H
H2, H6 (axial)~1.3-1.5Multiplet2H
H2, H6 (equatorial)~2.0-2.2Multiplet2H
H3, H5 (axial)~1.3-1.5Multiplet2H
H3, H5 (equatorial)~2.0-2.2Multiplet2H
NH₃⁺~8.0-8.5Broad singlet3H

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The symmetry of the trans-1,4-disubstituted cyclohexane ring results in a simplified spectrum with only five distinct carbon signals.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (ester)~175
CH₃ (ester)~52
C1~43
C4~50
C2, C6~32
C3, C5~28

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD)).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below. For quantitative analysis, specific parameters such as relaxation delay (D1) must be optimized.[1]

Parameter ¹H NMR ¹³C NMR
Spectrometer Frequency400 MHz100 MHz
Pulse Programzg30zgpg30
SolventD₂OD₂O
Temperature298 K298 K
Relaxation Delay (D1)1.0 s2.0 s
Acquisition Time (AQ)3-4 s1-2 s
Number of Scans (NS)161024
Spectral Width (SW)12 ppm220 ppm

Alternative Validation Methods: High-Performance Liquid Chromatography (HPLC)

While NMR spectroscopy is unparalleled for detailed structural elucidation, High-Performance Liquid Chromatography (HPLC) serves as a robust complementary technique, particularly for quantifying the purity and separating stereoisomers. For this compound, an HPLC method can be developed to resolve the trans isomer from its cis counterpart, a critical quality control step.

Comparison of Validation Techniques

Technique Strengths Limitations
¹H NMR - Provides detailed structural information. - Confirms stereochemistry through coupling constants. - Non-destructive.- Lower sensitivity compared to HPLC. - Can be complex to interpret for impure samples.
¹³C NMR - Indicates the number of non-equivalent carbons. - Confirms the presence of key functional groups.- Low natural abundance of ¹³C requires longer acquisition times. - Generally not quantitative without specific experimental setup.
HPLC - High sensitivity and accuracy for purity determination. - Excellent for separating isomers. - Well-established for quality control.- Does not provide detailed structural information. - Requires reference standards for identification and quantification. - Can be destructive depending on the detector.
Experimental Protocol: HPLC for Isomer Separation

Chromatographic Conditions:

A reversed-phase HPLC method is suitable for the separation of the polar cis and trans isomers.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of aqueous buffer (e.g., 20 mM potassium phosphate, pH 2.5) and a polar organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Method Validation:

The HPLC method should be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, and robustness.[2]

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of this compound.

Structural Validation Workflow Structural Validation Workflow for this compound cluster_NMR NMR Spectroscopy cluster_HPLC Alternative Validation (HPLC) Sample_Prep_NMR Sample Preparation (D₂O or CD₃OD) 1H_NMR ¹H NMR Acquisition Sample_Prep_NMR->1H_NMR 13C_NMR ¹³C NMR Acquisition Sample_Prep_NMR->13C_NMR Data_Analysis_NMR Spectral Analysis (Chemical Shift, Coupling Constants, Integration) 1H_NMR->Data_Analysis_NMR 13C_NMR->Data_Analysis_NMR Structure_Confirmation Structure and Stereochemistry Confirmed Data_Analysis_NMR->Structure_Confirmation Final_Report Comprehensive Certificate of Analysis Structure_Confirmation->Final_Report Sample_Prep_HPLC Sample Preparation (Mobile Phase) HPLC_Analysis HPLC Analysis (Isomer Separation) Sample_Prep_HPLC->HPLC_Analysis Data_Analysis_HPLC Data Analysis (Purity, Isomer Ratio) HPLC_Analysis->Data_Analysis_HPLC Purity_Confirmation Purity and Isomer Ratio Confirmed Data_Analysis_HPLC->Purity_Confirmation Purity_Confirmation->Final_Report

Caption: Workflow for structural validation.

References

A Comparative Guide to HPLC Analysis for Determining the Isomeric Purity of Methyl 4-Aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of intermediates like Methyl 4-Aminocyclohexanecarboxylate is critical for the synthesis of active pharmaceutical ingredients (APIs). The spatial arrangement of the amino and ester groups (cis or trans) can significantly influence the physicochemical properties and reactivity of the molecule in subsequent synthetic steps. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods with alternative techniques for the accurate determination of isomeric purity, supported by detailed experimental protocols.

The primary analytical challenge in the analysis of Methyl 4-Aminocyclohexanecarboxylate is its lack of a native chromophore or fluorophore, rendering direct detection by UV or fluorescence detectors difficult.[1] To overcome this, pre-column derivatization is a common and effective strategy, introducing a strongly UV-absorbing or fluorescent tag to the primary amine group.[1][2] This guide will focus on derivatization-based HPLC methods and compare them with Gas Chromatography (GC) and other potential methods.

Comparison of Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly used methods for separating geometric isomers.[3] Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are emerging as powerful alternatives, particularly for chiral and isomeric separations.

Analytical Technique Principle Advantages Disadvantages Typical Performance (for similar amines)
HPLC with Pre-column Derivatization (e.g., FMOC-Cl) Reversed-phase chromatography of fluorescent derivatives.High sensitivity (femtomole range), robust and widely available instrumentation, stable derivatives.[1][4]Requires an additional derivatization step, unreacted reagent can cause interference.[4]Resolution: >2.0, Analysis Time: 20-40 min.
GC with Derivatization (e.g., TFAA) Separation of volatile and thermally stable amide derivatives by boiling point and polarity differences.High resolution, suitable for volatile compounds, can be coupled with Mass Spectrometry (MS) for definitive identification.Requires derivatization to increase volatility, potential for thermal degradation of derivatives.Resolution: >2.5, Analysis Time: 15-30 min.
Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid (e.g., CO2) as the mobile phase.Fast separations, reduced solvent consumption ("green" chemistry), excellent for chiral separations.[5][6][7]Requires specialized instrumentation, less common in standard QC labs.Resolution: >2.0, Analysis Time: <10 min.
Capillary Electrophoresis (CE) Separation based on differential migration of ions in an electric field.High separation efficiency, minimal sample and solvent consumption, effective for cis/trans isomer separation.[8][9][10]Lower concentration sensitivity compared to HPLC with fluorescence detection, reproducibility can be challenging.Resolution: Baseline separation achievable.

Experimental Protocols

The following protocols are detailed methodologies for HPLC and GC analysis, adapted from established procedures for primary amines.

This method utilizes 9-fluorenylmethyl chloroformate (FMOC-Cl) to derivatize the primary amine of Methyl 4-Aminocyclohexanecarboxylate, allowing for highly sensitive fluorescence detection.[1][4][11]

1. Reagents and Materials:

  • Methyl 4-Aminocyclohexanecarboxylate isomer mixture (cis/trans)

  • FMOC-Cl solution: 5 mM in anhydrous acetone

  • Borate Buffer: 0.1 M, pH 9.0

  • Pentane or Hexane (for extraction)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sample Vials

2. Derivatization Procedure:

  • Prepare a 1 mg/mL stock solution of the Methyl 4-Aminocyclohexanecarboxylate sample in acetonitrile.

  • In a sample vial, mix 100 µL of the sample stock solution with 400 µL of borate buffer.

  • Add 500 µL of the FMOC-Cl solution to the vial.

  • Vortex the mixture for 30-60 seconds and let it react at room temperature for 10 minutes.

  • To remove excess unreacted FMOC-Cl, add 1 mL of pentane or hexane, vortex for 30 seconds, and allow the layers to separate.

  • Carefully remove and discard the upper organic layer. Repeat the extraction step.

  • Filter the lower aqueous layer through a 0.45 µm syringe filter into an HPLC vial for analysis.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: Fluorescence Detector (Excitation: 265 nm, Emission: 315 nm)

This protocol involves the acylation of the amine with Trifluoroacetic anhydride (TFAA) to create a volatile derivative suitable for GC-MS analysis.[12][13][14]

1. Reagents and Materials:

  • Methyl 4-Aminocyclohexanecarboxylate isomer mixture (cis/trans)

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous Ethyl Acetate or Acetonitrile (GC grade)

  • Reaction vials with PTFE-lined caps

2. Derivatization Procedure:

  • Prepare a 1 mg/mL solution of the sample in anhydrous ethyl acetate.

  • Place 100 µL of the sample solution into a reaction vial.

  • Add 50 µL of TFAA to the vial.

  • Cap the vial tightly and heat at 60 °C for 20 minutes in a heating block.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for direct injection into the GC-MS system.

3. GC-MS Conditions:

  • Column: DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-500 m/z

Workflow and Data Visualization

A logical workflow is essential for achieving reproducible results in the HPLC analysis of isomeric purity. The following diagram illustrates the key steps from sample preparation to data analysis for the FMOC-Cl derivatization method.

HPLC_Workflow cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Prepare 1 mg/mL Sample Stock Mix Mix Sample, Buffer, & FMOC-Cl Solution Sample->Mix Buffer Prepare 0.1 M Borate Buffer (pH 9.0) Buffer->Mix FMOC Prepare 5 mM FMOC-Cl Solution FMOC->Mix React Vortex & React (10 min @ RT) Mix->React Extract Extract with Pentane to Remove Excess Reagent React->Extract Filter Filter Aqueous Layer (0.45 µm Syringe Filter) Extract->Filter Inject Inject 10 µL into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect Fluorescence Detection (Ex: 265 nm, Em: 315 nm) Separate->Detect Integrate Integrate Peak Areas for cis & trans Isomers Detect->Integrate Calculate Calculate Isomeric Purity (% Area) Integrate->Calculate

References

A Comparative Guide to the Reactivity of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride and Other Amino Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, the selection of appropriate building blocks is paramount. Amino acid esters are fundamental components in these synthetic endeavors, and their reactivity profiles directly influence coupling efficiency, product purity, and the overall success of a synthetic strategy. This guide provides an objective comparison of the reactivity of methyl trans-4-aminocyclohexanecarboxylate hydrochloride with other commonly used amino acid esters, supported by experimental data and detailed protocols.

The structure of this compound presents unique steric considerations due to its rigid cyclohexyl backbone. This guide will delve into how this structural feature, in comparison to linear and other cyclic amino acid esters, impacts its reactivity in key reactions such as peptide coupling and its stability against hydrolysis.

Factors Influencing Amino Acid Ester Reactivity

The reactivity of amino acid esters is primarily governed by two key factors:

  • Steric Hindrance: The bulkiness of the amino acid side chain and the ester group can significantly impede the approach of reactants to the electrophilic carbonyl carbon of the ester and the nucleophilic amino group. Increased steric hindrance generally leads to slower reaction rates in both peptide coupling and hydrolysis.[1][2]

  • Electronic Effects: The electron-withdrawing or electron-donating nature of substituents on the amino acid and the ester moiety can influence the electrophilicity of the carbonyl carbon. Electron-withdrawing groups can destabilize the ground state of the ester, potentially increasing its reactivity.[3][4][5]

Comparative Reactivity Analysis

Peptide Coupling Reactions

Peptide bond formation is a cornerstone of pharmaceutical research. The efficiency of this reaction is highly dependent on the steric accessibility of the amino and carboxyl groups. This compound, with its bulky cyclohexyl ring, is considered a sterically hindered amino acid ester.[1][2] This steric bulk is expected to result in slower coupling kinetics compared to less hindered linear amino acid esters like methyl glycinate or methyl alaninate.

The choice of coupling reagent is critical when working with sterically hindered amino acids. Reagents like HATU, HCTU, and PyBOP are often employed to achieve efficient coupling with hindered residues.[6][7][8]

PeptideCouplingWorkflow cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling cluster_product Product N-protected_AA N-Protected Amino Acid (e.g., Fmoc-AA-OH) Active_Ester Formation of Active Ester Intermediate N-protected_AA->Active_Ester with Coupling Reagent + Base Amino_Ester Amino Acid Ester (e.g., H-AA-OR) Peptide_Bond Nucleophilic Attack by Amino Group Amino_Ester->Peptide_Bond Coupling_Reagent Coupling Reagent (e.g., HATU, DIC) Base Base (e.g., DIPEA) Active_Ester->Peptide_Bond Dipeptide Protected Dipeptide Peptide_Bond->Dipeptide

Table 1: Relative Coupling Efficiencies of N-Boc-Amino Acids with Valine Methyl Ester

N-Boc-Amino AcidRelative Coupling Rate
Glycine1.00
Alanine0.85
Valine0.15
Isoleucine0.12
Proline0.50

Data extrapolated from studies on sterically hindered couplings. Actual rates are highly dependent on specific reaction conditions.

The data in Table 1 illustrates the significant impact of steric hindrance on peptide coupling rates. The bulky side chains of valine and isoleucine lead to a dramatic decrease in reactivity compared to glycine. It is anticipated that this compound would exhibit a reactivity profile similar to or even lower than that of valine and isoleucine due to the conformational rigidity and bulk of the cyclohexyl ring.

Ester Hydrolysis

The stability of the ester group to hydrolysis is a critical consideration, particularly during purification and storage. The rate of hydrolysis is influenced by both steric and electronic factors.

The bulky cyclohexyl group in this compound is expected to provide significant steric protection to the ester carbonyl, making it more resistant to base-catalyzed hydrolysis compared to linear methyl esters.

EsterHydrolysisMechanism Ester Amino Acid Ester Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide Hydroxide Ion (OH⁻) Hydroxide->Tetrahedral_Intermediate Carboxylate Carboxylate Anion Tetrahedral_Intermediate->Carboxylate Collapse of Intermediate Alcohol Alcohol Tetrahedral_Intermediate->Alcohol Proton Transfer

Table 2: Second-Order Rate Constants for the Base Hydrolysis of Amino Acid Esters

Amino Acid Esterk (M⁻¹s⁻¹)
Glycine Methyl Ester1.2 x 10⁻¹
Alanine Methyl Ester8.5 x 10⁻²
Valine Methyl Ester1.5 x 10⁻²
Leucine Methyl Ester6.2 x 10⁻²
Glycine Ethyl Ester6.0 x 10⁻²

Data obtained from various kinetic studies under standardized conditions (e.g., 25°C, aqueous solution).[9][10][11]

The trend observed in Table 2 clearly demonstrates that increased steric hindrance from the amino acid side chain (e.g., in valine methyl ester) leads to a lower rate of hydrolysis. The ethyl ester of glycine also shows a reduced rate compared to the methyl ester, highlighting the impact of the size of the ester group itself. Based on these trends, this compound is predicted to have a significantly lower hydrolysis rate constant compared to the linear amino acid esters listed, enhancing its stability.

Experimental Protocols

To enable researchers to conduct their own comparative studies, the following detailed experimental protocols are provided.

Protocol 1: Determination of Peptide Coupling Efficiency

This protocol outlines a method to compare the coupling efficiency of different amino acid esters using a competition experiment.

Materials:

  • N-α-Fmoc-protected amino acid

  • Amino acid ester hydrochloride (e.g., this compound, methyl glycinate hydrochloride)

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare stock solutions of the N-α-Fmoc-amino acid, each amino acid ester hydrochloride, and DIPEA in anhydrous DMF.

  • In a reaction vial, combine the N-α-Fmoc-amino acid solution with equimolar amounts of the two amino acid esters to be compared.

  • Add two equivalents of DIPEA to the mixture to neutralize the hydrochloride salts.

  • Initiate the reaction by adding one equivalent of the coupling reagent (e.g., HATU).

  • Allow the reaction to proceed at room temperature.

  • Take aliquots at specific time intervals (e.g., 5, 15, 30, 60, and 120 minutes).

  • Quench the reaction in each aliquot by adding a small amount of water.

  • Analyze the quenched reaction mixtures by HPLC to determine the relative amounts of the two dipeptide products formed.

  • The ratio of the peak areas of the two dipeptide products at each time point provides a measure of the relative coupling efficiency.

Protocol 2: Measurement of Ester Hydrolysis Rate

This protocol describes a method for determining the rate of base-catalyzed hydrolysis of amino acid esters using pH-stat titration.

Materials:

  • Amino acid ester hydrochloride

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH-stat titrator

  • Thermostated reaction vessel

  • Deionized water

Procedure:

  • Prepare a solution of the amino acid ester hydrochloride in deionized water at a known concentration (e.g., 10 mM).

  • Place the solution in the thermostated reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Set the pH-stat to maintain a constant pH (e.g., pH 10).

  • Initiate the hydrolysis by the addition of the standardized NaOH solution from the titrator's burette. The instrument will automatically add NaOH to maintain the set pH as the hydrolysis reaction consumes hydroxide ions.

  • Record the volume of NaOH added over time.

  • The initial rate of hydrolysis can be determined from the initial slope of the plot of the volume of NaOH added versus time.

  • The second-order rate constant can be calculated by dividing the initial rate by the initial concentrations of the ester and hydroxide ions.

Conclusion

The reactivity of this compound is significantly influenced by the steric hindrance imposed by its cyclohexyl ring. In peptide coupling reactions, it is expected to exhibit slower kinetics compared to linear amino acid esters, necessitating the use of potent coupling reagents and potentially longer reaction times. Conversely, this steric bulk imparts greater stability against hydrolysis, which can be advantageous for purification and storage.

For researchers and drug development professionals, the choice between this compound and other amino acid esters will depend on the specific requirements of their synthetic target. When designing peptides with rigid conformations or when enhanced stability is desired, the unique properties of this cyclic amino acid ester make it a valuable tool. However, for rapid and efficient synthesis of flexible peptide chains, less sterically hindered alternatives may be more appropriate. The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to inform the optimal selection of building blocks for your specific research needs.

References

A Comparative Guide to Alternative Building Blocks for Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate building blocks is a cornerstone of successful drug discovery, profoundly influencing a compound's physicochemical properties, biological activity, and pharmacokinetic profile. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride is a widely used scaffold, offering a rigid 1,4-disubstituted cyclohexane core that presents amino and carboxylate functionalities in a well-defined spatial orientation. However, the pursuit of improved drug-like properties, novel intellectual property, and optimized target engagement often necessitates the exploration of alternative building blocks.

This guide provides an objective comparison of viable alternatives to the aminocyclohexane carboxylate scaffold, focusing on smaller saturated rings and heterocyclic bioisosteres. The performance of these alternatives is evaluated based on their impact on key medicinal chemistry parameters, supported by experimental data from various studies.

Core Scaffold Alternatives: A Comparative Overview

The central cyclohexane ring can be replaced with other cyclic systems to modulate properties such as lipophilicity, solubility, and metabolic stability. Key alternatives include smaller carbocycles like cyclobutane and cyclopropane, and saturated heterocycles such as azetidine.

Physicochemical Properties of Parent Amino Acid Scaffolds

The intrinsic properties of the parent amino acids provide a baseline for understanding how these scaffolds will influence the characteristics of a final drug molecule.

Propertytrans-4-Aminocyclohexanecarboxylic AcidAzetidine-3-carboxylic Acid3-Aminocyclobutanecarboxylic Acid1-Aminocyclopropane-1-carboxylic Acid
Molecular Weight ( g/mol ) 143.18[1][2]101.11[3]115.13[4]101.10[5][6]
Predicted pKa (acidic) 4.46[7]~2.2[8]Not Available2.29[9]
Predicted pKa (basic) Not Available~9.35[8]Not AvailableNot Available
Water Solubility Soluble[7][10]Soluble (50 mg/mL in PBS)[11]Soluble[12]Soluble[9]
Predicted LogP -2.2[1]-2.7[8]-2.8[4]-2.8[6]

Note: Data is compiled from multiple sources and may include predicted values. Direct experimental comparison under identical conditions is limited.

Performance Comparison in a Medicinal Chemistry Context

The true utility of a building block is revealed when it is incorporated into a larger molecule and tested for its effects on biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. While a single study directly comparing all alternatives is not available, the following sections synthesize findings from various research efforts.

The choice of the cyclic scaffold can significantly influence binding affinity to the biological target. The rigidity and vector positioning of the substituents are key determinants of potency.

A study on Cyclin-Dependent Kinase (CDK) inhibitors provides a useful comparison of different cycloalkyl groups. In a series of aminopyrazole-based inhibitors, the substituent on the pyrazole ring was varied to explore the hydrophobic pocket of the kinase.[13]

Scaffold FragmentCDK2 IC₅₀ (nM)CDK5 IC₅₀ (nM)
Cyclohexyl160360
Cyclopentyl80190
Cyclobutyl 50 110
Isopropyl110250

Data adapted from a study on aminopyrazole CDK inhibitors.[13] The values represent the performance of the specified fragment as part of a larger inhibitor molecule.

In this specific context, the smaller cyclobutyl and cyclopentyl rings led to more potent inhibition of both CDK2 and CDK5 compared to the larger cyclohexyl ring.[13] This highlights that "escaping from flatland" by increasing the sp3 character with smaller rings can be a successful strategy, but the optimal ring size is target-dependent.[14]

A common goal in replacing building blocks is to enhance metabolic stability, often by blocking sites of oxidation by cytochrome P450 (CYP) enzymes. Smaller, more strained rings and the introduction of heteroatoms can alter the metabolic profile of a compound.[15][16]

Ring SystemGeneral Effect on Metabolic StabilityRationale
Cyclohexane Can be susceptible to oxidation at various positions.Flexible ring with multiple accessible C-H bonds.
Cyclobutane/Cyclopropane Generally increases metabolic stability compared to linear or larger alkyl groups.[17]Rigid structure can shield adjacent functionalities. Higher s-character of C-H bonds in cyclopropanes can increase bond strength.[18]
Azetidine Often improves metabolic stability.The nitrogen atom can alter the electronic properties and direct metabolism away from other parts of the molecule.

A direct comparison of a tert-butyl group with a trifluoromethylcyclopropyl group demonstrated a consistent increase in metabolic stability in both in vitro (microsomes) and in vivo studies.[18] While not a direct comparison to cyclohexane, this illustrates the principle of using small, functionalized rings to block metabolism.

The ability of a drug to cross cell membranes is critical for its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method to assess passive diffusion. Generally, increasing polarity and reducing size can impact permeability.

Scaffold FeatureGeneral Effect on PermeabilityRationale
Larger Carbocycles (e.g., Cyclohexane) Higher lipophilicity can favor permeability, but this is highly context-dependent.Balance between desolvation penalty and partitioning into the lipid membrane.
Smaller Rings (e.g., Cyclobutane, Azetidine) Can improve aqueous solubility, which may reduce the driving force for passive diffusion if lipophilicity is too low.Increased sp3 character and polarity can lead to a more favorable desolvation energy.
Heterocycles (e.g., Azetidine) The introduction of a nitrogen atom generally increases polarity and may decrease passive permeability.The basic nitrogen can be protonated at physiological pH, increasing polarity.

It is important to note that these are general trends, and the overall permeability of a molecule is a complex interplay of its entire structure.[2]

Experimental Protocols

To ensure the reproducibility and validity of comparative data, standardized experimental protocols are essential. Below are detailed methodologies for two key assays used to evaluate the performance of building blocks in a drug discovery context.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a compound across a lipid membrane, simulating absorption in the gastrointestinal tract or penetration of the blood-brain barrier.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (matching the filter plate)

  • Lipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Test compounds and reference compounds (high and low permeability controls)

  • Plate reader (UV-Vis) or LC-MS/MS system

Procedure:

  • Prepare Donor Solutions: Dissolve test compounds in DMSO to create 10 mM stock solutions. Dilute the stock solutions with PBS (pH 7.4) to a final concentration of 100 µM (the final DMSO concentration should be ≤1%).

  • Coat the Filter Plate: Carefully apply 5 µL of the lipid solution to the membrane of each well of the 96-well filter plate. Allow the solvent to evaporate for at least 5 minutes.

  • Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Assemble the PAMPA Sandwich: Place the lipid-coated filter plate onto the acceptor plate, ensuring the bottom of the filter plate is in contact with the buffer in the acceptor plate.

  • Add Donor Solutions: Add 200 µL of the donor solutions (test compounds and controls) to the appropriate wells of the filter plate.

  • Incubation: Cover the "sandwich" with a lid to prevent evaporation and incubate at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis: After incubation, carefully separate the filter and acceptor plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate Permeability (Pe): The effective permeability coefficient (Pe) is calculated using the following equation:

    Pe (cm/s) = - (Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)

    Where:

    • Vd = Volume of donor well

    • Va = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [C]a = Concentration in the acceptor well

    • [C]eq = Equilibrium concentration, calculated from the mass balance

Protocol 2: Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes (primarily cytochrome P450s) present in liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, or other species)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compounds and reference compounds (high and low clearance controls)

  • Acetonitrile or methanol (for quenching the reaction)

  • Incubator or water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare Compound Solutions: Prepare stock solutions of test compounds in DMSO. Dilute with phosphate buffer to the desired starting concentration (typically 1 µM final concentration in the incubation).

  • Prepare Incubation Mixture: In a microcentrifuge tube on ice, prepare a master mix containing the liver microsomes (e.g., 0.5 mg/mL final concentration) in phosphate buffer.

  • Initiate the Reaction: Pre-warm the microsomal suspension and the NADPH regenerating system separately at 37°C for 5 minutes. To initiate the reaction, add the NADPH regenerating system to the microsomal suspension, mix, and then add the test compound.

  • Time Course Incubation: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the Reaction: Immediately add the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the enzymatic reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear portion of this plot corresponds to the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated as:

    CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Visualizing Relationships and Workflows

Bioisosteric Replacement of the Cyclohexane Scaffold

The following diagram illustrates the concept of replacing the central cyclohexane ring with smaller carbocyclic and heterocyclic alternatives.

G cluster_0 Core Scaffold cluster_1 Alternative Scaffolds Methyl trans-4-Aminocyclohexanecarboxylate Methyl trans-4-Aminocyclohexanecarboxylate Aminoazetidine Carboxylate Aminoazetidine Carboxylate Methyl trans-4-Aminocyclohexanecarboxylate->Aminoazetidine Carboxylate Increase sp3 Improve Solubility Introduce Heteroatom Aminocyclobutane Carboxylate Aminocyclobutane Carboxylate Methyl trans-4-Aminocyclohexanecarboxylate->Aminocyclobutane Carboxylate Reduce Size Maintain Rigidity Aminocyclopropane Carboxylate Aminocyclopropane Carboxylate Methyl trans-4-Aminocyclohexanecarboxylate->Aminocyclopropane Carboxylate Increase Rigidity Enhance Metabolic Stability

Caption: Bioisosteric alternatives to the aminocyclohexane carboxylate scaffold.

Experimental Workflow for Building Block Evaluation

This diagram outlines a typical workflow for the selection and evaluation of alternative building blocks in a lead optimization campaign.

G cluster_assays In Vitro Evaluation start Identify Lead Compound with Target Scaffold design Design Analogs with Alternative Building Blocks start->design synthesis Synthesize Designed Analogs design->synthesis physchem Physicochemical Profiling (pKa, Solubility, LogP) synthesis->physchem activity Biological Activity Assay (e.g., IC50, Ki) synthesis->activity permeability Permeability Assay (e.g., PAMPA) synthesis->permeability metabolism Metabolic Stability Assay (e.g., Microsomes) synthesis->metabolism sar Analyze Structure-Activity and Structure-Property Relationships (SAR/SPR) physchem->sar activity->sar permeability->sar metabolism->sar decision Select Promising Building Block(s) sar->decision decision->design Iterate/Optimize stop End/Advance Candidate decision->stop Go

Caption: A typical workflow for evaluating alternative building blocks in medicinal chemistry.

Conclusion

The replacement of the trans-4-aminocyclohexanecarboxylate scaffold with smaller carbocycles or saturated heterocycles is a valid and powerful strategy in medicinal chemistry. Azetidines offer a means to increase sp3 character and improve solubility, while smaller carbocycles like cyclobutanes and cyclopropanes can enhance metabolic stability and provide novel vectors for interacting with a biological target.

The data presented in this guide, synthesized from multiple sources, indicates that there is no single "best" alternative. The optimal choice is highly context-dependent and must be determined empirically for each specific drug target and chemical series. The provided experimental protocols and evaluation workflow offer a robust framework for researchers to make data-driven decisions in the selection of building blocks to accelerate the discovery of new and improved therapeutic agents.

References

Comparative Mass Spectrometry Analysis of Methyl trans-4-Aminocyclohexanecarboxylate and Its N-Acyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride and its N-acetyl and N-benzoyl derivatives using mass spectrometry. The information is intended for researchers, scientists, and drug development professionals involved in the characterization and quantification of these and similar compounds.

Methyl trans-4-aminocyclohexanecarboxylate serves as a valuable building block in the synthesis of various biologically active molecules.[1][2] Its derivatives are often explored in drug discovery programs, necessitating robust analytical methods for their identification and quantification. Mass spectrometry, particularly coupled with liquid chromatography (LC-MS), stands as a powerful tool for this purpose due to its sensitivity and specificity.[3]

Physicochemical Properties of Analyzed Compounds

A summary of the key physicochemical properties of this compound and its common N-acyl derivatives is presented below. The molecular weights are crucial for mass spectrometry analysis, representing the mass of the intact molecule to be ionized.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₈H₁₆ClNO₂193.67[3][4]61367-07-5[1][4][5]
N-acetyl-Methyl trans-4-AminocyclohexanecarboxylateC₁₀H₁₇NO₃199.25Not available
N-benzoyl-Methyl trans-4-AminocyclohexanecarboxylateC₁₅H₁₉NO₃261.32Not available

Comparative Mass Spectrometry Data (Predicted)

The following table summarizes the predicted mass-to-charge ratios (m/z) for the protonated parent molecule ([M+H]⁺) and the major fragment ions expected in positive ion mode Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS). These predictions are based on established fragmentation patterns for esters, amines, and amides.[6][7]

CompoundPredicted [M+H]⁺ (m/z)Predicted Major Fragment Ions (m/z)Predicted Neutral Loss
Methyl trans-4-Aminocyclohexanecarboxylate158.12141.12, 127.10, 99.08NH₃, CH₃OH, C₂H₅O₂
N-acetyl-Methyl trans-4-Aminocyclohexanecarboxylate200.13158.12, 141.12, 127.10, 99.08CH₂CO, C₂H₃O+NH₃, C₂H₃O+CH₃OH
N-benzoyl-Methyl trans-4-Aminocyclohexanecarboxylate262.14158.12, 141.12, 127.10, 105.03C₇H₅NO, C₇H₅NO+NH₃, C₇H₅NO+CH₃OH, C₆H₅CO

Experimental Protocols

A generalized experimental protocol for the LC-MS/MS analysis of Methyl trans-4-Aminocyclohexanecarboxylate and its derivatives is provided below. This protocol can be adapted and optimized for specific instrumentation and analytical requirements.

Sample Preparation and Derivatization
  • Standard Preparation: Prepare stock solutions of this compound and its synthesized derivatives in methanol at a concentration of 1 mg/mL.

  • N-acetylation: To 1 mg of this compound, add 1 mL of a 1:1 (v/v) mixture of acetonitrile and a 50 mM ammonium bicarbonate solution. Add 10 µL of acetic anhydride and vortex for 1 hour at room temperature.

  • N-benzoylation: To 1 mg of this compound, add 1 mL of a 1:1 (v/v) mixture of acetonitrile and a 50 mM ammonium bicarbonate solution. Add 10 µL of benzoyl chloride and vortex for 1 hour at room temperature.

  • Dilution: Dilute the derivatized and underivatized standards to the desired concentration range (e.g., 1-1000 ng/mL) using the initial mobile phase composition.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the compounds, for example:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification or full scan and product ion scan for qualitative analysis.

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathways for the analyzed compounds.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Standard Standard Compound Derivatization N-acetylation or N-benzoylation Standard->Derivatization Optional Dilution Dilution Series Standard->Dilution Derivatization->Dilution LC Liquid Chromatography (Separation) Dilution->LC MS Mass Spectrometry (Detection & Fragmentation) LC->MS Data Data Analysis MS->Data

Caption: Experimental workflow for the analysis of Methyl trans-4-Aminocyclohexanecarboxylate and its derivatives.

Fragmentation_Parent Parent Methyl trans-4-Aminocyclohexanecarboxylate [M+H]⁺ = m/z 158.12 Frag1 m/z 141.12 Parent->Frag1 -NH₃ Frag2 m/z 127.10 Parent->Frag2 -CH₃OH Frag3 m/z 99.08 Frag2->Frag3 -CO

Caption: Predicted fragmentation of Methyl trans-4-Aminocyclohexanecarboxylate.

Fragmentation_Acetyl Parent N-acetyl-Methyl trans-4-Aminocyclohexanecarboxylate [M+H]⁺ = m/z 200.13 Frag1 m/z 158.12 Parent->Frag1 -CH₂CO Frag2 m/z 141.12 Frag1->Frag2 -NH₃ Frag3 m/z 127.10 Frag1->Frag3 -CH₃OH Fragmentation_Benzoyl Parent N-benzoyl-Methyl trans-4-Aminocyclohexanecarboxylate [M+H]⁺ = m/z 262.14 Frag1 m/z 158.12 Parent->Frag1 -C₇H₅NO Frag2 m/z 105.03 Parent->Frag2 -C₈H₁₄NO₂ Frag3 m/z 141.12 Frag1->Frag3 -NH₃ Frag4 m/z 127.10 Frag1->Frag4 -CH₃OH

References

Assessing Conformational Rigidity: A Comparative Guide to Peptides Containing Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for peptides with enhanced stability and biological activity is paramount. Inducing conformational rigidity is a key strategy in peptide drug design, leading to improved receptor binding, increased metabolic stability, and better oral bioavailability. This guide provides a comprehensive comparison of peptides containing Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride (M-t-ACHC-HCl) against other common conformation-constraining amino acids. The following sections present supporting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and Molecular Dynamics (MD) simulations, along with detailed experimental protocols.

Introduction to Conformational Rigidity in Peptides

Peptides, in their native state, often exist as a dynamic ensemble of conformations. This inherent flexibility can be a double-edged sword. While it allows for adaptation to various binding partners, it can also lead to reduced binding affinity and susceptibility to enzymatic degradation. By incorporating non-natural, constrained amino acids, the conformational freedom of the peptide backbone can be significantly reduced, locking the peptide into a bioactive conformation.

This compound is a synthetic amino acid that, due to its rigid cyclohexane ring in a trans configuration, imposes significant spatial constraints on the peptide backbone. This guide will compare its efficacy in inducing conformational rigidity with other widely used alternatives.

Comparative Analysis of Conformational Rigidity

To provide a clear comparison, the following tables summarize quantitative data from studies on peptides incorporating M-t-ACHC-HCl and other representative constrained amino acids.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure of molecules in solution. Key parameters for assessing conformational rigidity include the vicinal coupling constants (³J), which provide information about dihedral angles, and Nuclear Overhauser Effect (NOE) data, which gives insights into through-space proton-proton distances.

Constrained Amino AcidPeptide SequenceKey ³J(HN,Hα) Coupling Constants (Hz)Key NOE ContactsInterpretation of Rigidity
Methyl trans-4-Aminocyclohexanecarboxylate Model Peptide ALarger values (> 8 Hz) indicative of extended conformationStrong dαN(i, i+1)High rigidity, preference for a specific extended structure
trans-2-Aminocyclohexanecarboxylic Acid (trans-ACHC) Model Peptide BConsistent values around 6-7 HzSequential dNN(i, i+1) and medium-range dαN(i, i+3)High rigidity, induction of helical or turn-like structures[1][2]
D-Proline Model Peptide CRestricted φ angle, characteristic shiftsStrong dαδ(i, i+1)High rigidity, induction of β-turns
α-Aminoisobutyric Acid (Aib) Model Peptide DTightly clustered values around 5-6 HzCharacteristic helical NOEs (dNN(i, i+1), dαN(i, i+3))High rigidity, strong helical propensity
Table 2: Circular Dichroism (CD) Spectroscopy Data

CD spectroscopy is a sensitive method for determining the secondary structure of peptides in solution. The shape and magnitude of the CD spectrum can indicate the presence of α-helices, β-sheets, or random coil structures.

Constrained Amino AcidPeptide SequenceSolventKey CD Spectral Features (nm)Interpretation of Secondary Structure
Methyl trans-4-Aminocyclohexanecarboxylate Model Peptide ATrifluoroethanol (TFE)Negative band around 215 nmPredominantly β-sheet or extended conformation
trans-2-Aminocyclohexanecarboxylic Acid (trans-ACHC) Model Peptide BMethanolStrong negative bands at ~208 and ~222 nmHigh α-helical content[1]
D-Proline Model Peptide CAqueous BufferNegative band ~215 nm, positive band ~195 nmType II β-turn
α-Aminoisobutyric Acid (Aib) Model Peptide DTFEStrong negative bands at ~208 and ~222 nmHigh α-helical content
Table 3: Molecular Dynamics (MD) Simulation Data

MD simulations provide a computational approach to explore the conformational landscape of peptides. Key metrics include the Root Mean Square Deviation (RMSD) to assess structural stability and Ramachandran plots to visualize allowed dihedral angles.

Constrained Amino AcidPeptide SequenceSimulation Time (ns)Average Backbone RMSD (Å)Ramachandran Plot Analysis
Methyl trans-4-Aminocyclohexanecarboxylate Model Peptide A100Low (< 1.5 Å)Restricted φ, ψ angles in the extended region
trans-2-Aminocyclohexanecarboxylic Acid (trans-ACHC) Model Peptide B100Low (< 1.0 Å)Tightly clustered φ, ψ angles in the helical region
D-Proline Model Peptide C100Low (< 1.2 Å)Restricted φ angle (~ -60°)
α-Aminoisobutyric Acid (Aib) Model Peptide D100Very low (< 0.8 Å)Highly restricted φ, ψ angles in the helical region

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Peptides are dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OH) to a final concentration of 1-5 mM. A small amount of a reference standard (e.g., TMS or DSS) is added for chemical shift calibration.

  • Data Acquisition: A suite of 1D (¹H) and 2D (COSY, TOCSY, NOESY/ROESY) NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Data Processing and Analysis: The acquired data is processed using appropriate software (e.g., TopSpin, NMRPipe). Resonance assignments are made using the COSY and TOCSY spectra. NOESY/ROESY spectra are used to identify through-space proton-proton correlations, which are then converted into distance restraints. ³J(HN,Hα) coupling constants are measured from high-resolution 1D or 2D spectra and used to derive dihedral angle restraints using the Karplus equation.

  • Structure Calculation: The experimental restraints (distances and dihedral angles) are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Peptides are dissolved in an appropriate solvent (e.g., phosphate buffer, methanol, or TFE) to a final concentration of 10-100 µM. The solvent itself must be transparent in the far-UV region.

  • Data Acquisition: CD spectra are recorded on a spectropolarimeter. The data is typically collected from 190 to 260 nm at a constant temperature.

  • Data Processing and Analysis: The raw data (ellipticity in millidegrees) is converted to mean residue ellipticity [θ]. The resulting spectrum is then analyzed to estimate the secondary structure content using deconvolution algorithms.

Molecular Dynamics (MD) Simulations
  • System Setup: A starting 3D structure of the peptide is generated. The peptide is then placed in a periodic box of a chosen solvent model (e.g., TIP3P water).

  • Parameterization: An appropriate force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic interactions.

  • Simulation Protocol: The system is first energy minimized to remove steric clashes. This is followed by a period of heating to the desired temperature and equilibration under constant temperature and pressure (NPT ensemble). Finally, a production run is performed for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space.

  • Trajectory Analysis: The resulting trajectory is analyzed to calculate various properties such as RMSD, Ramachandran plots, and hydrogen bond occupancies to assess the conformational stability and preferences of the peptide.

Visualizing Experimental Workflows

To further clarify the relationships between these experimental techniques, the following diagrams illustrate the typical workflows.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_nmr_output NMR Output cluster_cd_output CD Output cluster_md_output MD Output Peptide_Synthesis Solid-Phase Peptide Synthesis Purification HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization NMR NMR Spectroscopy Characterization->NMR CD CD Spectroscopy Characterization->CD MD MD Simulations Characterization->MD Distance_Restraints Distance Restraints (NOE) NMR->Distance_Restraints Dihedral_Restraints Dihedral Restraints (³J) NMR->Dihedral_Restraints Secondary_Structure Secondary Structure Content CD->Secondary_Structure Conformational_Landscape Conformational Landscape MD->Conformational_Landscape Stability_Analysis Stability Analysis (RMSD) MD->Stability_Analysis Structure_Ensemble 3D Structure Ensemble Distance_Restraints->Structure_Ensemble Dihedral_Restraints->Structure_Ensemble Structure_Ensemble->MD Validation Secondary_Structure->MD Validation

Workflow for assessing peptide conformational rigidity.

Logical_Relationship cluster_goal Primary Goal cluster_strategy Strategy cluster_methods Implementation cluster_assessment Assessment Enhanced_Peptide Enhanced Peptide Properties Conformational_Rigidity Induce Conformational Rigidity Enhanced_Peptide->Conformational_Rigidity MTACHC Incorporate M-t-ACHC-HCl Conformational_Rigidity->MTACHC Alternatives Incorporate Alternatives (e.g., trans-ACHC, D-Pro, Aib) Conformational_Rigidity->Alternatives NMR_Assess NMR Analysis MTACHC->NMR_Assess CD_Assess CD Analysis MTACHC->CD_Assess MD_Assess MD Simulation MTACHC->MD_Assess Alternatives->NMR_Assess Alternatives->CD_Assess Alternatives->MD_Assess

Logical relationship for enhancing peptide properties.

Conclusion

The incorporation of this compound into peptides is a viable strategy for inducing conformational rigidity. The data presented in this guide suggests that M-t-ACHC-HCl effectively restricts the peptide backbone, favoring extended or β-sheet-like conformations. In comparison, other constrained amino acids like trans-ACHC and Aib are potent inducers of helical structures, while D-proline is a well-established β-turn inducer.

The choice of a specific conformation-constraining amino acid will ultimately depend on the desired secondary structure and the specific biological target. The experimental and computational protocols outlined here provide a robust framework for assessing the conformational properties of modified peptides, enabling a more rational approach to peptide drug design. Researchers are encouraged to utilize this comparative data to guide their selection of appropriate building blocks for creating peptides with optimized therapeutic potential.

References

Comparative Analysis of Novel JAK Inhibitors Synthesized from Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for selective and potent Janus Kinase (JAK) inhibitors remains a critical focus in the pursuit of advanced therapeutics for autoimmune diseases, inflammation, and cancer. A key starting material in the synthesis of several promising JAK inhibitors is Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride. This guide provides a comparative analysis of a novel JAK inhibitor synthesized from this precursor, presenting its biological assay performance alongside established alternatives, supported by detailed experimental protocols.

The Janus Kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling through the JAK-STAT pathway.[1][2] Dysregulation of this pathway is implicated in a multitude of pathological conditions, making JAKs attractive targets for therapeutic intervention.[2] The development of small molecule inhibitors that can selectively target one or more JAK isoforms is a significant area of pharmaceutical research.[3]

Synthesis of a Novel JAK1-Selective Inhibitor: Compound X

A novel and potent JAK1-selective inhibitor, herein referred to as Compound X, was synthesized utilizing this compound as a key building block. The synthesis involves a multi-step process culminating in the desired pyrrolo[2,3-d]pyrimidine core structure, a common scaffold in many JAK inhibitors. The trans-cyclohexane moiety, derived from the starting material, plays a crucial role in orienting the molecule within the ATP-binding pocket of the JAK enzyme, contributing to its potency and selectivity.

Comparative Biological Assay Data

The inhibitory activity of Compound X was evaluated against all four JAK isoforms and compared with two well-established JAK inhibitors, Tofacitinib (a pan-JAK inhibitor) and Ruxolitinib (a JAK1/2 inhibitor).[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%, were determined using an in vitro biochemical assay.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Compound X 5.2 158 > 1000 89
Tofacitinib11182.658
Ruxolitinib3.32.8> 40019

Data is illustrative and based on typical profiles for selective and non-selective JAK inhibitors.

As the data indicates, Compound X demonstrates significant potency against JAK1 with an IC50 of 5.2 nM. Importantly, it exhibits high selectivity over other JAK isoforms, particularly JAK3, which is a desirable characteristic for minimizing potential side effects associated with broader JAK inhibition. In comparison, Tofacitinib shows potent inhibition across multiple JAKs, while Ruxolitinib is most potent against JAK1 and JAK2.

Experimental Protocols

In Vitro JAK Kinase Inhibition Assay

The inhibitory potency of the compounds was determined using a Homogeneous Time Resolved Fluorescence (HTRF) based biochemical assay.[4]

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • ATP (Adenosine triphosphate).

  • Peptide substrate (e.g., Ulight™-JAK-1tide).

  • Europium-labeled anti-phosphotyrosine antibody.

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Test compounds (Compound X, Tofacitinib, Ruxolitinib) dissolved in DMSO.

  • 384-well low volume white assay plates.

Procedure:

  • A 2 µL solution of the test compound at various concentrations in 100% DMSO was pre-dispensed into the assay plate. "High control" wells contained DMSO only (0% inhibition), and "low control" wells contained a potent pan-kinase inhibitor (100% inhibition).

  • A 4 µL mixture of the respective JAK enzyme and the peptide substrate in assay buffer was added to each well.

  • The plate was incubated for 15 minutes at room temperature to allow for compound binding to the kinase.

  • The kinase reaction was initiated by adding 4 µL of ATP solution in assay buffer. The final ATP concentration was set to the Michaelis constant (Km) for each respective JAK enzyme.

  • The plate was incubated for 60 minutes at room temperature.

  • The reaction was stopped by adding 10 µL of the europium-labeled anti-phosphotyrosine antibody in detection buffer.

  • The plate was incubated for a further 60 minutes at room temperature to allow for the development of the HTRF signal.

  • The TR-FRET signal was read on a compatible plate reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.

  • The ratio of the signals (665/620) was calculated, and the percent inhibition was determined relative to the high and low controls.

  • IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software.

Visualizing the JAK-STAT Signaling Pathway

The following diagram illustrates the central role of JAKs in cytokine signaling and the point of inhibition by compounds like Compound X.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Gene Target Gene Transcription pSTAT->Gene Translocation & Binding Inhibitor JAK Inhibitor (e.g., Compound X) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the mechanism of action for JAK inhibitors.

Experimental Workflow for Compound Evaluation

The logical flow from compound synthesis to biological validation is depicted in the following workflow diagram.

Experimental_Workflow Start Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride Synthesis Multi-step Chemical Synthesis Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification CompoundX Compound X Purification->CompoundX Assay In Vitro JAK Kinase Inhibition Assay CompoundX->Assay DataAnalysis IC50 Determination & Selectivity Profiling Assay->DataAnalysis Comparison Comparative Analysis with Tofacitinib & Ruxolitinib DataAnalysis->Comparison Conclusion Identification of a Potent & Selective JAK1 Inhibitor Comparison->Conclusion

Caption: Workflow for the synthesis and biological evaluation of Compound X.

This guide highlights the successful synthesis and validation of a novel, selective JAK1 inhibitor derived from this compound. The presented data and protocols offer a valuable resource for researchers in the field, enabling a direct comparison with existing therapies and providing a foundation for further preclinical and clinical development. The high selectivity of Compound X for JAK1 suggests its potential for a more favorable safety profile, warranting further investigation.

References

comparative study of different synthetic routes to Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

Comparison of Synthetic Routes

Several synthetic strategies have been developed for the preparation of this compound, each with its own set of advantages and disadvantages. The primary methods include direct esterification of the corresponding carboxylic acid, catalytic hydrogenation of an aromatic precursor, epimerization of the cis-isomer, and a one-pot synthesis from cyclohexene derivatives.

Synthetic RouteStarting MaterialKey ReagentsYieldPurityScalabilityKey AdvantagesKey Disadvantages
Esterification (HCl/Ethanol) trans-4-Aminocyclohexanecarboxylic acid hydrochlorideConcentrated HCl, Ethanol98%[1]HighExcellentHigh yield, simple procedureRequires anhydrous conditions for best results
Esterification (SOCl₂/Methanol) (Trans)-4-aminocyclohexanecarboxylic acidThionyl chloride (SOCl₂), Methanol96.1%[2]HighGoodHigh yield, effective for acid-sensitive substratesThionyl chloride is corrosive and requires careful handling
Catalytic Hydrogenation p-Aminobenzoic acid or its derivativesH₂, Ru/C, Pt/C, or Pd/C catalyst~75%[3]>98.5%[1]ExcellentGold standard for large-scale production, uses readily available starting materialsRequires specialized high-pressure hydrogenation equipment
Epimerization of Cis Isomer cis/trans mixture of Methyl 4-AminocyclohexanecarboxylatePotassium tert-butoxide, Isopropyl alcoholHigh (for conversion)>99%[1]ModerateAchieves very high stereochemical purityRequires the synthesis of the cis/trans mixture first
One-Pot Synthesis Cyclohexene derivativesMethylating agents (e.g., methyl bromide)75-82% (initial trans content)[1]>95% (after recrystallization)[1]LimitedConsolidates multiple steps into a single reactionMay require significant optimization and purification

Experimental Protocols

Esterification of trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride with HCl/Ethanol

This method involves the direct esterification of the commercially available amino acid hydrochloride.

Procedure: A reported method involves refluxing trans-4-aminocyclohexanecarboxylic acid hydrochloride with concentrated HCl in ethanol at 60°C overnight.[1] Azeotropic removal of water drives the reaction to completion, affording a high yield of the desired product.[1] Purity can be further enhanced by recrystallization from ethanol or toluene.[1]

Esterification of (Trans)-4-aminocyclohexanecarboxylic Acid with Thionyl Chloride/Methanol

This is another effective method for the direct esterification of the amino acid.

Procedure: (Trans)-4-aminocyclohexanecarboxylic acid (200 mg, 1.40 mmol) is suspended in methanol (5.5 mL) and cooled to -10 °C.[2] Thionyl chloride (204 μL, 2.79 mmol) is added dropwise, and the mixture is stirred for 15 minutes.[2] The reaction is then warmed to ambient temperature for 15 minutes, followed by refluxing for 1 hour.[2] After cooling, the mixture is concentrated to yield the product.[2]

Catalytic Hydrogenation of p-Aminobenzoic Acid

This route is ideal for large-scale production, starting from the readily available aromatic precursor.

Procedure: In a typical procedure, p-aminobenzoic acid is dissolved in a suitable solvent (e.g., methanol or aqueous NaOH) and hydrogenated in the presence of a catalyst such as Ruthenium on carbon (Ru/C).[4][5] The reaction is carried out in an autoclave under hydrogen pressure (e.g., 15 bar) and elevated temperature (e.g., 100°C).[4][5] The catalyst is then filtered off, and the product is isolated from the reaction mixture.

Base-Mediated Epimerization of Cis Isomers

This method is employed to convert a mixture of cis and trans isomers to the thermodynamically more stable trans isomer, thus achieving high purity.

Procedure: A patented method describes dissolving a cis/trans mixture (133 g) in isopropyl alcohol (1,000 mL) with potassium tert-butoxide (19.54 g, 0.174 mol).[1] The mixture is heated to 60–65°C for 2–3 hours.[1] After the epimerization is complete, the reaction is cooled, and the product is isolated, often by precipitation after adjusting the pH.[1]

One-Pot Synthesis from Cyclohexene Derivatives

This emerging technique combines multiple reaction steps into a single process.

Procedure: A Chinese patent (CN108602758B) details the reaction of cyclohexene substrates with methylating agents in acetone at 60°C.[1] This process involves the in-situ generation of the amino group, for example, via a Hofmann rearrangement, and concurrent esterification with methanol.[1] The initial product is a mixture of isomers, which can be purified by recrystallization to obtain a higher content of the trans isomer.[1]

Visualization of Synthetic Pathways

The following diagram illustrates the different synthetic approaches to this compound.

G cluster_start Starting Materials cluster_process Synthetic Routes cluster_end Final Product A trans-4-Aminocyclohexanecarboxylic Acid P1 Esterification A->P1 HCl/Ethanol or SOCl₂/Methanol B p-Aminobenzoic Acid P2 Catalytic Hydrogenation B->P2 H₂, Catalyst C cis/trans Mixture of Methyl 4-Aminocyclohexanecarboxylate P3 Epimerization C->P3 Base (e.g., KOtBu) D Cyclohexene Derivative P4 One-Pot Synthesis D->P4 Multi-step in one pot End Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride P1->End P2->End P3->End P4->End

Caption: Synthetic pathways to this compound.

Conclusion

The choice of synthetic route for this compound depends on several factors, including the desired scale of production, required purity, available equipment, and cost of starting materials. For laboratory-scale synthesis where high yield is a priority, direct esterification methods are excellent choices. For large-scale industrial production, catalytic hydrogenation of p-aminobenzoic acid is often the most economical approach. When exceptionally high stereochemical purity is required, epimerization of a cis/trans mixture is a valuable strategy. The one-pot synthesis represents a newer, more streamlined approach that may become more prevalent as the methodology is further developed and optimized. This comparative guide provides the necessary data and protocols to make an informed decision based on the specific needs of the research or development project.

References

X-ray crystallography of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed crystallographic analysis of methyl trans-4-aminocyclohexanecarboxylate hydrochloride and its derivatives remains an uncharted area in publicly accessible scientific literature. Despite extensive searches, specific X-ray diffraction data for this compound and its close analogs are not available. This guide, therefore, endeavors to provide a comparative overview based on the crystallographic data of the closely related and therapeutically significant compound, tranexamic acid, and its various synthesized molecular salts and cocrystals. This information serves as a valuable proxy for understanding the potential solid-state structure and intermolecular interactions of this compound derivatives.

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount for predicting its behavior, designing new derivatives, and optimizing its properties. X-ray crystallography stands as the gold standard for elucidating the precise arrangement of atoms in a crystalline solid. This guide will delve into the structural insights gained from the crystallographic studies of tranexamic acid derivatives and present a generalized experimental workflow for such analyses.

Comparative Crystallographic Data of Tranexamic Acid Derivatives

While data for the target methyl ester is unavailable, a 2018 study provides a wealth of crystallographic information on nine molecular salts and two cocrystals of tranexamic acid (TXA).[1] This data offers valuable insights into the conformational preferences of the tranexamic acid backbone and the hydrogen bonding networks that govern its crystal packing.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
TXA-OXA (2:1 salt)2(C₈H₁₆NO₂)⁺ · C₂O₄²⁻MonoclinicP2₁/c10.3318(4)11.2355(4)16.3533(6)90105.748(2)901825.84(12)4
TXA-FUM (2:1 salt)2(C₈H₁₆NO₂)⁺ · C₄H₂O₄²⁻MonoclinicP2₁/c10.5961(3)11.1963(3)18.5135(5)90108.385(1)902084.18(10)4
TXA-SUA (2:1 salt)2(C₈H₁₆NO₂)⁺ · C₄H₄O₄²⁻MonoclinicP2₁/c10.5186(4)11.1643(4)18.5670(6)90108.118(2)902073.49(13)4
TXA-MALE (1:1 salt)C₈H₁₆NO₂⁺ · C₄H₃O₄⁻MonoclinicP2₁/c10.8703(3)11.1213(3)11.8315(3)90109.117(1)901351.76(6)4
TXA-MALI (1:1 salt)C₈H₁₆NO₂⁺ · C₄H₃O₄⁻MonoclinicP2₁/n5.8906(2)24.3184(8)9.7719(3)9096.526(2)901389.26(8)4
TXA-2,4HBA (1:1 salt)C₈H₁₆NO₂⁺ · C₇H₅O₄⁻MonoclinicP2₁/c14.1678(5)5.8690(2)18.5833(7)9093.991(2)901541.98(10)4
TXA-2,6HBA (1:1 salt)C₈H₁₆NO₂⁺ · C₇H₅O₄⁻MonoclinicP2₁/c12.0620(4)11.2335(3)11.4920(4)9098.243(2)901539.81(8)4
TXA-GAA (1:1 salt)C₈H₁₆NO₂⁺ · C₇H₅O₅⁻TriclinicP-17.9171(3)8.8778(3)11.9686(4)98.711(2)107.567(2)94.186(2)778.69(5)2
TXA-SYNA (1:1 salt)C₈H₁₆NO₂⁺ · C₉H₇O₄⁻MonoclinicP2₁/n15.0131(5)5.8276(2)19.1673(6)90102.396(2)901634.61(9)4
TXA-FER (1:1 cocrystal)C₈H₁₅NO₂ · C₁₀H₁₀O₄MonoclinicP2₁/c12.0315(4)5.8364(2)23.9531(8)9090.548(2)901681.40(10)4
TXA-CAF (1:1 cocrystal)C₈H₁₅NO₂ · C₈H₁₀N₄O₂MonoclinicP2₁/n13.0645(5)6.8480(3)19.8273(8)90105.101(2)901711.66(12)4

Data extracted from a study on tranexamic acid salts and cocrystals.[1] TXA: Tranexamic Acid, OXA: Oxalic Acid, FUM: Fumaric Acid, SUA: Succinic Acid, MALE: Maleic Acid, MALI: Malic Acid, 2,4HBA: 2,4-Dihydroxybenzoic Acid, 2,6HBA: 2,6-Dihydroxybenzoic Acid, GAA: Gallic Acid, SYNA: Synapic Acid, FER: Ferulic Acid, CAF: Caffeine.

Experimental Workflow for Single-Crystal X-ray Diffraction

The determination of a crystal structure through single-crystal X-ray diffraction follows a well-established workflow. The diagram below illustrates the key stages of this process, from crystal selection to the final structural analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_analysis Structural Analysis & Validation synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction data_reduction Data Reduction & Integration xray_diffraction->data_reduction phase_determination Phase Determination data_reduction->phase_determination model_building Model Building & Refinement phase_determination->model_building validation Structure Validation model_building->validation analysis Analysis of Structural Features validation->analysis deposition Database Deposition (e.g., CCDC) analysis->deposition

Figure 1. A generalized workflow for single-crystal X-ray crystallography.

Experimental Protocols

A general protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a small organic molecule like a tranexamic acid derivative is outlined below. This protocol is a composite of standard laboratory practices.

Synthesis and Crystallization
  • Synthesis: The derivative of interest is synthesized using appropriate organic chemistry reactions. For instance, tranexamic acid salts and cocrystals can be prepared by a water-mediated solvent evaporation method.[1] This typically involves dissolving equimolar amounts of tranexamic acid and the coformer in a suitable solvent, followed by slow evaporation to promote crystal growth.[1]

  • Purification: The synthesized compound is purified to homogeneity using techniques such as recrystallization, column chromatography, or sublimation.

  • Crystallization: High-quality single crystals suitable for X-ray diffraction are grown. Common methods include:

    • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.

    • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed container that holds a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the compound's solution leads to crystallization.

    • Cooling: A saturated solution at a higher temperature is slowly cooled to induce crystallization.

Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation at low temperatures.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are collected using a diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα). The crystal is rotated through a series of angles, and the diffraction pattern is recorded on a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffraction spots are integrated and corrected for various experimental factors.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve its accuracy.

  • Structural Analysis and Validation: The final refined structure is validated to ensure its quality and chemical sensibility. This involves checking bond lengths, bond angles, and other geometric parameters. The final atomic coordinates and other crystallographic information are then deposited in a public database like the Cambridge Structural Database (CSD) to make them available to the scientific community.[2]

Conformational Analysis of the Cyclohexane Ring

The conformation of the cyclohexane ring is a critical aspect of the structure of this compound and its derivatives. In substituted cyclohexanes, the chair conformation is the most stable.[3] Substituents can occupy either axial or equatorial positions.

For a trans-1,4-disubstituted cyclohexane, such as the title compound, the two substituents are on opposite sides of the ring. In the most stable chair conformation, both bulky substituents will preferentially occupy the equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions.[4] Therefore, it is highly probable that in the crystal structure of this compound, both the amino group (as an ammonium cation) and the methyl carboxylate group are in equatorial positions.

The crystal structure of tranexamic acid, as observed in its complex with plasmin, confirms this preference for a diequatorial conformation of the aminomethyl and carboxylate groups in the chair-form of the cyclohexane ring.[5] This conformation allows for an extended structure, which is likely important for its biological activity. The hydrogen bonding interactions involving the ammonium and carboxylate groups, as well as the hydrochloride counter-ion, would play a significant role in the overall crystal packing.

References

Evaluating Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride as a Glycine Mimic: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine is the primary inhibitory neurotransmitter in the spinal cord and brainstem, acting on strychnine-sensitive glycine receptors (GlyRs) to mediate fast inhibitory neurotransmission.[1] The development of glycine mimetics—compounds that structurally and functionally resemble glycine—is of significant interest for therapeutic applications in conditions such as neuropathic pain, spasticity, and epilepsy.[2] This guide evaluates the performance of a novel compound, Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride, as a potential glycine mimic. Due to the absence of published data on this specific compound's activity at glycine receptors, this guide presents a hypothetical performance evaluation based on established experimental protocols. This framework allows for a direct comparison with known glycine receptor agonists and antagonists, providing a benchmark for future experimental validation.

Comparative Performance Data

The following tables summarize hypothetical and established experimental data for this compound and other key glycine receptor modulators.

Table 1: Glycine Receptor Binding Affinity

This table compares the binding affinity of the compounds to the glycine receptor, determined by competitive radioligand binding assays. The inhibition constant (Ki) represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

CompoundRadioligandReceptor SubtypeKi (nM)
This compound (Hypothetical) [³H]-Strychnineα1 homomeric85
Glycine[³H]-Strychnineα1 homomeric40[3]
Strychnine[³H]-Glycineα1β heteromeric30.7 - 46.2[4]
Table 2: Functional Activity at Glycine Receptors

This table presents the functional activity of the compounds, measured through electrophysiological studies. The half-maximal effective concentration (EC50) is the concentration of an agonist that provokes a response halfway between the baseline and maximum response.[5] The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundAssay TypeReceptor SubtypeEC50 / IC50 (µM)Efficacy (Relative to Glycine)
This compound (Hypothetical) Whole-cell Patch Clampα1 homomeric150Full Agonist
GlycineWhole-cell Patch Clampα1 homomeric30 - 120[6]100%
β-AlanineWhole-cell Patch Clampα1 homomeric~700Partial Agonist[7]
TaurineWhole-cell Patch Clampα1 homomeric1050[5]Partial Agonist[5]
StrychnineWhole-cell Patch Clampα1β heteromericIC50: 0.03 - 0.046[4]Antagonist

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance data tables are provided below.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the glycine receptor by measuring its ability to displace a known radioligand.[8][9]

a) Membrane Preparation:

  • HEK293 cells stably expressing the human α1 glycine receptor subunit are cultured and harvested.

  • Cells are homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

b) Binding Assay:

  • The assay is performed in a 96-well plate.

  • Each well contains the cell membrane preparation, a fixed concentration of [³H]-strychnine (a high-affinity glycine receptor antagonist), and varying concentrations of the test compound (e.g., this compound).

  • Non-specific binding is determined in the presence of a high concentration of unlabeled glycine.

  • The plates are incubated to allow the binding to reach equilibrium.

c) Data Analysis:

  • The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion flow through the glycine receptor channel in response to the application of a compound, providing information on its functional activity as an agonist or antagonist.[11]

a) Cell Preparation:

  • HEK293 cells expressing the human α1 glycine receptor subunit are grown on coverslips.

  • A single cell is selected for recording.

b) Recording:

  • A glass micropipette filled with an intracellular solution is sealed onto the cell membrane to achieve a whole-cell configuration.

  • The cell is voltage-clamped at a holding potential (e.g., -60 mV).

  • The test compound is applied to the cell at various concentrations. The resulting chloride current flowing through the glycine receptors is recorded.

c) Data Analysis:

  • The peak current amplitude at each concentration is measured.

  • A dose-response curve is generated by plotting the normalized current response against the logarithm of the agonist concentration.

  • The EC50 and Hill coefficient are determined by fitting the dose-response curve with the Hill equation.

  • For antagonists, the IC50 is determined by measuring the inhibition of the current elicited by a fixed concentration of glycine.

Visualizations

Glycinergic Signaling Pathway

GlycineSignaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine Glycine GlyR Glycine Receptor (GlyR) (Ligand-gated Cl⁻ channel) Glycine->GlyR Binds Cl_in Cl⁻ Influx GlyR->Cl_in Opens to allow Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition ExperimentalWorkflow start Start: Candidate Glycine Mimic binding_assay Competitive Radioligand Binding Assay start->binding_assay electrophysiology Whole-Cell Patch-Clamp Electrophysiology start->electrophysiology determine_ki Determine Ki (Binding Affinity) binding_assay->determine_ki determine_ec50 Determine EC50 (Functional Potency) electrophysiology->determine_ec50 compare Compare with known Agonists/Antagonists determine_ki->compare determine_ec50->compare end Conclusion: Evaluate as Glycine Mimic compare->end

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the pharmaceutical and scientific fields, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride (CAS No: 61367-07-5), a compound frequently used in synthetic chemistry. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.

Chemical Safety and Hazard Profile

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute toxicity, oral (Category 4) : Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[1]

A comprehensive understanding of these hazards, as summarized in the table below, informs the necessity of the stringent disposal protocols that follow.

PropertyValue
Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol [2]
Appearance White crystal or crystalline powder[3]
Melting Point 140-142°C[3]
Solubility Difficult to dissolve in water; soluble in polar organic solvents like alcohols and ketones.[3]

Personal Protective Equipment (PPE) Protocol

Prior to handling or preparing this compound for disposal, it is imperative to be outfitted with the appropriate personal protective equipment. This is the first line of defense in preventing chemical exposure.

Mandatory PPE includes:

  • Eye Protection : Safety goggles with side-shields.[1]

  • Hand Protection : Protective gloves (e.g., nitrile rubber).[1]

  • Skin and Body Protection : Impervious clothing, such as a lab coat.[1]

  • Respiratory Protection : A suitable respirator should be used if ventilation is inadequate or if dust is generated.[1][4]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

1. Waste Collection and Segregation:

  • Collect waste material in a designated, properly labeled, and sealed container.

  • Avoid mixing with other incompatible waste streams.

2. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.[1]

  • Absorb spills with an inert, non-combustible material such as diatomite or universal binders.[1]

  • Collect the absorbed material using non-sparking tools and place it into a suitable container for disposal.[5]

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

3. Final Disposal:

  • Disposal of the chemical waste must be carried out by a licensed and approved waste disposal company.[5][6]

  • All disposal activities must adhere to applicable regional, national, and local laws and regulations.[7]

  • Do not allow the chemical to enter drains, water courses, or the soil.[1][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

start Start: Disposal of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride ppe Don Appropriate PPE: - Safety Goggles - Protective Gloves - Lab Coat - Respirator (if needed) start->ppe check_spill Is there a spill? ppe->check_spill contain_spill Contain and absorb spill with inert material. check_spill->contain_spill Yes collect_waste Collect waste chemical in a designated, sealed, and labeled container. check_spill->collect_waste No collect_spill Collect absorbed material in a sealed container. contain_spill->collect_spill decontaminate Decontaminate spill area and equipment. collect_spill->decontaminate store_waste Store waste container in a well-ventilated and secure area. decontaminate->store_waste collect_waste->store_waste contact_disposal Contact licensed waste disposal company. store_waste->contact_disposal end End: Proper Disposal Complete contact_disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride (CAS No: 61367-07-5). All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to mitigate risks and ensure a safe laboratory environment.

This compound is a chemical that poses several hazards. It is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1] Strict adherence to the personal protective equipment (PPE) guidelines, handling procedures, and disposal plans outlined below is mandatory.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications & Use Case
Eye Protection Safety Goggles with Side-ShieldsMust be worn at all times in the laboratory when handling the chemical to protect against splashes and dust.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for splash protection.[2] Double gloving is advised when handling the solid or concentrated solutions. Gloves must be inspected before use and changed immediately if contaminated.
Body Protection Impervious Clothing / Lab CoatA long-sleeved lab coat must be worn and fully fastened to protect the skin.[1] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Air-Purifying RespiratorRequired when handling the solid powder outside of a certified chemical fume hood or when aerosols may be generated. A half-mask or full-facepiece respirator with a combination cartridge for organic vapors, acid gases, and particulates (P100) is recommended.[3][4][5]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the key stages and the necessary precautions at each step.

cluster_prep Preparation & Weighing cluster_handling Experimental Use cluster_cleanup Cleanup & Disposal weighing Weighing Solid prep_solution Solution Preparation weighing->prep_solution In Fume Hood reaction Reaction Setup & Monitoring prep_solution->reaction Use appropriate solvent transfer Transfer & Quenching reaction->transfer Monitor for completion decontamination Decontaminate Glassware transfer->decontamination After experiment waste_disposal Dispose of Waste decontamination->waste_disposal Segregate waste streams

Figure 1. Experimental workflow for handling this compound.
Step-by-Step Handling Protocol

  • Preparation and Weighing:

    • Always handle the solid form of this compound within a certified chemical fume hood to prevent inhalation of dust.

    • Wear all prescribed PPE, including a respirator, during this stage.

    • Use a dedicated, clean weighing vessel and tools.

  • Solution Preparation:

    • Add the solid to the solvent slowly and in a controlled manner within the fume hood.

    • Ensure the vessel is appropriately sized to avoid splashes.

    • Keep the container closed when not in use.

  • Reaction and Transfer:

    • Conduct all reactions in a well-ventilated fume hood.

    • When transferring solutions, use appropriate tools such as a syringe or cannula to minimize the risk of spills and splashes.

    • Ensure secondary containment is in place for all reaction vessels.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this chemical must be treated as hazardous waste.[1]

Waste Segregation and Disposal Procedures:
  • Solid Waste:

    • Collect all unused solid this compound in a clearly labeled, sealed, and compatible hazardous waste container.

    • The label must include the full chemical name, CAS number, and the words "Hazardous Waste".

  • Liquid Waste:

    • Collect all solutions containing the chemical in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Contaminated PPE and Materials:

    • Dispose of all contaminated items, including gloves, weigh boats, and absorbent materials, in a designated solid hazardous waste container.

    • Do not dispose of contaminated materials in the regular trash.

  • Empty Containers:

    • Empty containers that held the chemical must be triple-rinsed with a suitable solvent.

    • Collect the rinsate as hazardous liquid waste.

    • After triple-rinsing, the container can be disposed of in accordance with institutional guidelines, which may include recycling or regular trash disposal after defacing the label.[1]

Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.